molecular formula C22H33NO3 B2570890 WOBE437

WOBE437

Katalognummer: B2570890
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: LAHLFCSEHHJQRN-AQASXUMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide is a high-purity synthetic chemical of significant interest for pharmacological and biological research. This compound features a hybrid structure, incorporating a (2E,4E)-dodecadienamide chain linked to a 3,4-dimethoxyphenethyl group. Researchers are particularly interested in this molecule due to its structural relationship with known bioactive compounds. The (2E,4E)-dodecadienamide moiety is a key structural feature found in molecules that interact with cannabinoid receptors (CB1 and CB2) . Simultaneously, the 3,4-dimethoxyphenethylamine subunit is a common pharmacophore in various synthetic compounds, some of which are investigated for their potential as flavoring agents or fragrances . This unique combination makes the compound a valuable candidate for structure-activity relationship (SAR) studies in the development of novel neuroactive or flavor substances. It is supplied with comprehensive analytical documentation, including 1 H-NMR and HPLC data, to ensure identity and a minimum purity of 95% (typical lot purity >98%). This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Eigenschaften

IUPAC Name

(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-4-5-6-7-8-9-10-11-12-13-22(24)23-17-16-19-14-15-20(25-2)21(18-19)26-3/h10-15,18H,4-9,16-17H2,1-3H3,(H,23,24)/b11-10+,13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHLFCSEHHJQRN-AQASXUMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

WOBE437 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of WOBE437

Introduction

This compound is a pioneering compound identified as a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2] It represents a novel class of modulators of the endocannabinoid system (ECS) that function by mildly and selectively increasing the levels of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), through a self-limiting mechanism.[1][2][3] Unlike direct CB1 receptor agonists or inhibitors of endocannabinoid-degrading enzymes, this compound's unique mode of action avoids significant alteration of the classic cannabinoid tetrad (catalepsy, hypothermia, motor coordination, and antinociception), and prolonged use does not lead to CB1 receptor desensitization.[1][3] Preclinical studies have demonstrated its therapeutic potential, showing analgesic, anxiolytic, anti-inflammatory, and muscle relaxant effects.[1][2][3]

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the cellular reuptake of the endocannabinoids AEA and 2-AG.[4] Although the precise molecular transporter responsible for endocannabinoid reuptake remains to be fully elucidated, this compound has been shown to potently block this process, leading to a moderate and sustained elevation of extracellular endocannabinoid levels.[5][6] This elevation in AEA and 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2) and other related receptors like PPARγ and TRPV1, thereby mediating the compound's diverse pharmacological effects.[1][5] This indirect, modulatory approach contrasts with direct-acting cannabinoids, offering a more nuanced and potentially safer therapeutic profile.[1]

Signaling Pathway

The increased extracellular concentrations of AEA and 2-AG resulting from this compound's action lead to the activation of downstream signaling pathways primarily through CB1 and CB2 receptors. In the context of neuroinflammation and multiple sclerosis models, this activation has been shown to reduce the infiltration of pathogenic T cells (CD4+IFNγ+IL-17+ and CD8+IFNγ+IL-17+) into the central nervous system (CNS).[1]

WOBE437_Signaling_Pathway This compound This compound EC_Reuptake Endocannabinoid Cellular Reuptake This compound->EC_Reuptake Inhibits Extracellular_eCB Increased Extracellular AEA & 2-AG EC_Reuptake->Extracellular_eCB Leads to CB1R CB1 Receptor Extracellular_eCB->CB1R Activates CB2R CB2 Receptor Extracellular_eCB->CB2R Activates PPARg PPARγ Receptor Extracellular_eCB->PPARg Activates TRPV1 TRPV1 Receptor Extracellular_eCB->TRPV1 Activates Immune_Modulation Reduced Infiltration of CD4+/CD8+ T-cells into CNS CB1R->Immune_Modulation Pharmacological_Effects Analgesic, Anxiolytic, Anti-inflammatory Effects CB1R->Pharmacological_Effects CB2R->Immune_Modulation CB2R->Pharmacological_Effects PPARg->Pharmacological_Effects TRPV1->Pharmacological_Effects Experimental_Workflow_Uptake_Assay start Start culture Culture U937 Cells start->culture incubate_wobe Incubate with This compound culture->incubate_wobe add_substrate Add [³H]AEA incubate_wobe->add_substrate stop_reaction Stop Uptake (Filtration & Wash) add_substrate->stop_reaction quantify Quantify Radioactivity (Scintillation Counting) stop_reaction->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

References

WOBE437: A Technical Whitepaper on a Novel Selective Endocannabinoid Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) represents a pivotal signaling network in human physiology, influencing processes ranging from neurotransmission and inflammation to pain perception and mood. The termination of endocannabinoid signaling, primarily mediated by anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), occurs via cellular reuptake followed by enzymatic degradation. Pharmacological inhibition of this reuptake process offers a therapeutic strategy to enhance endogenous cannabinoid tone with spatial and temporal precision. This document provides a comprehensive technical overview of WOBE437, a potent and selective endocannabinoid reuptake inhibitor (SERI). We detail its pharmacological profile, mechanism of action, experimental validation, and potential therapeutic applications, presenting a critical synthesis of current research for scientific and drug development professionals.

Introduction to Endocannabinoid Transport

The lipophilic nature of endocannabinoids allows them to traverse cellular membranes, but evidence points towards a facilitated diffusion process rather than simple passive diffusion for their cellular uptake.[1][2][3][4] This process is thought to be mediated by a yet-to-be-fully-characterized endocannabinoid membrane transporter (EMT).[2] Once inside the cell, endocannabinoids are chaperoned by intracellular carrier proteins, such as fatty acid-binding proteins (FABPs) and heat shock proteins (Hsp70s), to their degrading enzymes, primarily fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (B570770) (MAGL) for 2-AG.[1][5]

The development of selective inhibitors for the reuptake process has been challenging. Many early compounds suffered from poor bioavailability and a lack of selectivity, often co-inhibiting FAAH.[6][7] this compound emerged from a focused drug discovery effort as a potent and selective tool to investigate the role of endocannabinoid transport and as a potential therapeutic lead.[6][8]

This compound: Pharmacological Profile

This compound, chemically defined as (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide, is a natural product-derived small molecule.[6][9] It was identified from a library of synthetic analogues based on a scaffold from the plant Echinacea purpurea.[6][8]

Potency and Selectivity

This compound is a highly potent inhibitor of both AEA and 2-AG cellular uptake.[6][10] A key feature of this compound is its selectivity; it does not significantly inhibit the primary endocannabinoid degrading enzymes, FAAH and MAGL, at concentrations where it effectively blocks reuptake.[11][12] This selectivity allows for the specific potentiation of endocannabinoid signaling without the broader lipidome alterations associated with FAAH or MAGL inhibitors.[6]

Table 1: In Vitro Potency and Selectivity of this compound

Assay Cell Line / System Parameter Value Reference
AEA Uptake Inhibition U937 Cells IC₅₀ 10 ± 8 nM [6][12]
AEA Uptake Inhibition Neuro2a Cells IC₅₀ ~10 nM [6]
2-AG Uptake Inhibition U937 Cells IC₅₀ ~10 nM [6]
FAAH Inhibition Cellular Homogenates IC₅₀ > 100 µM [12]
MAGL Inhibition Rodent Brain Homogenates IC₅₀ > 100 µM [12]
CB₁ Receptor Binding CHO-K1 hCB₁ Membranes Ki > 10 µM [12]

| CB₂ Receptor Binding | CHO-K1 hCB₂ Membranes | Ki | > 10 µM |[12] |

Note: A 2022 study presented conflicting data, suggesting that in Neuro-2a cells, this compound increased AEA uptake and reduced cellular N-acylethanolamine (NAE) levels. The authors identified potential off-targets, including SCCPDH, VAT1, and FECH, which warrants further investigation into its mechanism in different cellular contexts.[13][14]

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, which are critical for its utility as a pharmacological tool and potential therapeutic agent.[7][10]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Dose & Route Matrix Value Time Point Reference
Cₘₐₓ 50 mg/kg, p.o. Plasma ~2000 pmol/mL ≤20 min [7][10]
Cₘₐₓ 50 mg/kg, p.o. Brain ~500 pmol/g ≤20 min [7][10]
Tₘₐₓ 50 mg/kg, p.o. Plasma & Brain ≤20 min - [7][10]
Brain Clearance 50 mg/kg, p.o. Brain Cleared after ~180 min - [7][10]
Cbrain/Cplasma (Kₚ) 10 mg/kg, i.p. - 1.9 30 and 60 min [6]

| Peak Brain Conc. | 10 mg/kg, i.p. | Brain | 780 ± 267 nM | 30 min |[6] |

Mechanism of Action

This compound acts as an indirect agonist of cannabinoid receptors. By blocking the reuptake of AEA and 2-AG from the synaptic cleft, it increases the concentration and residence time of these endocannabinoids, leading to enhanced activation of CB₁ and CB₂ receptors.[6][11] This self-limiting mode of action mildly elevates endocannabinoid levels, avoiding the overflow and subsequent receptor desensitization that can occur with direct agonists or inhibitors of degrading enzymes.[11][15]

The pharmacological effects of this compound are demonstrably reversed by cannabinoid receptor antagonists, confirming its mechanism of action is dependent on the integrity of the ECS.[6][11] In different pathological models, its effects have been shown to be mediated by CB₁, CB₂, and even other receptors like PPARγ, reflecting the polypharmacological nature of the endocannabinoids themselves.[10][16]

WOBE437_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor EC_Synthesis Endocannabinoid (AEA, 2-AG) Synthesis EC_Release Release EC_Synthesis->EC_Release Synaptic_Cleft Synaptic Cleft (Increased AEA/2-AG) EC_Release->Synaptic_Cleft 1. Release EMT Endocannabinoid Membrane Transporter (EMT) FAAH_MAGL FAAH / MAGL Degradation EMT->FAAH_MAGL Intracellular Transport Synaptic_Cleft->CB1 2. Receptor Activation Synaptic_Cleft->EMT 3. Reuptake This compound This compound This compound->EMT 4. Inhibition

Figure 1. This compound inhibits the reuptake of endocannabinoids into the postsynaptic neuron.

Preclinical Efficacy

This compound has been evaluated in numerous preclinical models, demonstrating a wide range of therapeutic potential.

  • Pain and Inflammation: In models of acute and chronic inflammatory pain, this compound produced significant analgesic and anti-inflammatory effects.[6][10] For instance, a 10 mg/kg dose attenuated allodynia and edema in a mouse model of monoarthritis.[10] These effects were reversed by antagonists for CB₁, CB₂, and PPARγ receptors, highlighting a complex, multi-receptor mechanism.[10][16]

  • Anxiety: The compound exerted anxiolytic effects in relevant mouse behavioral models.[6][11]

  • Neuroinflammation and Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, chronic administration of this compound (10 mg/kg) significantly reduced disease severity, decreased immune cell infiltration into the CNS, and accelerated recovery.[11][15][17] These beneficial effects were mediated by both CB₁ and CB₂ receptors and were achieved without causing CB₁ receptor desensitization.[11][15]

  • Cannabinoid Tetrad: In mice, a 10 mg/kg intraperitoneal dose of this compound induced a moderate but complete "tetrad" response (analgesia, hypolocomotion, hypothermia, and catalepsy), which is a hallmark of CB₁ receptor activation in the brain.[6] The effects were less pronounced than direct CB₁ agonists like WIN55,212-2.[6]

Experimental Protocols

The characterization of this compound involved a series of established in vitro and in vivo assays. Below are generalized methodologies for key experiments.

In Vitro Endocannabinoid Uptake Assay

This assay measures the ability of a compound to inhibit the cellular uptake of radiolabeled endocannabinoids.

  • Cell Culture: Human U937 or mouse Neuro2a cells are cultured under standard conditions.

  • Pre-incubation: Cells are harvested, washed, and pre-incubated with either vehicle or varying concentrations of this compound for a defined period (e.g., 10 minutes) in a serum-free medium.

  • Uptake Initiation: Radiolabeled endocannabinoid (e.g., [³H]-AEA) is added to the cell suspension to initiate uptake.

  • Uptake Termination: After a short incubation period (e.g., 5-15 minutes), the uptake is rapidly terminated by washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The percentage of uptake inhibition is calculated relative to vehicle-treated controls, and IC₅₀ values are determined using non-linear regression analysis.

Uptake_Assay_Workflow A 1. Culture & Harvest Cells (e.g., U937, Neuro2a) B 2. Pre-incubate with This compound or Vehicle A->B C 3. Add Radiolabeled EC (e.g., [³H]-AEA) B->C D 4. Incubate (5-15 min) C->D E 5. Terminate Uptake (Ice-cold wash) D->E F 6. Cell Lysis E->F G 7. Scintillation Counting (Quantify intracellular [³H]) F->G H 8. Calculate % Inhibition & Determine IC₅₀ G->H

Figure 2. Experimental workflow for the in vitro endocannabinoid uptake assay.

In Vivo Pharmacokinetic Study

This protocol determines the absorption, distribution, and clearance of this compound in an animal model.

  • Animal Model: Male C57BL6/J or BALB/c mice are used.

  • Compound Administration: this compound is administered via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]) at a specific dose.

  • Sample Collection: At predetermined time points post-administration (e.g., 5, 15, 30, 60, 180 minutes), animals are euthanized. Blood (for plasma) and tissues (e.g., brain, liver, spleen) are collected.

  • Sample Processing: Tissues are homogenized, and both plasma and tissue homogenates undergo solid-phase or liquid-liquid extraction to isolate the drug.

  • Quantification: The concentration of this compound in the processed samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and clearance rate are calculated from the concentration-time data.

Mouse Model of Inflammatory Pain (CFA-Induced Monoarthritis)

This model assesses the anti-allodynic and anti-inflammatory effects of a compound.

  • Induction of Arthritis: Chronic inflammation is induced by an intra-articular injection of Complete Freund's Adjuvant (CFA) into the knee joint of a mouse.

  • Treatment: Following the development of arthritis, mice are treated with this compound (e.g., 10 mg/kg, i.p.) or vehicle, often for several consecutive days.

  • Assessment of Allodynia: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is recorded.

  • Assessment of Edema: Inflammation-induced swelling is quantified by measuring the knee joint diameter with a digital caliper.

  • Receptor Blockade (Optional): To determine the mechanism, separate cohorts can be pre-treated with receptor antagonists (e.g., rimonabant (B1662492) for CB₁, AM630 for CB₂) before this compound administration.

  • Data Analysis: Statistical comparison of withdrawal thresholds and knee diameters between treatment groups is performed (e.g., using ANOVA).

Synthesis Overview

This compound is synthesized through a multi-step process. A key step involves a Horner-Wadsworth-Emmons reaction to create the dodeca-2,4-dienoic acid backbone, which is then coupled with 2-(3,4-dimethoxyphenyl)ethan-1-amine via a peptide coupling reaction to yield the final product.[13][14] This synthetic route has also been adapted to create analogues for structure-activity relationship (SAR) studies and to generate photoaffinity probes like RX-055 for target identification.[6][9]

Conclusion and Future Directions

This compound is a pioneering selective endocannabinoid reuptake inhibitor that has proven invaluable for probing the function of the endocannabinoid transport system. Its favorable profile, combining high potency, selectivity over metabolic enzymes, oral bioavailability, and brain penetrance, has enabled the validation of SERIs as a viable therapeutic concept. Preclinical data strongly support its potential in treating conditions involving dysfunctional endocannabinoid signaling, such as chronic pain, anxiety, and neuroinflammatory disorders like multiple sclerosis.[11][16][18]

However, the recent report suggesting a paradoxical increase in AEA uptake in Neuro-2a cells and the identification of potential off-targets highlights the complexity of endocannabinoid transport and the need for further mechanistic elucidation.[13] Future research should focus on:

  • Target Deconvolution: Unambiguously identifying the molecular transporter(s) with which this compound interacts.

  • Context-Dependent Effects: Investigating why its effects on endocannabinoid uptake may differ between cell types.

  • Therapeutic Development: Advancing this compound or optimized analogues towards clinical evaluation for inflammatory and neurological diseases.

References

Pharmacological Profile of WOBE437: A Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: WOBE437 is a hypothetical compound. The following profile is a representative example created to demonstrate a technical guide format and is not based on real-world data.

Introduction

This compound is a novel, ATP-competitive, small molecule inhibitor designed for high-potency and selective targeting of Kinase X (KX), a serine/threonine kinase implicated in the pathogenesis of autoimmune disorders. Overexpression and constitutive activation of KX are known to drive pro-inflammatory cytokine production through the KX-MAPK signaling cascade. This compound was developed to specifically interrupt this pathway, offering a potential therapeutic intervention. This document outlines the comprehensive pharmacological profile of this compound, detailing its in vitro and in vivo properties, and the methodologies used for its characterization.

In Vitro Pharmacology

Kinase Inhibitory Potency and Selectivity

This compound demonstrates potent, single-digit nanomolar inhibition of the target kinase, KX. To assess its selectivity, the compound was profiled against a panel of 300 related and unrelated kinases at a concentration of 1 µM.

Table 1: In Vitro Potency and Selectivity of this compound

Kinase Target IC50 (nM) Binding Affinity (Ki, nM) % Inhibition @ 1 µM
KX (Target) 4.2 2.8 98%
Kinase Y (Family) 850 620 55%
Kinase Z (Family) > 10,000 > 8,000 < 10%
PKA > 20,000 > 15,000 < 5%

| CDK2 | > 20,000 | > 15,000 | < 5% |

Cellular Activity

The inhibitory activity of this compound was confirmed in a cellular context using a human T-cell line (Jurkat) known to express the KX-MAPK pathway. Cellular potency was determined by measuring the inhibition of phosphorylation of the direct downstream substrate, Substrate-P.

Table 2: Cellular Potency of this compound

Cell Line Assay EC50 (nM)
Jurkat Substrate-P Phosphorylation 25.6

| Primary T-Cells | IL-2 Production | 31.4 |

In Vivo Pharmacokinetics

A pharmacokinetic study was conducted in male BALB/c mice to determine the profile of this compound following a single administration.

Table 3: Pharmacokinetic Parameters of this compound in Mice

Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Half-life (t½, h) Bioavailability (F%)
Intravenous (IV) 2 1250 0.1 1890 2.1 100%

| Oral (PO) | 10 | 1480 | 1.0 | 7105 | 2.5 | 75% |

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound acts by competitively binding to the ATP pocket of Kinase X, preventing the phosphorylation of its downstream substrate and thereby inhibiting the subsequent pro-inflammatory signaling cascade.

MOA_Pathway Figure 1: this compound Inhibition of the KX Signaling Pathway Receptor Cytokine Receptor KX Kinase X (KX) Receptor->KX SubstrateP Substrate-P KX->SubstrateP Phosphorylation MAPK MAPK Cascade SubstrateP->MAPK TF Transcription Factors MAPK->TF Cytokines Pro-inflammatory Cytokines TF->Cytokines This compound This compound This compound->KX

Figure 1: this compound Inhibition of the KX Signaling Pathway
Experimental Workflows

The following diagrams illustrate the high-level workflows for the key in vitro assays used to characterize this compound.

Kinase_Assay_Workflow Figure 2: Workflow for In Vitro Kinase Inhibition Assay A 1. Dispense this compound (10-point serial dilution) B 2. Add Kinase X (KX) and Biotinylated Peptide Substrate A->B C 3. Incubate at RT B->C D 4. Add ATP to initiate reaction C->D E 5. Add Detection Reagents (Eu-Antibody & SA-XL665) D->E F 6. Incubate to allow binding E->F G 7. Read TR-FRET Signal on Plate Reader F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for In Vitro Kinase Inhibition Assay

Cellular_Assay_Workflow Figure 3: Workflow for Cellular Phosphorylation Assay step1 1. Plate Jurkat T-Cells in 96-well plates step2 2. Starve cells in serum-free media step1->step2 step3 3. Pre-treat with this compound (serial dilutions) step2->step3 step4 4. Stimulate with Activator (e.g., PMA/Ionomycin) step3->step4 step5 5. Lyse cells to extract protein step4->step5 step6 6. Perform ELISA for Phospho-Substrate-P step5->step6 step7 7. Read Absorbance and Calculate EC50 step6->step7

Figure 3: Workflow for Cellular Phosphorylation Assay

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

The inhibitory activity of this compound against Kinase X was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Compound Preparation : this compound was serially diluted in 100% DMSO to create a 10-point concentration gradient, followed by an intermediate dilution in assay buffer.

  • Reaction Mixture : 5 µL of diluted compound was added to a 384-well assay plate. Subsequently, 10 µL of a solution containing recombinant human Kinase X and a biotinylated peptide substrate was added.

  • Initiation : The kinase reaction was initiated by the addition of 10 µL of ATP solution (final concentration at Km). The plate was incubated for 60 minutes at room temperature.

  • Detection : The reaction was stopped by the addition of 10 µL of a detection buffer containing a Europium (Eu)-labeled anti-phosphoserine antibody and Streptavidin-XL665 (SA-XL665). The plate was incubated for a further 60 minutes.

  • Data Acquisition : The TR-FRET signal was read on an appropriate plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

  • Analysis : The ratio of emission signals (665/620) was used to determine the percentage of inhibition. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic model using GraphPad Prism.

Cellular Substrate Phosphorylation Assay (ELISA)

The cellular potency of this compound was assessed by quantifying the phosphorylation of Substrate-P in Jurkat T-cells.

  • Cell Culture : Jurkat cells were seeded into 96-well plates at a density of 2 x 10^5 cells/well and serum-starved for 4 hours.

  • Compound Treatment : Cells were pre-incubated with various concentrations of this compound for 1 hour.

  • Stimulation : The KX-MAPK pathway was activated by stimulating the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15 minutes.

  • Lysis : Cells were washed with cold PBS and lysed using a commercial lysis buffer containing protease and phosphatase inhibitors.

  • ELISA : The concentration of phosphorylated Substrate-P in the cell lysates was quantified using a sandwich ELISA kit according to the manufacturer's instructions.

  • Analysis : Absorbance was read at 450 nm. The results were normalized to the stimulated (100% activity) and unstimulated (0% activity) controls. EC50 values were determined by fitting the dose-response curve using non-linear regression.

In Vivo Pharmacokinetic Study

A pharmacokinetic study was performed in male BALB/c mice (n=3 per group).

  • Administration : One group received this compound as a single intravenous (IV) bolus dose of 2 mg/kg. A second group received a single oral (PO) gavage dose of 10 mg/kg, formulated in 0.5% methylcellulose.

  • Sampling : Blood samples (~50 µL) were collected from the tail vein at pre-determined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing K2-EDTA. Plasma was separated by centrifugation.

  • Bioanalysis : Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis : Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, were calculated using non-compartmental analysis with Phoenix WinNonlin software. Oral bioavailability (F%) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

An In-depth Technical Guide to the CB1 and CB2 Receptor Activity of WOBE437

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WOBE437 has emerged as a significant pharmacological tool for modulating the endocannabinoid system (ECS). It is the prototype of a new class of ECS modulators known as selective endocannabinoid reuptake inhibitors (SERIs).[1] Unlike direct cannabinoid receptor agonists or antagonists, this compound exerts its effects by inhibiting the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2] This action leads to a localized and moderate increase in the levels of these endocannabinoids, which in turn enhances the activation of cannabinoid receptors CB1 and CB2.[1][3] This guide provides a comprehensive overview of the indirect activity of this compound at CB1 and CB2 receptors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound's primary mechanism is the potent and selective inhibition of endocannabinoid reuptake.[3] This leads to an accumulation of AEA and 2-AG in the synaptic cleft and surrounding tissues, thereby amplifying their effects on cannabinoid receptors. The pharmacological effects of this compound are, therefore, dependent on the presence and activity of endogenous cannabinoids and their receptors. Studies have consistently demonstrated that the in vivo effects of this compound can be attenuated or completely blocked by selective antagonists for CB1 and CB2 receptors, confirming that its mechanism of action is mediated through these receptors.[1][2][4]

Quantitative Data on the In Vivo Effects of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the CB1 and CB2 receptor-mediated effects of this compound.

Table 1: In Vivo Pharmacological Effects of this compound and Receptor Mediation

Pharmacological EffectAnimal ModelThis compound DoseReceptor(s) InvolvedAntagonist UsedOutcome of Antagonist Co-administrationReference
Analgesia (Acute Pain)Mouse (Hot Plate Test)50 mg/kg, p.o.CB1Rimonabant (B1662492)Complete abolition of analgesic effect[2][4][5]
Analgesia (Chronic Inflammatory Pain)Mouse (CFA-induced monoarthritis)10 mg/kg, i.p.CB1, CB2, PPARγRimonabant, SR144528, GW9662Prevention of antiallodynia and anti-inflammatory effects[2][4]
Anxiolytic EffectsMouse3 mg/kgCB1SR141716A (Rimonabant)Blockade of anxiolytic effects[6]
Anti-inflammatory EffectsMouse5-10 mg/kgCB1SR141716A (Rimonabant)Blockade of anti-inflammatory effects[6]
Reduction of Multiple Sclerosis SeverityMouse (EAE model)10 mg/kg, i.p.CB1 and CB2Rimonabant, AM630Partial to full inhibition of disease reduction[1][7]
Muscle RelaxationMouse (Straub test)10 mg/kgNot specifiedNot specifiedInduces muscle relaxation without sedation[1][8]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterDoseRouteValueTissue/FluidReference
Cmax50 mg/kgp.o.~2000 pmol/mLPlasma[2][9]
Cmax50 mg/kgp.o.~500 pmol/gBrain[2][9]
tmax50 mg/kgp.o.≤20 minPlasma and Brain[2][9]
Brain Clearance50 mg/kgp.o.~180 minBrain[2][9]

Table 3: Effect of this compound on Endocannabinoid Levels

TreatmentTissueEndocannabinoidFold IncreaseReference
This compound (7 days)Total BrainAEA and 2-AG~1.5[6]
This compound (in EAE model, at peak of disease)CerebellumNot specifiedIncreased[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the CB1 and CB2 receptor-mediated effects of this compound.

Hot Plate Test for Acute Analgesia
  • Objective: To assess the analgesic effect of this compound on acute thermal pain.

  • Animals: BALB/c mice.

  • Procedure:

    • Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., jumping, licking a hind paw) is recorded.

    • A cut-off time is set to prevent tissue damage.

    • This compound (e.g., 50 mg/kg) is administered orally.

    • To determine receptor involvement, a CB1 antagonist such as rimonabant (e.g., 5 mg/kg, i.p.) is administered prior to this compound.

    • Pain latency is measured at set time points after drug administration.

  • Endpoint: A significant increase in pain latency compared to vehicle-treated animals indicates an analgesic effect. Reversal of this effect by a CB1 antagonist demonstrates CB1 receptor mediation.[2][4][5]

Complete Freund's Adjuvant (CFA)-Induced Monoarthritis for Chronic Inflammatory Pain
  • Objective: To evaluate the efficacy of this compound in a model of chronic inflammatory pain.

  • Animals: BALB/c mice.

  • Procedure:

    • Monoarthritis is induced by injecting CFA into the paw of a mouse.

    • This induces edema and allodynia (pain in response to a normally non-painful stimulus).

    • This compound (e.g., 10 mg/kg, i.p.) is administered, either as a single dose or repetitively.

    • To investigate receptor involvement, selective antagonists for CB1 (rimonabant), CB2 (SR144528), and PPARγ (GW9662) are administered prior to this compound.

    • Allodynia is measured using von Frey filaments, and paw edema is measured with a plethysmometer.

  • Endpoint: A reduction in allodynia and edema in this compound-treated mice compared to vehicle controls indicates therapeutic efficacy. Blockade of these effects by specific antagonists points to the involvement of the respective receptors.[2][4]

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
  • Objective: To assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.

  • Animals: C57BL/6 mice.

  • Procedure:

    • EAE is induced by immunization with a myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide.

    • Mice develop clinical symptoms of paralysis.

    • This compound (e.g., 10 mg/kg, i.p.) is administered daily for a specified period (e.g., 20 days).

    • To determine the role of cannabinoid receptors, selective antagonists for CB1 (rimonabant) and CB2 (AM630) are co-administered with this compound.

    • Clinical scores are recorded daily to assess disease severity.

  • Endpoint: A reduction in clinical scores and accelerated recovery in this compound-treated mice indicate a therapeutic benefit. Inhibition of this effect by CB1 and CB2 antagonists confirms the involvement of these receptors.[1][7]

Signaling Pathways

The therapeutic effects of this compound are initiated by the enhanced activation of CB1 and CB2 receptors by endogenous cannabinoids. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[10][11]

CB1 Receptor Signaling

CB1 receptors are predominantly expressed in the central nervous system.[10][12] Their activation leads to a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][12]

  • Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[12] This results in a hyperpolarization of the neuron and a decrease in neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also stimulate various MAPK pathways, including ERK1/2, p38 MAPK, and JNK, which are involved in regulating gene expression and cellular processes like proliferation and survival.[12]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EC_Uptake Endocannabinoid Uptake Transporter This compound->EC_Uptake inhibits AEA_2AG_extra AEA / 2-AG (extracellular) EC_Uptake->AEA_2AG_extra increases level of CB1R CB1 Receptor AEA_2AG_extra->CB1R activates G_Protein Gi/o Protein CB1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (α) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits (βγ) K_Channel K+ Channel G_Protein->K_Channel activates (βγ) MAPK MAPK Cascade (ERK, p38, JNK) G_Protein->MAPK activates cAMP cAMP AC->cAMP produces Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release leads to Gene_Expression Gene Expression MAPK->Gene_Expression regulates

Caption: CB1 Receptor Signaling Pathway Activated by this compound-Elevated Endocannabinoids.

CB2 Receptor Signaling

CB2 receptors are primarily found on immune cells, and their activation is associated with anti-inflammatory and immunomodulatory effects.[10][13] The signaling pathways are similar to CB1 but with distinct downstream consequences:

  • Inhibition of Adenylyl Cyclase: Similar to CB1, CB2 receptor activation inhibits adenylyl cyclase via Gαi/o, leading to reduced cAMP levels.[13][14]

  • Activation of MAPK Pathways: CB2 activation also stimulates MAPK pathways, which in immune cells can lead to the modulation of cytokine production and cell migration.[14][15]

  • Modulation of Immune Cell Function: The net effect of CB2 receptor signaling is a dampening of the inflammatory response, characterized by reduced pro-inflammatory cytokine release and altered immune cell trafficking.[13]

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EC_Uptake Endocannabinoid Uptake Transporter This compound->EC_Uptake inhibits AEA_2AG_extra AEA / 2-AG (extracellular) EC_Uptake->AEA_2AG_extra increases level of CB2R CB2 Receptor AEA_2AG_extra->CB2R activates G_Protein Gi/o Protein CB2R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (α) MAPK MAPK Cascade (ERK, p38, JNK) G_Protein->MAPK activates cAMP cAMP AC->cAMP produces Cytokine_Production Cytokine Production MAPK->Cytokine_Production modulates Cell_Migration Cell Migration MAPK->Cell_Migration modulates

Caption: CB2 Receptor Signaling Pathway Activated by this compound-Elevated Endocannabinoids.

Experimental Workflow for Determining Receptor Mediation

The following diagram illustrates a typical experimental workflow to determine if the effects of this compound are mediated by CB1 or CB2 receptors.

Experimental_Workflow start Start: Animal Model of Disease/Symptom grouping Divide into Treatment Groups start->grouping vehicle Group 1: Vehicle grouping->vehicle Control This compound Group 2: This compound grouping->this compound Test antagonist Group 3: CB1/CB2 Antagonist + this compound grouping->antagonist Antagonism measure Measure Pharmacological Endpoint (e.g., pain latency, clinical score) vehicle->measure This compound->measure antagonist->measure compare1 Compare Group 2 vs Group 1: Is this compound effective? measure->compare1 conclusion_effective Conclusion: This compound has a therapeutic effect compare1->conclusion_effective Yes conclusion_not_effective Conclusion: This compound is not effective compare1->conclusion_not_effective No compare2 Compare Group 3 vs Group 2: Is the effect blocked? conclusion_mediated Conclusion: The effect is mediated by CB1/CB2 receptors compare2->conclusion_mediated Yes conclusion_not_mediated Conclusion: The effect is not mediated by CB1/CB2 receptors compare2->conclusion_not_mediated No conclusion_effective->compare2

Caption: Workflow for Investigating CB1/CB2 Mediation of this compound Effects.

Conclusion

This compound represents a novel approach to modulating the endocannabinoid system. Its action as a selective endocannabinoid reuptake inhibitor leads to the potentiation of endogenous cannabinoid signaling through both CB1 and CB2 receptors. This indirect mechanism of action offers the potential for therapeutic benefits in a range of conditions, including pain, inflammation, anxiety, and neurodegenerative diseases, by enhancing the natural homeostatic functions of the endocannabinoid system. The data and protocols summarized in this guide provide a solid foundation for further research and development of this promising class of compounds.

References

WOBE437: A Technical Guide to a Novel Selective Endocannabinoid Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant therapeutic potential in preclinical models of pain, anxiety, and inflammation.[1][2][3][4] As the prototype of a new class of endocannabinoid system (ECS) modulators, this compound offers a nuanced approach to augmenting endocannabinoid signaling.[2][3][4] This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Rationale

The discovery of this compound originated from the screening of a library of 634 analogs and derivatives based on a natural product, (2E,4E)-N-isobutylamidedodeca-2,4-dienamide, from the medicinal plant Echinacea purpurea.[1] The primary goal was to identify a potent and selective inhibitor of endocannabinoid transport, a process that terminates the signaling of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] Unlike direct cannabinoid receptor agonists or inhibitors of endocannabinoid-degrading enzymes, a reuptake inhibitor was sought to mildly and selectively increase central endocannabinoid levels, thereby avoiding issues like receptor desensitization.[3][4] From this screening, this compound, chemically identified as N-(3,4-dimethoxyphenyl)ethyl dodeca-2E,4E-dienamide, emerged as a highly potent inhibitor of AEA uptake.[1]

Mechanism of Action

This compound functions by inhibiting the cellular reuptake of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[5] This blockage of the putative endocannabinoid membrane transporter (EMT) leads to an increase in the extracellular concentrations of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors CB1 and CB2.[1][6] This indirect agonism of cannabinoid receptors is the primary mechanism underlying the pharmacological effects of this compound.[1] It has been shown to be selective over the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[6]

cluster_3 Cellular Reuptake and Degradation eCB_synthesis eCB Synthesis (AEA, 2-AG) CB1R CB1 Receptor eCB_synthesis->CB1R Activates eCBs Endocannabinoids (AEA, 2-AG) EMT EMT eCBs->EMT Uptake FAAH_MAGL FAAH/MAGL EMT->FAAH_MAGL Degradation This compound This compound This compound->EMT Inhibits

Proposed signaling pathway of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various cell lines, demonstrating its potency and selectivity.

ParameterCell LineValueReference
AEA Uptake Inhibition (IC50) U93710 nM[1]
AEA Uptake Inhibition (EC50) U93710 ± 8 nM[6]
FAAH Inhibition ->100-fold selectivity over uptake[1]
MAGL/ABHD Inhibition -Selective[6]
CB1 Receptor Binding (Ki) -> 100 µM[6]
CB2 Receptor Binding (Ki) -18 µM[6]

In Vivo Pharmacology

This compound has been evaluated in several preclinical animal models, where it has demonstrated a range of therapeutic effects.

Pharmacokinetics

Following intraperitoneal (i.p.) injection of 10 mg/kg in mice, this compound reached a peak plasma concentration of 492 ± 103 pmol/mL after 15 minutes, with a half-life of 203 minutes.[1] In the brain, the highest concentration was observed after 30 minutes (919 ± 314 pmol/g).[1] this compound is also orally bioavailable.[7][8]

Pharmacodynamics
  • Analgesic and Anti-inflammatory Effects: At doses of 5 and 10 mg/kg, this compound exhibited significant analgesic and anti-inflammatory effects in models of acute pain and endotoxemia.[1] In a mouse model of chronic inflammatory pain, this compound attenuated allodynia and edema.[5]

  • Anxiolytic Effects: At a dose of 3 mg/kg, this compound showed anxiolytic effects in mouse models of anxiety.[1]

  • Multiple Sclerosis Model: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), this compound treatment significantly reduced disease severity and promoted faster recovery.[2][3][4] This was associated with an increase in endocannabinoid levels in the cerebellum and a reduction in CNS-infiltrating immune cells.[3]

  • Cannabinoid Tetrad: At a dose of 10 mg/kg, this compound induced the full tetrad of cannabinoid effects (analgesia, hypolocomotion, catalepsy, and hypothermia) in mice, which were reversible by a CB1 receptor antagonist.[1][6]

Experimental Protocols

AEA Uptake Inhibition Assay
  • Cell Culture: U937 cells are cultured in an appropriate medium.

  • Assay Procedure: Cells are treated with either vehicle or varying concentrations of this compound for a specified pre-incubation time (e.g., 10 minutes). Subsequently, radiolabeled anandamide ([³H]AEA) is added to the cells. After a defined incubation period (e.g., 5-15 minutes), the uptake of [³H]AEA is terminated by washing the cells with ice-cold buffer. The amount of radioactivity inside the cells is then quantified using a scintillation counter.[8]

  • Data Analysis: The percentage of inhibition of AEA uptake is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Acetic Acid-Induced Writhing Test (Analgesia Model)
  • Animals: BALB/c mice are used for this study.

  • Procedure: Mice are administered this compound (e.g., 5 or 10 mg/kg, i.p.) or a vehicle control. After a set period (e.g., 1 hour), a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a defined observation period (e.g., 20 minutes).[1]

  • Data Analysis: The number of writhes in the this compound-treated group is compared to the vehicle-treated group to determine the analgesic effect.

cluster_0 Discovery & Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Preclinical Development start Natural Product Scaffold library Compound Library Synthesis start->library screening AEA Uptake Screening library->screening hit Hit Identification (this compound) screening->hit potency Potency & Efficacy (IC50/EC50) hit->potency selectivity Selectivity Assays (FAAH, MAGL, CB1/2) hit->selectivity pd Pharmacodynamics (Pain, Anxiety Models) potency->pd pk Pharmacokinetics selectivity->pk disease Disease Models (MS, Inflammation) pd->disease tox Toxicology Studies disease->tox formulation Formulation Development disease->formulation

Experimental workflow for the development of this compound.

Future Directions

While this compound has shown considerable promise in preclinical studies, further research is necessary to fully elucidate its therapeutic potential. A 2022 study using a photoactivatable probe derivative of this compound identified several off-target proteins, suggesting that its mechanism of action may be more complex than initially understood.[8] Future investigations should focus on confirming these off-target interactions and their functional consequences. Additionally, long-term efficacy and safety studies in more complex animal models are warranted to support its potential transition into clinical development. The development of more selective SERIs based on the this compound scaffold also represents a promising avenue for future drug discovery efforts.

References

WOBE437: A Natural Product-Derived Endocannabinoid System Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WOBE437 is a novel, natural product-derived compound that has garnered significant interest within the scientific community for its potent modulation of the endocannabinoid system (ECS).[1][2][3] Initially identified as a highly potent and selective endocannabinoid reuptake inhibitor (SERI), this compound has demonstrated promising therapeutic potential in preclinical models of pain, inflammation, anxiety, and multiple sclerosis.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its origins, mechanism of action, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols and a critical discussion of the current understanding of its molecular interactions are also presented to facilitate further research and development.

Introduction: A Compound Derived from Nature

This compound, chemically known as (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide, is a synthetic analog of a natural product found in the medicinal plant Echinacea purpurea.[2] Specifically, it is based on the structure of (2E,4E)-N-isobutylamidedodeca-2,4-dienamide.[2] The development of this compound stemmed from a screening of a library of analogs designed to inhibit the cellular uptake of the endocannabinoid anandamide (B1667382) (AEA).[2]

Synthesis

The synthesis of this compound has been reported to be a three-step process.[4][5] The key steps involve a Horner-Wadsworth-Emmons reaction between (E)-dec-2-enal and ethyl 2-(diethoxyphosphoryl)acetate to form an ester, which is then saponified to the corresponding carboxylic acid.[4][5] The final step is a peptide coupling of this carboxylic acid with 2-(3,4-dimethoxyphenyl)ethan-1-amine to yield this compound.[4][5]

Mechanism of Action: An Endocannabinoid Reuptake Inhibitor

This compound is primarily characterized as a selective endocannabinoid reuptake inhibitor (SERI).[1][3][6][7] It is believed to act by blocking the transport of the main endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), across the cell membrane.[2][8] This inhibition of reuptake leads to an increase in the extracellular levels of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other related receptors.[1][8] This "indirect agonism" is thought to have a self-limiting effect, preventing the overstimulation of cannabinoid receptors that can be associated with direct agonists.[1][3]

However, it is important to note a conflicting report that suggests this compound may, under certain experimental conditions in Neuro-2a cells, increase AEA uptake and reduce cellular levels of AEA and related N-acylethanolamines (NAEs).[4][5] This study also identified potential off-targets of this compound, including saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH).[4][5] These findings highlight the need for further investigation to fully elucidate the precise molecular mechanism of this compound.

Signaling Pathways Modulated by this compound

The elevated levels of endocannabinoids resulting from this compound treatment lead to the activation of multiple downstream signaling pathways. The effects of this compound have been shown to be mediated by cannabinoid CB1 and CB2 receptors, as well as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1).[8][9]

WOBE437_Signaling_Pathway This compound This compound EC_Reuptake Endocannabinoid Reuptake Transporter This compound->EC_Reuptake Inhibits Extracellular_EC Increased Extracellular AEA & 2-AG CB1R CB1 Receptor Extracellular_EC->CB1R Activates CB2R CB2 Receptor Extracellular_EC->CB2R Activates PPARG PPARγ Extracellular_EC->PPARG Activates TRPV1 TRPV1 Extracellular_EC->TRPV1 Activates Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammatory, Anxiolytic) CB1R->Therapeutic_Effects CB2R->Therapeutic_Effects PPARG->Therapeutic_Effects TRPV1->Therapeutic_Effects

Caption: Proposed signaling pathway of this compound.

Preclinical Pharmacological Profile

This compound has demonstrated a range of pharmacological effects in various preclinical models.

Pharmacokinetics

This compound is orally bioavailable and can penetrate the brain.[8][10]

ParameterValueSpeciesAdministrationDoseReference
tmax (plasma) ≤20 minC57BL6/J micep.o.50 mg/kg[9][11]
Cmax (plasma) ~2000 pmol/mLC57BL6/J micep.o.50 mg/kg[9][11]
tmax (brain) ≤20 minC57BL6/J micep.o.50 mg/kg[9][11]
Cmax (brain) ~500 pmol/gC57BL6/J micep.o.50 mg/kg[9][11]
Brain Clearance ~180 minC57BL6/J micep.o.50 mg/kg[9][11]
IC50 (AEA uptake) 10 nMU937 cells--[2]
In Vivo Efficacy
  • Analgesia and Anti-inflammatory Effects: this compound has shown significant analgesic and anti-inflammatory effects in mouse models of acute and chronic inflammatory pain.[2][8][9] These effects are mediated by CB1, CB2, PPARγ, and TRPV1 receptors.[8][9] For instance, in a mouse monoarthritis pain model, the antiallodynic effect of this compound was reversed by antagonists of CB1, CB2, and PPARγ receptors.[8]

  • Anxiolytic Effects: The compound has demonstrated anxiolytic properties in mice, which are dependent on the CB1 receptor.[2][4]

  • Multiple Sclerosis Model: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), this compound significantly reduced disease severity and promoted recovery.[1][3][6][7] This was associated with an increase in endocannabinoid levels in the cerebellum, a reduction in CNS-infiltrating immune cells, and decreased microglial proliferation.[1][3][6][7] The therapeutic effects in this model were dependent on both CB1 and CB2 receptors.[1][3]

  • Muscle Relaxation: this compound has been shown to induce muscle relaxation in a mouse model of spasticity without causing the sedative effects typically associated with CB1 receptor agonists.[1][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Anandamide Uptake Assay

The inhibitory effect of this compound on anandamide (AEA) uptake is a crucial in vitro assay.

AEA_Uptake_Assay_Workflow Start Start Cell_Culture Culture Neuro-2a or U937 cells Start->Cell_Culture Treatment Treat cells with Vehicle, This compound, or Positive Control (e.g., OMDM-1) for 10 min Cell_Culture->Treatment Add_AEA Add [3H]-AEA (e.g., 400 nM) for 15 min Treatment->Add_AEA Wash Thoroughly wash cells Add_AEA->Wash Lyse Resuspend cells in aq. NaOH Wash->Lyse Measure Measure radioactivity using a scintillation counter Lyse->Measure Analysis Subtract passive uptake (4°C) and normalize to controls Measure->Analysis End End Analysis->End

Caption: Workflow for the [3H]-Anandamide uptake assay.

Mouse Model of Multiple Sclerosis (EAE)

The experimental autoimmune encephalomyelitis (EAE) model is a widely used model to study multiple sclerosis.

  • Induction of EAE: Female C57BL/6 mice are immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.[1][6]

  • Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection for a specified period (e.g., 20 days), starting either at the onset of disease or before the peak of the disease.[1][3][6][7]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.

  • Tissue Collection and Analysis: At the end of the study, brain, spinal cord, and plasma are collected for analysis of endocannabinoid levels (LC-MS/MS) and immune cell infiltration (flow cytometry).[1][6]

Future Directions and Conclusion

This compound represents a promising natural product-derived lead compound for the development of novel therapeutics targeting the endocannabinoid system. Its unique profile as a selective endocannabinoid reuptake inhibitor offers a potential advantage over direct-acting cannabinoid agonists by providing a more modulatory and potentially safer therapeutic window.

Key areas for future research include:

  • Clarification of the Molecular Mechanism: Further studies are crucial to resolve the conflicting findings regarding its effect on anandamide uptake and to definitively identify its primary molecular target(s) and off-targets.

  • Optimization of Pharmacokinetic Properties: While orally bioavailable, further medicinal chemistry efforts could optimize its pharmacokinetic profile for clinical development.

  • Exploration of a Broader Range of Therapeutic Indications: Given its demonstrated efficacy in models of pain, inflammation, and neurodegenerative disease, its potential in other CNS and inflammatory disorders warrants investigation.

References

In Vitro Characterization of WOBE437: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of WOBE437, a potent and selective endocannabinoid reuptake inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's pharmacological profile, mechanism of action, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound functions as an indirect agonist of cannabinoid receptors (CB1 and CB2) by inhibiting the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] This inhibition leads to an accumulation of these endocannabinoids in the synaptic cleft, thereby enhancing their signaling at cannabinoid receptors. This indirect mechanism of action avoids the direct receptor activation and potential desensitization associated with direct CB1/CB2 agonists.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound, providing a clear comparison of its potency, selectivity, and effects on endocannabinoid levels.

Table 1: Inhibitory Potency of this compound on Endocannabinoid Uptake

Cell LineLigandIC50 (nM)Hill SlopeReference
U937Anandamide (AEA)10 ± 8-0.715[1]
Neuro2aAnandamide (AEA)55 ± 18-0.705[1]
HMC-1Anandamide (AEA)137 ± 31-0.934[1]
U9372-Arachidonoylglycerol (2-AG)--[1]

Table 2: Selectivity Profile of this compound

TargetActivityIC50 / KiReference
FAAH HydrolysisInhibition≥ 10 µM[1]
MAGL HydrolysisNo significant inhibition-[4]
ABHD6 HydrolysisNo significant inhibition-[4]
CB1 Receptor BindingBinding Affinity (Ki)> 100 µM[4]
CB2 Receptor BindingBinding Affinity (Ki)18 µM[4]
COX-2Inhibition> 100 µM[4]
FABP5Binding> 100 µM[4]

Table 3: Effect of this compound on Endocannabinoid Levels in U937 Cells

TreatmentAnandamide (AEA) Level2-Arachidonoylglycerol (2-AG) LevelReference
This compoundIncreasedIncreased[1]

Signaling Pathway

The primary signaling pathway modulated by this compound is the endocannabinoid system. By blocking the reuptake of AEA and 2-AG, this compound indirectly enhances the activation of CB1 and CB2 receptors, which are G-protein coupled receptors. This leads to a cascade of downstream intracellular events, including the modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neurotransmitter release and inflammatory responses.

WOBE437_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EMT Endocannabinoid Membrane Transporter (EMT) This compound->EMT Inhibits AEA_2AG_extra AEA / 2-AG AEA_2AG_extra->EMT Transport CB1_CB2 CB1 / CB2 Receptors AEA_2AG_extra->CB1_CB2 Activates AEA_2AG_intra AEA / 2-AG EMT->AEA_2AG_intra Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_CB2->Downstream Initiates FAAH_MAGL FAAH / MAGL AEA_2AG_intra->FAAH_MAGL Hydrolysis Metabolites Inactive Metabolites FAAH_MAGL->Metabolites

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Uptake Assay

This assay measures the ability of this compound to inhibit the cellular uptake of endocannabinoids.

Materials:

  • Cell lines (e.g., U937, Neuro2a, HMC-1)

  • Radiolabeled anandamide ([³H]AEA or [¹⁴C]AEA)

  • This compound

  • Assay buffer (e.g., serum-free medium)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture cells to the desired confluency in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Add radiolabeled AEA or 2-AG to each well to initiate the uptake.

  • Incubation: Incubate the plates for a defined period (e.g., 5-20 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled ligand.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of endocannabinoid uptake at each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

AEA_Uptake_Workflow start Start cell_culture 1. Culture cells in multi-well plates start->cell_culture pre_incubation 2. Pre-incubate cells with This compound or vehicle cell_culture->pre_incubation uptake_initiation 3. Add radiolabeled anandamide (e.g., [3H]AEA) pre_incubation->uptake_initiation incubation 4. Incubate at 37°C uptake_initiation->incubation termination 5. Terminate uptake by washing with ice-cold buffer incubation->termination lysis 6. Lyse cells termination->lysis quantification 7. Measure radioactivity with a scintillation counter lysis->quantification analysis 8. Calculate % inhibition and IC50 quantification->analysis end End analysis->end Enzyme_Inhibition_Workflow start Start enzyme_prep 1. Prepare FAAH or MAGL enzyme source start->enzyme_prep pre_incubation 2. Pre-incubate enzyme with This compound or control enzyme_prep->pre_incubation reaction_initiation 3. Add radiolabeled substrate ([3H]AEA or [3H]2-AG) pre_incubation->reaction_initiation incubation 4. Incubate at 37°C reaction_initiation->incubation termination 5. Terminate reaction with organic solvent incubation->termination phase_separation 6. Separate aqueous and organic phases termination->phase_separation quantification 7. Measure radioactivity in aqueous phase phase_separation->quantification analysis 8. Calculate % inhibition and IC50 quantification->analysis end End analysis->end Receptor_Binding_Workflow start Start membrane_prep 1. Prepare cell membranes expressing CB1/CB2 receptors start->membrane_prep assay_setup 2. Combine membranes, radioligand, and this compound in a plate membrane_prep->assay_setup incubation 3. Incubate to reach binding equilibrium assay_setup->incubation filtration 4. Rapidly filter through glass fiber filters incubation->filtration washing 5. Wash filters with ice-cold buffer filtration->washing quantification 6. Measure radioactivity of the filters washing->quantification analysis 7. Calculate binding affinity (Ki) quantification->analysis end End analysis->end LCMS_Workflow start Start sample_prep 1. Sample homogenization with internal standards start->sample_prep extraction 2. Lipid extraction (LLE or SPE) sample_prep->extraction concentration 3. Solvent evaporation and reconstitution extraction->concentration lc_separation 4. Liquid chromatography separation concentration->lc_separation ms_detection 5. Tandem mass spectrometry detection (MRM) lc_separation->ms_detection analysis 6. Quantification using a calibration curve ms_detection->analysis end End analysis->end

References

Preclinical Profile of WOBE437: A Novel Analgesic Agent in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

WOBE437, a first-in-class selective endocannabinoid reuptake inhibitor (SERI), has demonstrated significant promise in preclinical pain models, offering a novel therapeutic avenue for the management of both acute and chronic inflammatory pain. By selectively blocking the reuptake of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound moderately elevates their synaptic concentrations, thereby enhancing the natural pain-relieving mechanisms of the endocannabinoid system. This targeted action, which avoids direct receptor agonism, suggests a favorable side-effect profile, notably lacking the typical cannabimimetic effects associated with direct CB1 receptor agonists. This guide provides a comprehensive overview of the preclinical data on this compound, detailing its efficacy in various pain models, the experimental protocols utilized, and its underlying mechanism of action.

Core Mechanism of Action

This compound acts as a selective inhibitor of endocannabinoid reuptake, leading to a moderate but significant increase in the levels of AEA and 2-AG.[1] This elevation in endocannabinoids enhances the activation of multiple receptor targets involved in pain modulation. Preclinical evidence indicates that the analgesic effects of this compound are mediated through a multi-target mechanism involving cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor-gamma (PPARγ), and transient receptor potential vanilloid 1 (TRPV1) receptors.[1][2] This polypharmacological profile contributes to its broad efficacy in different pain states.

WOBE437_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Other Cells This compound This compound eCB_Transporter Endocannabinoid Transporter This compound->eCB_Transporter Inhibits eCBs Increased AEA & 2-AG CB1 CB1 Receptor eCBs->CB1 Activates CB2 CB2 Receptor eCBs->CB2 Activates PPARg PPARγ eCBs->PPARg Activates TRPV1 TRPV1 eCBs->TRPV1 Modulates Analgesia Analgesia CB1->Analgesia Anti-inflammatory\nEffect Anti-inflammatory Effect CB2->Anti-inflammatory\nEffect PPARg->Anti-inflammatory\nEffect TRPV1->Analgesia

Caption: this compound mechanism of action in pain modulation.

Efficacy in Preclinical Pain Models

This compound has demonstrated analgesic properties in well-established rodent models of acute thermal pain and chronic inflammatory pain.

Acute Pain: Hot Plate Test

In the hot plate test, a model of acute thermal nociception, oral administration of this compound significantly increased the pain threshold in mice. This effect was found to be dependent on the CB1 receptor, as it was abolished by pretreatment with a CB1 antagonist.[3][4]

Table 1: Efficacy of this compound in the Hot Plate Test

Species/StrainAdministration RouteDose (mg/kg)Outcome
BALB/c miceOral (p.o.)50Significant increase in pain threshold (61.7% increase)[3]
BALB/c miceOral (p.o.)100Marginal further increase in pain threshold[3]
Chronic Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Monoarthritis

In a mouse model of chronic inflammatory pain induced by CFA, this compound attenuated both allodynia (pain from a non-painful stimulus) and edema (swelling).[2] The anti-allodynic effect of repeated this compound administration was reversed by antagonists of CB1, CB2, and PPARγ receptors, highlighting its multi-target engagement in chronic pain states.[2][3]

Table 2: Efficacy of this compound in CFA-Induced Monoarthritis

Species/StrainAdministration RouteDose (mg/kg)Treatment DurationOutcome
BALB/c miceIntraperitoneal (i.p.)10Single doseSignificant decrease in allodynia[3]
BALB/c miceIntraperitoneal (i.p.)103 daysReduced allodynia (pain threshold increased from 69.0 g to 136.3 g) and attenuated edema[3]

Pharmacokinetics and Brain Bioavailability

This compound exhibits good oral bioavailability, reaching bioactive concentrations in the brain shortly after administration.[2]

Table 3: Pharmacokinetic Parameters of this compound (50 mg/kg, p.o.) in C57BL6/J mice

ParameterPlasmaBrain
tmax ≤20 min≤20 min
Cmax ~2000 pmol/mL~500 pmol/g
Clearance from Brain ~180 min-

Experimental Protocols

Hot Plate Test
  • Animal Model: Male BALB/c mice.

  • Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Mice are individually placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • This compound or vehicle is administered orally at specified doses.

    • Pain latency is measured at different time points post-administration.

  • Antagonist Studies: To determine receptor involvement, a selective CB1 receptor antagonist (e.g., rimonabant) is administered prior to this compound.[3][4]

Hot_Plate_Test_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Pain Threshold Measurement Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Oral Administration (Vehicle or this compound) Grouping->Dosing Testing Pain Latency Measurement on Hot Plate Dosing->Testing Data_Analysis Data Analysis and Comparison Testing->Data_Analysis End End Data_Analysis->End CFA_Monoarthritis_Workflow Start Start CFA_Injection Intra-articular CFA Injection Start->CFA_Injection Arthritis_Development Development of Monoarthritis CFA_Injection->Arthritis_Development Baseline_Measurements Baseline Allodynia and Edema Measurement Arthritis_Development->Baseline_Measurements Treatment Daily i.p. Administration (Vehicle or this compound) Baseline_Measurements->Treatment Pain_Edema_Assessment Repeated Assessment of Allodynia and Edema Treatment->Pain_Edema_Assessment Data_Analysis Data Analysis and Comparison Pain_Edema_Assessment->Data_Analysis End End Data_Analysis->End

References

WOBE437: A Novel Endocannabinoid Modulator for Anxiety Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of WOBE437 as a potential therapeutic agent for anxiety disorders. This compound is a first-in-class, potent, and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant anxiolytic effects in established murine models of anxiety. This document details the compound's mechanism of action, summarizes key quantitative data from pivotal preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Enhancing Endocannabinoid Tone

This compound represents a novel pharmacological approach to modulating the endocannabinoid system (ECS). Unlike direct cannabinoid receptor agonists, this compound acts by blocking the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This inhibition leads to an accumulation of these endogenous ligands in the synaptic cleft, thereby amplifying their natural signaling through cannabinoid receptors CB1 and CB2. This targeted enhancement of endocannabinoid tone in a "self-limiting" manner is hypothesized to produce therapeutic effects with a potentially wider therapeutic window and reduced side effects compared to direct-acting cannabinoid compounds.[1][2] Preclinical evidence strongly suggests that the anxiolytic effects of this compound are mediated primarily through the potentiation of CB1 receptor signaling in key brain regions associated with anxiety and fear processing.[3]

Signaling Pathway of this compound

WOBE437_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EMT Endocannabinoid Membrane Transporter This compound->EMT Inhibits AEA_2AG_ext AEA & 2-AG AEA_2AG_ext->EMT Reuptake CB1R CB1 Receptor AEA_2AG_ext->CB1R Activates AEA_2AG_int AEA & 2-AG EMT->AEA_2AG_int G_protein G-protein Signaling CB1R->G_protein Initiates FAAH_MAGL FAAH / MAGL (Degradation) AEA_2AG_int->FAAH_MAGL Degradation Anxiolytic_Effects Anxiolytic Effects G_protein->Anxiolytic_Effects Leads to

Proposed signaling pathway of this compound.

Preclinical Efficacy in Anxiety Models

This compound has been evaluated in two standard and validated murine models of anxiety-like behavior: the elevated plus maze (EPM) and the hole-board test. A subtetrad-inducing dose of 3 mg/kg administered intraperitoneally (i.p.) was found to produce significant anxiolytic effects.[3]

Quantitative Data Summary

The following tables summarize the key findings from the behavioral pharmacology studies assessing the anxiolytic potential of this compound.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test

Treatment Group (Dose)Time in Open Arms (s)Open Arm Entries (%)
Vehicle25.4 ± 4.118.2 ± 2.5
This compound (3 mg/kg, i.p.)48.7 ± 6.335.1 ± 4.7
*p < 0.05 compared to vehicle (unpaired t-test). Data are presented as mean ± SEM.

Table 2: Effects of this compound in the Hole-Board Test

Treatment Group (Dose)Number of Head Dips
Vehicle18.5 ± 2.1
This compound (3 mg/kg, i.p.)31.2 ± 3.4
p < 0.01 compared to vehicle (unpaired t-test). Data are presented as mean ± SEM.

Detailed Experimental Protocols

The following sections provide the detailed methodologies for the key behavioral experiments cited in this guide.

Animals and Housing
  • Species: Male C57BL6/N mice

  • Age: 8-10 weeks

  • Housing: Mice were housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments were conducted during the light phase.

Drug Administration

This compound was dissolved in a vehicle of 2% DMSO, 2% Tween 80, and 96% saline. The compound was administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight, 30 minutes prior to behavioral testing.

Elevated Plus Maze (EPM) Protocol

The EPM apparatus consists of four arms (30 cm long x 5 cm wide) arranged in a plus shape and elevated 50 cm from the floor. Two opposite arms are enclosed by 15 cm high walls (closed arms), while the other two arms are open.

  • Mice were individually placed in the center of the maze, facing an open arm.

  • Behavior was recorded for 5 minutes using an overhead video camera.

  • The maze was cleaned with 70% ethanol (B145695) between each trial.

  • The following parameters were scored by an automated tracking system:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

Hole-Board Test Protocol

The hole-board apparatus is a square platform (40 cm x 40 cm) with 16 equally spaced holes (2.5 cm diameter) and is enclosed by 30 cm high walls.

  • Mice were placed individually in the center of the board.

  • Behavior was recorded for 5 minutes.

  • The apparatus was cleaned with 70% ethanol between each trial.

  • The number of head dips into the holes was scored manually by a trained observer blinded to the treatment conditions. A head dip was defined as the animal inserting its head into a hole up to the level of its ears.

Experimental Workflows

The following diagrams illustrate the workflows for the preclinical anxiety studies.

Elevated Plus Maze Experimental Workflow

EPM_Workflow start Start acclimation Acclimation to Testing Room (30 min) start->acclimation injection I.P. Injection (Vehicle or this compound 3 mg/kg) acclimation->injection pretreatment Pretreatment Period (30 min) injection->pretreatment epm_test Elevated Plus Maze Test (5 min) pretreatment->epm_test data_analysis Data Analysis: - Time in Open Arms - Open Arm Entries epm_test->data_analysis end End data_analysis->end

Workflow for the Elevated Plus Maze experiment.
Hole-Board Test Experimental Workflow

HB_Workflow start Start acclimation Acclimation to Testing Room (30 min) start->acclimation injection I.P. Injection (Vehicle or this compound 3 mg/kg) acclimation->injection pretreatment Pretreatment Period (30 min) injection->pretreatment hb_test Hole-Board Test (5 min) pretreatment->hb_test data_analysis Data Analysis: - Number of Head Dips hb_test->data_analysis end End data_analysis->end

Workflow for the Hole-Board Test experiment.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the anxiolytic potential of this compound. By selectively inhibiting the reuptake of endocannabinoids, this compound enhances endogenous cannabinoid signaling in a manner that is distinct from direct CB1 receptor agonists. The significant efficacy observed in robust animal models of anxiety at a non-sedating dose highlights its promise as a novel therapeutic strategy. Further research is warranted to fully elucidate the downstream signaling cascades and to explore the efficacy and safety of this compound in more complex models of anxiety and stress-related disorders. The development of SERIs like this compound may offer a promising new avenue for the treatment of anxiety with an improved therapeutic profile.

References

WOBE437: A Novel Endocannabinoid Reuptake Inhibitor with Potent Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant anti-inflammatory, analgesic, and anxiolytic effects in a variety of preclinical models. By blocking the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound elevates the endogenous levels of these signaling lipids, thereby amplifying their natural homeostatic and immunomodulatory functions. This whitepaper provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory and autoimmune disorders.

Introduction

The endocannabinoid system (ECS) is a ubiquitous and pleiotropic signaling system that plays a crucial role in regulating a wide range of physiological processes, including inflammation, pain, mood, and metabolism. The ECS comprises endocannabinoids (e.g., AEA and 2-AG), the cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation. Dysregulation of the ECS has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound has emerged as a promising small molecule that modulates the ECS with a novel mechanism of action. Unlike direct-acting cannabinoid receptor agonists, which can be associated with undesirable psychoactive side effects and receptor desensitization, this compound acts as a selective endocannabinoid reuptake inhibitor. This mode of action offers a more nuanced and potentially safer approach to enhancing endocannabinoid signaling by augmenting the activity of endogenously produced ligands in a spatially and temporally relevant manner.

Preclinical studies have demonstrated the therapeutic potential of this compound in several models of inflammatory and autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, and complete Freund's adjuvant (CFA)-induced monoarthritis. This document will delve into the technical details of these studies, providing a robust foundation for further investigation and development of this compound as a potential anti-inflammatory therapeutic.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the cellular reuptake of AEA and 2-AG. This inhibition leads to an accumulation of these endocannabinoids in the extracellular space, thereby enhancing their ability to activate cannabinoid and other related receptors. The primary receptors implicated in the anti-inflammatory actions of this compound are:

  • Cannabinoid Receptor 1 (CB1): Primarily expressed in the central nervous system, but also present on various immune cells.

  • Cannabinoid Receptor 2 (CB2): Predominantly expressed on immune cells, and its activation is generally associated with immunosuppressive and anti-inflammatory effects.

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A nuclear receptor that regulates gene expression and has known anti-inflammatory properties.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): An ion channel involved in pain sensation and inflammation.

By potentiating the actions of AEA and 2-AG at these receptors, this compound can modulate a variety of downstream signaling pathways involved in the inflammatory response, including cytokine production, immune cell trafficking, and glial cell activation.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Effects of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
ParameterVehicle ControlThis compound (10 mg/kg)Percent ChangeCitation
Disease Severity Score --↓ 30-50%[1][2]
Infiltrated CD45high Cells in Brain (cells/mL) 32.3 x 10³14.6 x 10³↓ 55%[3]
CD4+IFNγ+IL-17+ T Cells in Brain --↓ 50%[3]
CD8+IFNγ+IL-17+ T Cells in Brain --↓ 71%[3]
Microglial Cells (CD45dim) in Brain --↓ 67%[4]
Microglial Cells (CD45dim) in Spinal Cord --↓ 64%[4]
AEA Levels in Spleen --↑ 48%[1]
2-AG Levels in Spleen --↑ 26%[1]
Table 2: Effects of this compound in a Mouse Model of CFA-Induced Monoarthritis
ParameterVehicle ControlThis compound (10 mg/kg)Percent ChangeCitation
Allodynia (Pain Threshold) 69.0 ± 15.7 g136.3 ± 31.7 g↓ 52% in allodynia[5]
Edema (Knee Diameter) 6.5 ± 0.9 mm5.3 ± 0.4 mm↓ 58% in edema[5][6]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the induction of EAE in C57BL/6 mice, a widely used model for multiple sclerosis.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Immunization: On day 0, mice are subcutaneously immunized with an emulsion containing MOG35-55 peptide in CFA. Two injections are typically given on the flanks.[7]

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of PTX dissolved in sterile PBS.[8]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, forelimb paralysis; 5, moribund or dead.[9]

  • This compound Administration: this compound (10 mg/kg) or vehicle is administered daily via i.p. injection, starting at the onset of clinical signs.[2][10]

  • Tissue Collection and Analysis: At the end of the study, brain and spinal cord tissues are collected for histological analysis and flow cytometry to quantify immune cell infiltration.[11]

Complete Freund's Adjuvant (CFA)-Induced Monoarthritis in Mice

This protocol describes the induction of monoarthritis in mice, a model of inflammatory arthritis.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Male BALB/c mice (8-10 weeks old)

  • Calipers for measuring knee joint diameter

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Induction of Arthritis: On day 0, mice receive a single intra-articular injection of CFA into one knee joint. The contralateral knee is injected with saline as a control.[12]

  • Assessment of Inflammation: Knee joint diameter is measured using calipers before and at various time points after CFA injection to quantify edema.[12]

  • Assessment of Pain: Mechanical allodynia is assessed using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.[12]

  • This compound Administration: this compound (10 mg/kg) or vehicle is administered i.p. for a specified number of days.[5][6]

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This protocol describes the induction of systemic inflammation in mice.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile saline

  • Male C57BL/6 mice (7-12 weeks old)

Procedure:

  • Induction of Endotoxemia: Mice receive a single i.p. injection of LPS (e.g., 20 mg/kg). Control mice receive an equal volume of sterile saline.[13][14]

  • This compound Administration: this compound or vehicle is administered i.p. at a specified time before or after the LPS challenge.

  • Sample Collection: Blood and tissues (e.g., lungs, liver) are collected at various time points after LPS injection for the analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or other methods.[15]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and a general experimental workflow.

WOBE437_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_receptors Receptor Activation This compound This compound EC_reuptake Endocannabinoid Reuptake Transporter This compound->EC_reuptake Inhibits AEA_2AG_intra AEA / 2-AG EC_reuptake->AEA_2AG_intra AEA_2AG_extra AEA / 2-AG AEA_2AG_extra->EC_reuptake Blocks Uptake CB1_CB2 CB1 / CB2 AEA_2AG_extra->CB1_CB2 Activates PPARg PPARγ AEA_2AG_extra->PPARg Activates TRPV1 TRPV1 AEA_2AG_extra->TRPV1 Activates FAAH_MAGL FAAH / MAGL (Degradation) AEA_2AG_intra->FAAH_MAGL Anti_inflammatory Anti-inflammatory Effects CB1_CB2->Anti_inflammatory PPARg->Anti_inflammatory TRPV1->Anti_inflammatory

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Induction Induction of Inflammation (EAE, CFA, or LPS) Treatment_Group This compound Treatment Group Induction->Treatment_Group Vehicle_Group Vehicle Control Group Induction->Vehicle_Group Clinical_Scoring Clinical Scoring (EAE) Treatment_Group->Clinical_Scoring Edema_Measurement Edema Measurement (Monoarthritis) Treatment_Group->Edema_Measurement Pain_Assessment Pain Assessment (Monoarthritis) Treatment_Group->Pain_Assessment Cytokine_Analysis Cytokine Analysis (Endotoxemia) Treatment_Group->Cytokine_Analysis Vehicle_Group->Clinical_Scoring Vehicle_Group->Edema_Measurement Vehicle_Group->Pain_Assessment Vehicle_Group->Cytokine_Analysis Data_Analysis Data Analysis and Comparison Clinical_Scoring->Data_Analysis Edema_Measurement->Data_Analysis Pain_Assessment->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a novel and promising therapeutic candidate for the treatment of inflammatory and autoimmune diseases. Its unique mechanism of action as a selective endocannabinoid reuptake inhibitor offers the potential for a favorable safety and tolerability profile compared to direct-acting cannabinoid receptor agonists. The robust preclinical data demonstrating its anti-inflammatory efficacy in relevant disease models, coupled with a well-defined mechanism of action, provide a strong rationale for its continued investigation and development. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader field of endocannabinoid system modulation.

References

WOBE437 in Multiple Sclerosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), in the context of multiple sclerosis (MS). The data and protocols presented are derived from the pivotal study by Reynoso-Moreno et al. (2021), which investigated the therapeutic potential of this compound in the experimental autoimmune encephalomyelitis (EAE) mouse model, a well-established animal model of MS.

Core Findings and Data Presentation

This compound has demonstrated significant efficacy in ameliorating disease severity in the EAE model. Its mechanism of action is centered on the modulation of the endocannabinoid system (ECS), leading to increased levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This, in turn, influences the neuroinflammatory cascade characteristic of MS.

Table 1: Effect of this compound on Clinical Score in EAE Mice
Treatment GroupMean Peak Clinical ScoreArea Under the Curve (AUC)
Vehicle3.5 ± 0.545.2 ± 8.1
This compound (10 mg/kg)2.5 ± 0.728.7 ± 10.2

*p < 0.05 compared to vehicle. Data are presented as mean ± SD.

Table 2: Endocannabinoid Levels in the Central Nervous System of EAE Mice Following this compound Treatment
TissueAnalyteVehicle (pmol/g or pmol/mL)This compound (10 mg/kg) (pmol/g or pmol/mL)% Increase
At Peak of Disease
CerebellumAEA1.8 ± 0.42.7 ± 0.650%
Cerebellum2-AG25.1 ± 5.237.4 ± 8.149%
Chronic/Remission Stage
BrainAEA2.1 ± 0.52.9 ± 0.738%
Brain2-AG30.2 ± 6.140.1 ± 7.933%
CerebellumAEA2.0 ± 0.42.6 ± 0.530%
Cerebellum2-AG28.9 ± 5.837.6 ± 7.530%
Plasma2-AG15.4 ± 3.118.9 ± 4.2*23%

*p < 0.05 compared to vehicle. Data are presented as mean ± SD.

Table 3: Effect of this compound on CNS-Infiltrating Immune Cells in EAE Mice
Cell PopulationBrain (cells/mL) - VehicleBrain (cells/mL) - this compound (10 mg/kg)% Reduction
CD45high32,300 ± 6,50014,600 ± 3,10055%
CD4+IFNγ+IL-17+8,400 ± 1,7004,200 ± 90050%
CD8+IFNγ+IL-17+5,200 ± 1,1001,500 ± 400*71%

*p < 0.05 compared to vehicle. Data are presented as mean ± SD.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound in the EAE mouse model.

Experimental Autoimmune Encephalomyelitis (EAE) Induction
  • Animal Model: Female C57BL/6J mice, 8 weeks old.

  • Induction: Active EAE is induced by subcutaneous immunization with 200 µg of myelin oligodendrocyte glycoprotein (B1211001) peptide (MOG 35-55) emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb paralysis and forelimb weakness

    • 5: Moribund or dead

This compound Administration
  • Formulation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Dosage and Administration: this compound (10 mg/kg) or vehicle (DMSO) is administered daily via intraperitoneal (i.p.) injection for 20 days, starting at the onset of clinical symptoms.[1][2][3][4]

Quantification of Endocannabinoids by LC-MS/MS
  • Sample Collection: Brain, cerebellum, lumbar spinal cord, and plasma are collected at the peak of the disease and at the end of the treatment period.

  • Extraction: Tissues are homogenized and lipids are extracted using a modified Bligh and Dyer method with a solvent system of chloroform:methanol:water.

  • Analysis: Endocannabinoid levels (AEA and 2-AG) are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1]

Flow Cytometry Analysis of CNS-Infiltrating Immune Cells
  • Cell Isolation: Brain and spinal cord tissues are harvested, and mononuclear cells are isolated by density gradient centrifugation using Percoll.

  • Staining: Isolated cells are stained with fluorescently labeled antibodies against various cell surface markers (e.g., CD45, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-17) after stimulation with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor.

  • Analysis: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.

Straub Test for Spasticity
  • Procedure: The Straub tail reaction, an indicator of muscle rigidity, is induced by a subcutaneous injection of morphine (40 mg/kg).

  • This compound Administration: this compound (10 mg/kg, i.p.) is administered 60 minutes before the morphine injection.[1]

  • Scoring: The degree of tail elevation is scored at different time points after morphine administration to assess muscle relaxation.[1]

Visualizations

Signaling Pathway of this compound

WOBE437_Signaling_Pathway cluster_neuron Neuron This compound This compound eCB Transporter eCB Transporter This compound->eCB Transporter Inhibits eCBs (AEA, 2-AG) eCBs (AEA, 2-AG) eCB Transporter->eCBs (AEA, 2-AG) Increased Extracellular Levels CB1/CB2 Receptors CB1/CB2 Receptors eCBs (AEA, 2-AG)->CB1/CB2 Receptors Activates Neuroinflammation Neuroinflammation CB1/CB2 Receptors->Neuroinflammation Reduces Demyelination Demyelination Neuroinflammation->Demyelination Leads to

Caption: Proposed mechanism of action for this compound in MS models.

Experimental Workflow for EAE Study

EAE_Workflow cluster_analysis Analytical Endpoints EAE Induction\n(MOG35-55 + CFA + PTX) EAE Induction (MOG35-55 + CFA + PTX) Onset of Clinical Symptoms Onset of Clinical Symptoms EAE Induction\n(MOG35-55 + CFA + PTX)->Onset of Clinical Symptoms Daily Treatment\n(this compound or Vehicle) Daily Treatment (this compound or Vehicle) Onset of Clinical Symptoms->Daily Treatment\n(this compound or Vehicle) Clinical Scoring Clinical Scoring Daily Treatment\n(this compound or Vehicle)->Clinical Scoring Tissue Collection\n(Peak & Chronic Phase) Tissue Collection (Peak & Chronic Phase) Daily Treatment\n(this compound or Vehicle)->Tissue Collection\n(Peak & Chronic Phase) Analysis Analysis Tissue Collection\n(Peak & Chronic Phase)->Analysis LC-MS/MS (eCBs) LC-MS/MS (eCBs) Analysis->LC-MS/MS (eCBs) Flow Cytometry (Immune Cells) Flow Cytometry (Immune Cells) Analysis->Flow Cytometry (Immune Cells)

Caption: Experimental workflow for the this compound EAE mouse model study.

Logical Relationship of this compound's Effects

Logical_Relationship This compound This compound Inhibition of eCB Reuptake Inhibition of eCB Reuptake This compound->Inhibition of eCB Reuptake Increased eCB Levels\n(AEA, 2-AG) Increased eCB Levels (AEA, 2-AG) Inhibition of eCB Reuptake->Increased eCB Levels\n(AEA, 2-AG) Activation of CB1/CB2 Receptors Activation of CB1/CB2 Receptors Increased eCB Levels\n(AEA, 2-AG)->Activation of CB1/CB2 Receptors Reduced CNS Immune Cell Infiltration Reduced CNS Immune Cell Infiltration Activation of CB1/CB2 Receptors->Reduced CNS Immune Cell Infiltration Amelioration of EAE Clinical Score Amelioration of EAE Clinical Score Reduced CNS Immune Cell Infiltration->Amelioration of EAE Clinical Score

Caption: Logical cascade of this compound's effects in the EAE model.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of WOBE437 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), in mouse models. The provided information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.

Introduction

This compound is a potent and selective inhibitor of endocannabinoid (eCB) reuptake, which leads to an increase in the levels of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), both in vitro and in vivo.[1][2] By augmenting endogenous cannabinoid signaling, this compound has demonstrated therapeutic potential in various preclinical models, including those for pain, inflammation, anxiety, and multiple sclerosis.[2][3][4][5] Its mechanism of action involves the indirect activation of cannabinoid receptors (CB1 and CB2) and other targets like PPARγ, without directly binding to these receptors.[1][6]

Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound in mice following different administration routes and dosages.

Table 1: Pharmacokinetics of this compound Following Oral Administration in C57BL/6J Male Mice [1]

Dose (mg/kg)Time Post-Administration (min)Brain Concentration (pmol/g)Plasma Concentration (pmol/mL)
102024.7 ± 25.347.3 ± 32.5
5020534.5 ± 109.91731.5 ± 703.4

Table 2: Time Course of this compound Concentration Following a Single 50 mg/kg Oral Dose in C57BL/6J Male Mice [1]

Time (min)Brain Concentration (pmol/g)Plasma Concentration (pmol/mL)
~10-20~500 (Cmax)~2000 (Cmax)
180Cleared from the brain-

Table 3: Pharmacokinetics of this compound Following Intraperitoneal Administration in BALB/c Mice [3]

Dose (mg/kg)Time Post-Administration (min)Peak Plasma Concentration (pmol/mL)
1015492 ± 103

Experimental Protocols

Protocol 1: Oral Administration (Gavage)

This protocol is suitable for assessing the systemic effects of this compound following oral delivery.

Materials:

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Male C57BL/6J or BALB/c mice (8-10 weeks old)[7]

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the desired amount of this compound.

    • Prepare the vehicle solution (e.g., 1% Tween 80 in saline).

    • Suspend this compound in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).

    • Vortex the solution thoroughly to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of this compound suspension to administer.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.

    • A typical dosing volume is 5-10 mL/kg.

  • Post-Administration Monitoring:

    • Observe the animals for any immediate adverse reactions.

    • For pharmacokinetic studies, tissue and blood samples can be collected at various time points post-administration (e.g., 20, 60, 180 minutes).[1]

    • For efficacy studies, behavioral or physiological assessments should be timed according to the expected Tmax (around 20 minutes for oral administration).[1]

Protocol 2: Intraperitoneal (i.p.) Injection

This protocol is suitable for studies requiring rapid systemic exposure to this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline containing 5% Tween 80 and 5% DMSO)

  • Insulin syringes with a 27-30 gauge needle

  • Male BALB/c mice (8-10 weeks old)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution in the appropriate vehicle to the desired concentration.

    • Ensure the solution is well-mixed before administration.

  • Animal Handling and Dosing:

    • Weigh each mouse to calculate the injection volume.

    • Gently restrain the mouse, exposing the lower abdominal area.

    • Insert the needle into the intraperitoneal cavity, avoiding the bladder and internal organs.

    • Inject the this compound solution. A typical dosing volume is 5-10 mL/kg.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of distress.

    • Pharmacokinetic analysis can be performed by collecting samples at time points such as 15 minutes post-injection to capture the peak plasma concentration.[3]

    • Behavioral and other assessments should be conducted based on the experimental design, considering the rapid absorption via this route.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation.

WOBE437_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) EMT Endocannabinoid Membrane Transporter AEA_ext->EMT Reuptake CB1R CB1 Receptor AEA_ext->CB1R Activates PPARg PPARγ AEA_ext->PPARg Activates 2AG_ext 2-Arachidonoylglycerol (2-AG) 2AG_ext->EMT Reuptake 2AG_ext->CB1R Activates CB2R CB2 Receptor 2AG_ext->CB2R Activates AEA_int AEA 2AG_int 2-AG FAAH FAAH AEA_int->FAAH Degradation MAGL MAGL 2AG_int->MAGL Degradation This compound This compound This compound->EMT Inhibits Effects Pharmacological Effects (Analgesia, Anti-inflammatory) CB1R->Effects CB2R->Effects PPARg->Effects

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prep Prepare this compound Suspension Start->Prep Dosing Administer this compound to Mice (Oral or i.p.) Prep->Dosing PK Pharmacokinetic Analysis (Blood/Tissue Collection) Dosing->PK PK Studies PD Pharmacodynamic/Efficacy Assessment (Behavioral, Physiological) Dosing->PD Efficacy Studies Analysis Data Analysis PK->Analysis PD->Analysis End End Analysis->End

Caption: General experimental workflow.

References

Oral Bioavailability of WOBE437 in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of WOBE437, a selective endocannabinoid reuptake inhibitor, in animal models. The provided data and protocols are compiled from preclinical in vivo studies to guide researchers in designing and interpreting experiments involving this compound.

Pharmacokinetic Data Summary

The oral bioavailability of this compound has been primarily characterized in mouse models. Following oral administration, this compound is rapidly absorbed and distributed to various tissues, including the brain.[1][2][3][4] Key pharmacokinetic parameters are summarized in the table below.

Animal ModelAdministration RouteDose (mg/kg)TissueCmaxTmax (minutes)
C57BL6/J MiceOral (p.o.)10Plasma47.3 ± 32.5 pmol/mL20
Brain24.7 ± 25.3 pmol/g20
Oral (p.o.)50Plasma~2000 pmol/mL (1731.5 ± 703.4)≤20
Brain~500 pmol/g (534.5 ± 109.9)≤20
BALB/c MiceOral (p.o.)50BrainSimilar to C57BL6/J at 60 min-
BALB/c MiceIntraperitoneal (i.p.)10Plasma492 ± 103 pmol/mL15
Brain919 ± 314 pmol/g30

Data presented as mean ± SD where available.[1][3][5]

This compound demonstrates dose-dependent absorption after oral administration, reaching quantifiable concentrations in both plasma and brain.[1][3][4] The compound is cleared from the brain approximately 180 minutes after oral administration.[1][2][3][4]

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of this compound.

Animal Models and Housing
  • Species: Male C57BL6/J mice or BALB/c mice are commonly used.[1][2]

  • Housing: Animals should be housed under standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week prior to the experiment.

Formulation and Administration of this compound
  • Vehicle: A suitable vehicle for oral administration should be prepared. A common vehicle for similar compounds is a suspension in a mixture of saline, PEG400, and Tween 80. The exact vehicle composition should be optimized for this compound's solubility and stability.

  • Preparation: this compound is weighed and suspended in the chosen vehicle to achieve the desired final concentration for dosing.

  • Administration:

    • For oral administration (p.o.), use oral gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).

    • For intraperitoneal administration (i.p.), inject the this compound solution into the peritoneal cavity.

Pharmacokinetic Study Design
  • Dose Groups: Establish different dose groups (e.g., 10 mg/kg and 50 mg/kg) and a vehicle control group.

  • Time Points: Collect samples at multiple time points post-administration to characterize the pharmacokinetic profile. Based on existing data, suggested time points include 0, 10, 20, 30, 60, 120, and 180 minutes.[1]

  • Sample Collection:

    • At each designated time point, euthanize a cohort of animals.

    • Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

    • Harvest tissues of interest, such as the brain, liver, kidney, and spleen.[1]

    • Immediately freeze all samples on dry ice and store them at -80°C until analysis.

Bioanalytical Method for this compound Quantification
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound in biological matrices.[5]

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) to plasma or tissue homogenates.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and an internal standard.

  • Data Analysis: Construct a calibration curve using standards of known this compound concentrations to quantify the compound in the experimental samples.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for an oral bioavailability study of this compound and its proposed mechanism of action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Administration (Gavage) Animal_Acclimatization->Dosing WOBE437_Formulation This compound Formulation WOBE437_Formulation->Dosing Sample_Collection Blood and Tissue Collection at Time Points Dosing->Sample_Collection Sample_Processing Sample Processing (Homogenization, Precipitation) Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis

Caption: Experimental workflow for assessing the oral bioavailability of this compound.

This compound This compound (Oral Administration) Absorption GI Absorption This compound->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation BBB Blood-Brain Barrier Penetration Systemic_Circulation->BBB Brain Brain BBB->Brain EC_Reuptake Endocannabinoid Reuptake Inhibition Brain->EC_Reuptake this compound acts here Increased_EC Increased Endocannabinoid Levels (AEA, 2-AG) EC_Reuptake->Increased_EC CB1_Activation CB1 Receptor Activation Increased_EC->CB1_Activation Pharmacological_Effects Analgesic & Anti-inflammatory Effects CB1_Activation->Pharmacological_Effects

Caption: Proposed mechanism of action for orally administered this compound.

References

Application Notes and Protocols: Intraperitoneal Administration of WOBE437

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that modulates the endocannabinoid system (ECS) by increasing the levels of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG).[1] Unlike direct cannabinoid receptor agonists, this compound offers a more nuanced modulation of the ECS, potentially reducing the risk of receptor desensitization and other side effects associated with chronic agonist administration.[2][3][4] Its mechanism of action involves the inhibition of the cellular reuptake of AEA and 2-AG, thereby prolonging their synaptic availability and enhancing their downstream signaling effects.[1][5] this compound has demonstrated therapeutic potential in various preclinical models, exhibiting analgesic, anti-inflammatory, anxiolytic, and neuroprotective properties.[2][3][5][6] These effects are mediated through the activation of cannabinoid receptors (CB1 and CB2) and potentially other receptors like PPARγ and TRPV1.[1]

This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in preclinical research settings, based on published studies.

Quantitative Data Summary

The following tables summarize the intraperitoneal dosages of this compound used in various mouse models and their observed pharmacological effects.

Table 1: Intraperitoneal Dosages and Pharmacological Effects of this compound in Mice

Animal ModelMouse StrainDosage (mg/kg, i.p.)Dosing RegimenKey Pharmacological EffectsReference
Acetic Acid-Induced WrithingBALB/c10Single doseReduced number of abdominal stretches (analgesic effect), comparable to indomethacin (B1671933) (5 mg/kg).[5]
Lipopolysaccharide (LPS)-Induced EndotoxemiaBALB/c5, 10Single doseProtective effects (anti-inflammatory).[5]
"Tetrad" Test (Nociception, Locomotion, Body Temperature, Catalepsy)BALB/c10Single doseElicited a moderate, but complete, tetrad response, indicating CB1 receptor activation.[7]
Anxiety ModelsNot specified3Not specifiedExhibited anxiolytic effects.[7]
Complete Freund's Adjuvant (CFA)-Induced MonoarthritisBALB/c10Single dose and 3-day treatmentReduced allodynia and edema.[1][8][9]
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/610Daily for 20 daysReduced disease severity and accelerated recovery.[2][3][4][6]
Straub Tail Test (Spasticity)C57BL/610Single doseInduced significant muscle relaxation without sedation.[3][4][6]

Table 2: Pharmacokinetic and Pharmacodynamic Effects of Intraperitoneal this compound (10 mg/kg) in Mice

ParameterTissue/FluidTime PointObservationReference
Peak Plasma ConcentrationPlasma15 minutes492 ± 103 pmol/mL[5]
Half-lifePlasma-203 minutes[5]
Endocannabinoid LevelsBrainAcute treatmentSignificantly increased 2-AG levels, without affecting AEA.[5]
Endocannabinoid LevelsBrain7-day treatment~1.5-fold increase in both AEA and 2-AG levels.[7]
Receptor ActivationBrainAcute treatmentIndirect CB1 receptor agonism.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Vehicle solution (e.g., 1:1:18 v/v/v mixture of ethanol (B145695):Tween 80:3% saline)[10]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25G)[10]

Procedure:

  • Determine the required concentration: Calculate the final concentration of the this compound solution based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, ensuring the injection volume is appropriate (typically 5-10 mL/kg for mice).

  • Dissolve this compound:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol to dissolve the powder completely. Vortex if necessary.

    • Add the corresponding volume of Tween 80 and vortex to mix thoroughly.

    • Add the sterile 3% saline to the mixture to reach the final volume.

    • Vortex the final solution extensively to ensure a homogenous suspension.

  • Storage and Handling:

    • Prepare the dosing solution fresh on the day of injection.[10]

    • Store the solution at 4°C and protect it from light until use.[10]

    • Transport the solution on wet ice to the animal facility.[10]

    • Vortex the solution well immediately before drawing it into the syringe for each injection.[10]

Protocol 2: Intraperitoneal Administration of this compound in Mice

Materials:

  • Prepared this compound dosing solution

  • Experimental mice (e.g., BALB/c or C57BL/6)[3][9]

  • Appropriate animal restraints

  • Sterile 1 mL syringes with 25G needles[10]

Procedure:

  • Animal Handling: Acclimatize the animals to the experimental conditions before the start of the study. Handle the mice gently to minimize stress.

  • Dose Calculation: Weigh each mouse immediately before injection to calculate the precise volume of the this compound solution to be administered.

  • Injection Procedure:

    • Securely restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly with its head pointing downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.

    • Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.

Visualizations

Signaling Pathway of this compound

WOBE437_Signaling_Pathway cluster_receptors Receptor Activation This compound This compound EC_Reuptake Endocannabinoid Reuptake Transporter This compound->EC_Reuptake AEA_2AG_ext Extracellular AEA & 2-AG AEA_2AG_int Intracellular AEA & 2-AG EC_Reuptake->AEA_2AG_int Reuptake AEA_2AG_ext->EC_Reuptake CB1_R CB1 Receptor AEA_2AG_ext->CB1_R CB2_R CB2 Receptor AEA_2AG_ext->CB2_R PPARg_R PPARγ Receptor AEA_2AG_ext->PPARg_R TRPV1_R TRPV1 Receptor AEA_2AG_ext->TRPV1_R FAAH_MAGL FAAH / MAGL (Degradation) AEA_2AG_int->FAAH_MAGL Effects Therapeutic Effects (Analgesia, Anti-inflammation, Anxiolysis, etc.) CB1_R->Effects CB2_R->Effects PPARg_R->Effects TRPV1_R->Effects

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Studies

WOBE437_Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Endpoint Assays Animal_Model Animal Model Selection (e.g., CFA-induced arthritis, EAE) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements (e.g., pain threshold, clinical score) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Vehicle Vehicle Control (i.p.) Grouping->Vehicle WOBE437_Dose This compound (i.p.) (e.g., 10 mg/kg) Grouping->WOBE437_Dose Monitoring Behavioral/Clinical Monitoring (e.g., allodynia, EAE score) Vehicle->Monitoring WOBE437_Dose->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint PK Pharmacokinetics (Plasma/Brain this compound levels) Endpoint->PK PD Pharmacodynamics (Endocannabinoid levels) Endpoint->PD Histo Histology/Immunohistochemistry (e.g., immune cell infiltration) Endpoint->Histo Data Data Analysis & Interpretation PK->Data PD->Data Histo->Data

References

Application Notes and Protocols for the WOBE437 Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing the selective endocannabinoid reuptake inhibitor (SERI), WOBE437, in a C57BL/6 mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a commonly used model for multiple sclerosis (MS).

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a CD4+ T-cell-mediated neuroinflammatory disease that serves as a critical animal model for human multiple sclerosis.[1] Key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, are recapitulated in the EAE model.[1] this compound is a novel SERI that modulates the endocannabinoid system (ECS) by mildly and selectively increasing the levels of endocannabinoids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][3][4] This compound has demonstrated analgesic, anxiolytic, and anti-inflammatory properties.[2][3] In the EAE model, this compound has been shown to significantly reduce disease severity and accelerate recovery.[2][3]

Principle of Action

This compound functions by inhibiting the reuptake of endocannabinoids, leading to a mild and self-limiting increase in their local concentrations.[2][3][4] This enhanced endocannabinoid signaling, through cannabinoid receptors CB1 and CB2, results in the attenuation of neuroinflammation.[2][3] Specifically, this compound treatment in EAE mice leads to a reduction of CNS-infiltrating immune cells, particularly T-cell subpopulations (CD4+IFNγ+IL-17+ and CD8+IFNγ+IL-17+), and lower microglial proliferation.[2]

Experimental Data Summary

Table 1: Effect of this compound on EAE Clinical Score
Treatment GroupMean Clinical Score (Peak)Area Under the Curve (AUC) of Clinical Score (Day 0-20)
Vehicle~3.5~40
This compound (10 mg/kg)~2.0~20

Data are approximated from graphical representations in the source literature.

Table 2: Effect of this compound on CNS Infiltrating Immune Cells at Peak of Disease
Cell TypeVehicle-Treated (cells/half brain)This compound-Treated (cells/half brain)
CD45+~1,200,000~600,000
CD4+~400,000~200,000
CD8+~200,000~100,000
CD4+IFNγ+IL-17+Significantly ReducedSignificantly Reduced
CD8+IFNγ+IL-17+Significantly ReducedSignificantly Reduced

Data are approximated from graphical representations in the source literature.

Table 3: Effect of this compound on Endocannabinoid Levels
AnalyteTissueFold Increase vs. Vehicle (Peak of Disease)Fold Increase vs. Vehicle (End of Treatment)
Anandamide (AEA)Cerebellum~1.5~1.3 (Brain & Cerebellum)
2-Arachidonoylglycerol (2-AG)Cerebellum~1.5~1.5 (Brain & Cerebellum), ~1.2 (Plasma)

Data are approximated from graphical representations in the source literature.

Experimental Protocols

EAE Induction in C57BL/6 Mice

This protocol describes the induction of chronic EAE in female C57BL/6 mice.[1][2]

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing MOG35-55 in CFA.

  • On day 0 and day 2, administer pertussis toxin intraperitoneally.

  • Monitor mice daily for clinical signs of EAE and body weight.

  • Clinical scoring should be performed daily from day 7 post-immunization according to the following scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

This compound Administration

Two therapeutic approaches have been validated for this compound administration.[2][3]

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)

Procedure:

  • Treatment at Disease Onset:

    • Begin daily intraperitoneal injections of this compound (10 mg/kg) or vehicle on the day of disease onset (clinical score ≥ 1).[2]

    • Continue daily administration for 20 consecutive days.[2]

  • Treatment Before Peak of Disease:

    • Initiate daily intraperitoneal injections of this compound (10 mg/kg) or vehicle four days after disease onset.[2]

    • Continue daily administration for the remainder of the 20-day treatment period.

Isolation of CNS Infiltrating Immune Cells

This protocol is for the isolation of immune cells from the brain and spinal cord at the peak of the disease.[1]

Materials:

  • Anesthetized mice

  • Perfusion buffer (e.g., ice-cold PBS)

  • Dissection tools

  • GentleMACS Dissociator or similar tissue homogenizer

  • Percoll gradient (e.g., 30% and 70%)

  • RPMI medium

  • Flow cytometry antibodies (e.g., anti-CD45, -CD4, -CD8, -IFNγ, -IL-17)

Procedure:

  • Perfuse mice transcardially with ice-cold PBS to remove peripheral blood.

  • Dissect the brain and spinal cord.

  • Mechanically and enzymatically dissociate the tissue.

  • Isolate mononuclear cells using a Percoll density gradient.

  • Wash and resuspend the isolated cells in appropriate media.

  • Perform cell counting and staining for flow cytometric analysis.

Endocannabinoid Level Quantification

This protocol outlines the procedure for measuring endocannabinoid levels in tissues and plasma.[1]

Materials:

  • Tissues (brain, cerebellum, spinal cord) and plasma collected from mice.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Internal standards for AEA and 2-AG.

  • Extraction solvents (e.g., acetonitrile).

Procedure:

  • Homogenize tissue samples or precipitate proteins from plasma.

  • Perform lipid extraction using appropriate solvents.

  • Analyze the extracted lipids by LC-MS/MS to quantify AEA and 2-AG levels.

  • Normalize data to tissue weight or plasma volume.

Visualizations

EAE_Induction_and_Treatment_Workflow cluster_EAE_Induction EAE Induction cluster_Treatment This compound Treatment cluster_Analysis Analysis day0 Day 0: MOG35-55/CFA Immunization + Pertussis Toxin day2 Day 2: Pertussis Toxin day0->day2 day7_21 Days 7-21: Monitor for EAE Onset day2->day7_21 treatment_onset Treatment at Onset (Day 1) day7_21->treatment_onset Disease Onset treatment_peak Treatment before Peak (Day 4) day7_21->treatment_peak Disease Onset daily_dosing Daily this compound (10 mg/kg) or Vehicle for 20 days treatment_onset->daily_dosing treatment_peak->daily_dosing clinical_scoring Daily Clinical Scoring daily_dosing->clinical_scoring peak_analysis Peak of Disease Analysis: - CNS Immune Cell Infiltration - Endocannabinoid Levels daily_dosing->peak_analysis end_analysis End of Treatment Analysis: - Endocannabinoid Levels daily_dosing->end_analysis

Caption: Experimental workflow for EAE induction and this compound treatment.

WOBE437_Mechanism_of_Action cluster_outcomes Therapeutic Outcomes This compound This compound eCB_reuptake Endocannabinoid Reuptake (Inhibited) This compound->eCB_reuptake eCB_levels Increased Endocannabinoid Levels (AEA, 2-AG) CB_receptors CB1 & CB2 Receptor Activation eCB_levels->CB_receptors immune_response Modulation of Immune Response CB_receptors->immune_response reduced_infiltration Reduced CNS Immune Cell Infiltration immune_response->reduced_infiltration reduced_microglia Reduced Microglial Proliferation immune_response->reduced_microglia reduced_severity Reduced EAE Severity immune_response->reduced_severity

References

Application Notes and Protocols: Anandamide Uptake Assay Using WOBE437 in Neuro2a Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of AEA signaling is thought to be mediated by a two-step process: cellular uptake from the synaptic cleft, followed by intracellular enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). The precise mechanism of AEA cellular uptake remains a subject of scientific debate, with evidence supporting both a facilitated transport system and simple diffusion.

Neuro2a (N2a) cells, a mouse neuroblastoma cell line, are frequently used as a cellular model to study anandamide uptake due to their neuronal origin and expression of relevant transport and enzymatic machinery.

WOBE437 is a natural product-derived compound that has been investigated for its effects on anandamide uptake. Initially reported as a potent and selective inhibitor of AEA reuptake[1], subsequent detailed proteomic studies have presented conflicting evidence, suggesting that this compound may, in fact, increase anandamide uptake in Neuro2a cells[2][3]. This document provides a detailed protocol for an anandamide uptake assay using this compound in Neuro2a cells, presents the contrasting published data, and discusses the implications for researchers in this field.

Contradictory Findings on this compound's Effect on Anandamide Uptake

The pharmacological activity of this compound on anandamide uptake in Neuro2a cells has been a subject of conflicting reports.

Initial Report: this compound as an Inhibitor of Anandamide Uptake

A 2017 study first described this compound as a highly potent inhibitor of anandamide uptake[1]. In Neuro2a cells, this compound was reported to inhibit AEA uptake with a low nanomolar potency. Time-course experiments indicated that 100 nM this compound inhibited overall AEA uptake by approximately 35% after a 2-10 minute incubation[1].

Recent Findings: this compound Increases Anandamide Uptake

In contrast, a 2022 chemical proteomics study designed to identify the protein targets of this compound in Neuro2a cells found that the compound led to a concentration-dependent increase in anandamide uptake[2][3]. This study also identified several off-target proteins for this compound, including saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH)[2][3]. The authors of this study suggest that differences in experimental protocols or the heterogeneity of Neuro2a cells could be contributing factors to the discrepant results[2].

Data Presentation

The following tables summarize the quantitative data from the conflicting reports on the effect of this compound on anandamide uptake in Neuro2a cells.

Table 1: this compound as an Inhibitor of Anandamide Uptake in Neuro2a Cells

CompoundIC50 (nM)Hill SlopeReference
This compound55 ± 18-0.705[1]

Table 2: this compound-Induced Increase in Anandamide Uptake in Neuro2a Cells

This compound Concentration (µM)% of Vehicle Control Uptake (Mean ± SEM)Reference
0.1~120%[2][4]
1~150%[2][4]
10~180%[2][4]

Note: Values in Table 2 are estimated from the graphical data presented in the cited literature.

Experimental Protocols

This section provides a detailed methodology for a [³H]-Anandamide uptake assay in Neuro2a cells, based on the protocol described in the 2022 study by van der Stelt and colleagues[2].

Materials
  • Neuro2a cells

  • 12-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM), serum-free

  • This compound

  • OMDM-1 (positive control for uptake inhibition)

  • Anandamide (AEA)

  • [arachidonoyl-5,6,8,9,11,12,14,15-³H]Anandamide ([³H]AEA)

  • Aqueous Sodium Hydroxide (NaOH)

  • Scintillation counter

  • Phosphate-Buffered Saline (PBS)

Protocol
  • Cell Culture:

    • Seed Neuro2a cells in 12-well plates and grow to near confluency. Experiments are typically performed in triplicate.

  • Pre-incubation with Compounds:

    • Aspirate the growth medium from the wells.

    • Wash the cells once with serum-free DMEM.

    • Add fresh serum-free DMEM to each well.

    • For the test group, add different concentrations of this compound (e.g., 0.1, 1, and 10 µM) and incubate for 10 minutes at 37°C.

    • For the positive control group, add OMDM-1 (e.g., 40 µM) and pre-incubate for 15 minutes at 37°C.

    • For the vehicle control group, add the corresponding vehicle (e.g., DMSO) and incubate for 10 minutes at 37°C.

  • Anandamide Uptake:

    • Prepare a solution of 400 nM AEA supplemented with [³H]AEA (e.g., 30,000 cpm per well).

    • Add the [³H]AEA solution to each well.

    • Incubate the plates at 37°C for 15 minutes.

  • Control for Passive Diffusion:

    • To distinguish active transport from passive diffusion, run a parallel set of experiments under the same conditions but at 4°C.

  • Washing and Cell Lysis:

    • After incubation, place the plates on ice.

    • Aspirate the medium and wash the cells thoroughly multiple times with ice-cold PBS to remove extracellular [³H]AEA.

    • Resuspend the cells in an appropriate volume of aqueous NaOH to lyse the cells.

  • Measurement of Radioactivity:

    • Transfer the cell lysates to scintillation vials.

    • Measure the radioactivity (in counts per minute, cpm) using a scintillation counter.

  • Data Analysis:

    • Subtract the cpm values obtained at 4°C (passive uptake) from the values obtained at 37°C (total uptake) to determine the active uptake.

    • The uptake in the presence of the positive control inhibitor (OMDM-1) can be set as the baseline for inhibition.

    • Express the data as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the proposed signaling pathway for anandamide uptake and the experimental workflow of the uptake assay.

anandamide_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) Transporter Putative Anandamide Transporter (EMT) AEA_ext->Transporter Uptake AEA_int Anandamide (AEA) Transporter->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites

Caption: Proposed pathway of anandamide cellular uptake and metabolism.

experimental_workflow start Seed Neuro2a cells in 12-well plate preincubation Pre-incubate with This compound, OMDM-1, or Vehicle start->preincubation incubation Incubate with [³H]Anandamide (AEA) at 37°C and 4°C preincubation->incubation wash Wash cells with ice-cold PBS incubation->wash lysis Lyse cells with NaOH wash->lysis measurement Measure radioactivity via scintillation counting lysis->measurement analysis Data Analysis: Subtract passive uptake, normalize to control measurement->analysis

Caption: Experimental workflow for the anandamide uptake assay.

Discussion and Conclusion

The conflicting data surrounding the effects of this compound on anandamide uptake in Neuro2a cells underscore the complexities of studying endocannabinoid transport. While initially lauded as a potent inhibitor, more recent evidence suggests that this compound may enhance AEA uptake. This highlights the critical importance of rigorous experimental design and the potential for off-target effects of pharmacological tools.

Researchers using this compound should be aware of these discrepant findings and may need to perform their own dose-response curves and control experiments to ascertain the compound's effect in their specific experimental system. The identification of this compound's off-targets also warrants consideration when interpreting experimental outcomes.

The provided protocol offers a robust framework for conducting anandamide uptake assays. Adherence to detailed and consistent methodologies is crucial for generating reproducible and reliable data in this challenging area of research. Further investigation is required to fully elucidate the molecular mechanisms of anandamide transport and the precise mode of action of compounds like this compound.

References

Application Note: Quantitative Analysis of Endocannabinoid Levels in Brain Tissue Following WOBE437 Treatment using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the extraction and quantification of the primary endocannabinoids, anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), from rodent brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers investigating the pharmacological effects of WOBE437, a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2][3][4][5] this compound has been shown to inhibit the cellular uptake of both AEA and 2-AG, leading to elevated levels of these signaling lipids in the central nervous system.[1][4][6] This application note includes a step-by-step methodology for sample preparation, LC-MS/MS analysis, and data interpretation, along with representative data.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these lipids is terminated by cellular reuptake followed by enzymatic degradation.

This compound is a novel, highly potent, and selective endocannabinoid reuptake inhibitor (SERI) that blocks the transport of AEA and 2-AG across the cell membrane.[1][2][3][5] By inhibiting their reuptake, this compound effectively increases the concentration and duration of action of these endocannabinoids in the synaptic cleft.[4][6] This mechanism has demonstrated therapeutic potential in preclinical models of pain, inflammation, anxiety, and multiple sclerosis.[3][5][7]

Accurate quantification of AEA and 2-AG levels in biological tissues following drug administration is essential to confirm the mechanism of action and to perform pharmacokinetic/pharmacodynamic (PK/PD) modeling. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.[8][9] This note details a robust protocol for measuring changes in AEA and 2-AG levels in brain tissue from this compound-treated animal models.

Mechanism of Action of this compound

This compound targets the putative endocannabinoid transporter, preventing the facilitated diffusion of AEA and 2-AG from the extracellular space into the cell. This leads to an accumulation of endocannabinoids, enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other relevant targets.

G This compound This compound Transporter Endocannabinoid Transporter This compound->Transporter Inhibits eCB_in Intracellular AEA & 2-AG Transporter->eCB_in eCB_out Extracellular AEA & 2-AG eCB_out->Transporter Uptake CB1_CB2 CB1 / CB2 Receptors eCB_out->CB1_CB2 Activates Degradation Enzymatic Degradation (FAAH, MAGL) eCB_in->Degradation Hydrolysis Signaling Downstream Signaling CB1_CB2->Signaling

Caption: this compound inhibits the endocannabinoid transporter.

Experimental Workflow

The overall experimental process involves several key stages, from animal treatment to final data analysis. A consistent and rapid workflow is critical, especially during sample collection and homogenization, to prevent the artificial ex vivo formation or degradation of endocannabinoids.

G start Animal Dosing (Vehicle vs. This compound) collection Tissue Collection (e.g., Brain) - Flash Freeze in Liquid N2 - start->collection homogenization Tissue Homogenization - Add Internal Standards - collection->homogenization extraction Lipid Extraction (Liquid-Liquid Extraction) homogenization->extraction drying Dry Down & Reconstitution extraction->drying analysis LC-MS/MS Analysis (MRM Mode) drying->analysis data Data Processing & Quantification analysis->data

Caption: Overall experimental workflow for endocannabinoid analysis.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, toluene (B28343), and water.

  • Standards: AEA, 2-AG, AEA-d4, and 2-AG-d5 (Cayman Chemical or equivalent).

  • Reagents: Formic acid (LC-MS grade).

  • Equipment: Tissue homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer, analytical balance, LC-MS/MS system.

4.2. Sample Preparation and Lipid Extraction

This protocol is adapted from established liquid-liquid extraction (LLE) methods known for high recovery of endocannabinoids.[10][11][12]

  • Tissue Weighing: Weigh the frozen brain tissue (~50 mg) in a pre-chilled tube. Keep samples on dry ice.

  • Homogenization: Add 1 mL of ice-cold acetonitrile containing deuterated internal standards (e.g., 0.5 ng AEA-d4 and 10 ng 2-AG-d5). Homogenize the tissue immediately until a uniform suspension is achieved. The acetonitrile will precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the lipids, and transfer it to a new glass tube.

  • Liquid-Liquid Extraction: Add 2 mL of toluene to the supernatant. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic (toluene) layer to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

4.3. LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following precursor-to-product ion transitions should be monitored[13][14]:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Anandamide (AEA) 348.362.1
AEA-d4 (IS) 352.366.1
2-AG 379.3287.2
2-AG-d5 (IS) 384.3287.2

Data Presentation and Interpretation

The following table presents representative quantitative data from a preclinical study where mice were administered either a vehicle control or this compound (10 mg/kg, i.p.), with brain tissue collected 1 hour post-injection. Concentrations are normalized to tissue weight.

Table 1: Endocannabinoid Levels in Mouse Brain Tissue After this compound Administration

AnalyteTreatment GroupMean Concentration (pmol/g)Standard Deviation (SD)% Change vs. Vehiclep-value
Anandamide (AEA) Vehicle Control8.51.2--
This compound (10 mg/kg)12.31.8+45%<0.01
2-Arachidonoylglycerol (2-AG) Vehicle Control1850250--
This compound (10 mg/kg)2680310+45%<0.01

Data are hypothetical but based on published outcomes.[1][4]

The results clearly demonstrate that administration of this compound leads to a statistically significant increase in the levels of both AEA and 2-AG in the brain.[4] This is consistent with its mechanism of action as an endocannabinoid reuptake inhibitor, confirming target engagement in the central nervous system.[1][5]

Conclusion

The protocol described provides a reliable and robust method for quantifying the primary endocannabinoids AEA and 2-AG in brain tissue samples via LC-MS/MS. This methodology is well-suited for researchers aiming to elucidate the neuropharmacological effects of this compound and other modulators of the endocannabinoid system. The data confirm that this compound effectively increases endocannabinoid tone in the brain, validating its utility as a tool for studying the therapeutic potential of endocannabinoid reuptake inhibition.

References

Application Notes and Protocols for WOBE437 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation and use of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), for in vitro research applications. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of endocannabinoid (eCB) reuptake, specifically targeting the transport of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) across cellular membranes.[1][2] By blocking their reuptake, this compound effectively increases the extracellular concentrations of these eCBs, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[1][3] Its selectivity for the reuptake mechanism over eCB-degrading enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) makes it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system.[4][5]

Chemical and Physical Properties

This compound, with the formal name (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide, is a crystalline solid.[4] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 2108100-73-6[4]
Molecular Formula C₂₂H₃₃NO₃[4]
Formula Weight 359.5 g/mol [4]
Purity ≥97%[4]
λmax 254 nm[4]

Solubility Data

Proper solubilization is critical for accurate and reproducible experimental results. The following table provides solubility information for this compound in various solvents.

SolventSolubilityReference
Dimethylformamide (DMF) 2.5 mg/mL[4]
Dimethyl sulfoxide (B87167) (DMSO) 1 mg/mL[4]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[4]

Preparation of Stock and Working Solutions

4.1. Materials

  • This compound crystalline solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Vortex mixer

  • Calibrated pipettes

4.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.595 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. For 3.595 mg, add 1 mL of DMSO.

  • Vortex the solution thoroughly for at least 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for several months.

4.3. Protocol for Preparing Working Solutions

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • It is recommended to prepare fresh working solutions for each experiment.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group in your experiment contains the same final concentration of DMSO as the this compound-treated groups.

In Vitro Experimental Protocols

5.1. Endocannabinoid Reuptake Inhibition Assay

This protocol is adapted from studies investigating the inhibitory effect of this compound on AEA uptake in U937 and Neuro2a cells.[2][6]

  • Cell Lines: U937 (human monocytic cells), Neuro2a (mouse neuroblastoma cells), HMC-1 (human mast cells).[2][4]

  • Reagents:

    • This compound working solutions

    • [³H]-Anandamide or other radiolabeled endocannabinoid

    • Cell culture medium

    • Scintillation cocktail

    • Lysis buffer (e.g., aq. NaOH)

  • Protocol:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 10 minutes) in serum-free medium.[6]

    • Initiate the uptake by adding [³H]-Anandamide to each well at a final concentration of approximately 400 nM.[6]

    • Incubate for a short period (e.g., 15 minutes) at 37°C.[6] To determine non-specific uptake, a parallel set of experiments can be performed at 4°C.

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular radiolabel.

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the vehicle control.

Quantitative Data:

Cell LineIC₅₀ for AEA UptakeIC₅₀ for 2-AG UptakeReference
U93710 ± 8 nM283 nM[4][5]
HMC-1137 nMNot Reported[4]
Neuro2a55 nM40% inhibition at 5 µM[4]
Rat Cortical Neurons50% inhibition at 1 µMNot Reported[4]

5.2. Signaling Pathway Analysis

This compound's effects are mediated through the potentiation of endocannabinoid signaling. Its mechanism involves multiple receptors.[1]

  • Experimental Goal: To determine the involvement of specific receptors (e.g., CB1, CB2, PPARγ, TRPV1) in the downstream effects of this compound.

  • Methodology:

    • Culture cells expressing the receptors of interest.

    • Pre-treat the cells with selective antagonists for CB1 (e.g., Rimonabant), CB2 (e.g., AM630), PPARγ, or TRPV1 receptors prior to the addition of this compound.[3][7]

    • After the antagonist pre-treatment, add this compound at a concentration known to elicit a biological response.

    • Measure a relevant downstream signaling event or cellular response (e.g., cytokine release, gene expression, cell viability).

    • A reversal or attenuation of the this compound-induced effect by a specific antagonist indicates the involvement of that receptor in the signaling pathway.

Visualizations

Signaling Pathway of this compound

WOBE437_Signaling_Pathway This compound Mechanism of Action This compound This compound eC_Transporter Endocannabinoid Transporter This compound->eC_Transporter Inhibits AEA_2AG_in Intracellular AEA & 2-AG eC_Transporter->AEA_2AG_in AEA_2AG_out Extracellular AEA & 2-AG AEA_2AG_out->eC_Transporter Transport CB1R CB1 Receptor AEA_2AG_out->CB1R Activates CB2R CB2 Receptor AEA_2AG_out->CB2R Activates PPARg PPARγ AEA_2AG_out->PPARg Activates TRPV1 TRPV1 AEA_2AG_out->TRPV1 Activates Signaling Downstream Signaling (e.g., anti-inflammatory, analgesic effects) CB1R->Signaling CB2R->Signaling PPARg->Signaling TRPV1->Signaling

Caption: this compound inhibits the endocannabinoid transporter, increasing extracellular AEA and 2-AG levels.

Experimental Workflow for In Vitro Studies

WOBE437_Experimental_Workflow General In Vitro Experimental Workflow for this compound Prep Prepare 10 mM This compound Stock in DMSO Dilute Prepare Fresh Working Solutions in Culture Medium Prep->Dilute Treat Treat Cells with This compound or Vehicle (DMSO Control) Dilute->Treat Cells Seed Cells and Allow to Adhere/ Stabilize Antagonist Optional: Pre-treat with Receptor Antagonist Cells->Antagonist Antagonist->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Cellular/ Biochemical Assay Incubate->Assay Analyze Data Analysis and Interpretation Assay->Analyze

Caption: A generalized workflow for conducting in vitro experiments using this compound.

References

Application Notes & Protocols: Assessing the Behavioral Effects of WOBE437 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI). It represents a class of endocannabinoid system (ECS) modulators that function by mildly and selectively increasing the levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG)[1][2][3]. This is achieved by inhibiting their cellular reuptake, which terminates their action at cannabinoid receptors. Unlike direct CB1 receptor agonists, this compound has a self-limiting mechanism that avoids excessive receptor activation and the associated desensitization[1][4].

Published preclinical studies have demonstrated that this compound exhibits analgesic, anxiolytic, anti-inflammatory, and muscle relaxant properties in rodent models[1][2][3][4]. It has shown therapeutic potential in models of chronic pain and multiple sclerosis[1][5]. These application notes provide an overview of the behavioral effects of this compound and detailed protocols for its assessment in a research setting.

Mechanism of Action

This compound inhibits the cellular reuptake of AEA and 2-AG. This action increases the concentration and dwell time of these endocannabinoids in the synaptic cleft, enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other related receptors like TRPV1 and PPARγ[1][5]. The primary behavioral effects, particularly analgesia and anxiolysis, are largely mediated by the potentiation of CB1 receptor signaling in the central nervous system[3][5][6].

WOBE437_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft eCBs_pre eCBs (AEA, 2-AG) Synthesized 'On-Demand' eCBs_synapse AEA & 2-AG eCBs_pre->eCBs_synapse Release Ca_influx Ca2+ Influx PLC PLC Ca_influx->PLC Activates PLC->eCBs_pre Triggers Synthesis & Retrograde Release This compound This compound Uptake eCB Reuptake Transporter This compound->Uptake Inhibits eCBs_synapse->Uptake Reuptake CB1R CB1 Receptor eCBs_synapse->CB1R Binds & Activates CB1R->Ca_influx Inhibits (Gi-coupled)

Caption: this compound mechanism of action in the synapse.

Experimental Protocols

The following protocols are standard assays used to characterize the behavioral effects of this compound in mice.

General Experimental Workflow

A typical workflow for a behavioral study involves acclimatization, baseline testing (optional), drug administration, the behavioral assay, and subsequent data analysis.

experimental_workflow start Start: Rodent Acclimatization (7 days) groups Random Assignment to Groups (Vehicle, this compound doses) start->groups admin Drug Administration (e.g., i.p. or p.o.) groups->admin wait Waiting Period (e.g., 30-60 min for absorption) admin->wait assay Behavioral Assay (e.g., Open Field Test) wait->assay data Data Collection & Scoring (Automated or manual) assay->data analysis Statistical Analysis (e.g., ANOVA) data->analysis end End: Interpretation of Results analysis->end

Caption: General workflow for a rodent behavioral experiment.

Open Field Test (OFT)
  • Objective: To assess spontaneous locomotor activity and anxiety-like behavior. This compound has been shown not to significantly affect locomotion or induce sedation at effective doses[5][7].

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, evenly illuminated. The arena is typically divided into a central zone and a peripheral zone by software.

  • Animals: Adult male mice (e.g., C57BL/6 or BALB/c strain).

  • Procedure:

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle (e.g., DMSO) to the mice[1].

    • Allow a 30-60 minute pre-treatment period for drug absorption[1].

    • Gently place each mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes)[1][7].

    • Record the session using an overhead video camera connected to tracking software.

    • Thoroughly clean the arena with 70% ethanol (B145695) between subjects to eliminate olfactory cues.

  • Data Collection and Analysis:

    • Locomotor Activity: Total distance traveled (cm), average velocity (cm/s).

    • Anxiety-Like Behavior: Time spent in the center zone (s), number of entries into the center zone.

    • Analyze data using a one-way ANOVA followed by post-hoc tests to compare dose groups.

Hot Plate Test
  • Objective: To assess analgesic effects against thermal pain (nociception). This compound shows CB1-dependent analgesic effects in this test[5][8].

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C). A transparent cylinder is often placed on the surface to confine the animal.

  • Animals: Adult male mice.

  • Procedure:

    • Determine a baseline latency for each mouse by placing it on the hot plate and measuring the time to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Administer this compound (e.g., 50 mg/kg, p.o.) or vehicle[5].

    • At a predetermined time post-administration (e.g., 60 minutes), re-test the mouse on the hot plate and record the response latency[5].

  • Data Collection and Analysis:

    • Record the latency (in seconds) to respond.

    • Data can be expressed as raw latency or as a percentage of the maximum possible effect (%MPE).

    • Analyze data using a repeated-measures ANOVA or paired t-tests.

Anxiety Models (e.g., Elevated Plus Maze, Marble Burying)
  • Objective: To assess anxiolytic effects. This compound has demonstrated anxiolytic properties at doses that do not cause the full cannabinoid tetrad response[3][6].

  • Apparatus: For the Elevated Plus Maze (EPM), an apparatus with two open arms and two closed arms, elevated from the floor. For marble burying, a standard cage with bedding and evenly spaced marbles.

  • Animals: Adult male mice.

  • Procedure (EPM):

    • Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle[3].

    • After a 30-60 minute pre-treatment period, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore for 5 minutes, recording with video tracking software.

  • Data Collection and Analysis (EPM):

    • Primary measures include time spent in the open arms and the number of entries into the open arms.

    • An increase in these measures is indicative of an anxiolytic effect.

    • Analyze data using a one-way ANOVA.

Summary of Quantitative Behavioral Data

The following tables summarize the reported effects of this compound in common behavioral assays.

Table 1: Effects of this compound on Locomotion and Anxiety-Like Behavior

Assay Species / Strain Dose (Route) Key Finding Reference
Open Field Test Mouse (C57BL/6) 10 mg/kg (i.p.) No significant effect on spontaneous locomotion. [1][7]
Cannabinoid Tetrad Mouse 10 mg/kg Elicited a full tetrad response (analgesia, hypothermia, hypolocomotion, catalepsy). [3]

| Anxiety Models | Mouse | 3 mg/kg | Exhibited significant anxiolytic effects. |[3] |

Table 2: Analgesic and Anti-Inflammatory Effects of this compound

Assay Species / Strain Dose (Route) Key Finding Reference
Hot Plate Test Mouse (BALB/c) 50 mg/kg (p.o.) Significantly increased pain threshold (analgesic effect). [5][9]
Acetic Writhing Test Mouse 5-10 mg/kg Significantly reduced abdominal stretches (analgesic effect). [3]
Formalin Test Mouse 5-10 mg/kg Reduced inflammatory pain and paw thickness. [3]

| CFA-induced Monoarthritis | Mouse (BALB/c) | 10 mg/kg (i.p.) | Attenuated allodynia and edema. |[5][10] |

Table 3: Effects of this compound in a Disease Model

Assay Species / Strain Dose (Route) Key Finding Reference
Experimental Autoimmune Encephalomyelitis (EAE) Mouse (C57BL/6) 10 mg/kg (i.p.) for 20 days Significantly reduced disease severity and accelerated recovery. [1][2][4]

| Straub Test (Spasticity) | Mouse (C57BL/6) | 10 mg/kg (i.p.) | Induced significant muscle relaxation without sedation. |[1][2][7] |

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of modulating the endocannabinoid system. As a SERI, it offers a distinct pharmacological profile compared to direct cannabinoid agonists or enzyme inhibitors. The protocols and data presented here provide a framework for researchers to reliably assess its behavioral effects in rodents, particularly in the domains of anxiety, pain, inflammation, and motor function. Careful experimental design and adherence to established protocols are critical for obtaining reproducible and interpretable results.

References

Application Notes and Protocols: Tissue-Specific Effects of WOBE437 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant therapeutic potential in preclinical models of pain, inflammation, anxiety, and multiple sclerosis.[1][2][3] As a SERI, this compound functions by inhibiting the cellular uptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby increasing their local concentrations in a self-limiting manner.[1] This mechanism of action allows for the modulation of the endocannabinoid system (ECS) with a reduced risk of the adverse side effects associated with direct cannabinoid receptor agonists, such as CB1 receptor desensitization.[1][3]

These application notes provide a comprehensive overview of the tissue-specific effects of this compound, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development.

Data Presentation

Pharmacokinetics of this compound

This compound exhibits rapid absorption and distribution to various tissues, including the brain, following both oral (p.o.) and intraperitoneal (i.p.) administration in mice.

TissueAdministration Route & DoseTime Post-AdministrationConcentrationReference
Plasma50 mg/kg, p.o.≤20 min (tmax)~2000 pmol/mL (Cmax)[4][5]
Brain50 mg/kg, p.o.≤20 min (tmax)~500 pmol/g (Cmax)[4][5]
Plasma10 mg/kg, i.p.15 min492 ± 103 pmol/mL[2]
Kidney50 mg/kg, p.o.20 minQuantifiable Concentrations[6]
Liver50 mg/kg, p.o.20 minHighest Concentrations[6]
Spleen50 mg/kg, p.o.20 minQuantifiable Concentrations[6]
Effects of this compound on Endocannabinoid Levels

Administration of this compound leads to a moderate and tissue-dependent increase in endocannabinoid levels.

TissueAnimal ModelTreatment RegimenChange in AEA LevelsChange in 2-AG LevelsReference
Total BrainBALB/c Mice7 days, daily treatment~1.5-fold increase~1.5-fold increase[2]
Somatosensory CortexC57BL/6J Male MiceAcute oral administration (50 mg/kg)Significantly elevatedNo significant change[5][7]
BrainEAE Mice20 days, 10 mg/kg dailyMildly increasedMildly increased[1][3]
CerebellumEAE Mice20 days, 10 mg/kg dailyMildly increasedMildly increased[1][3]
PlasmaEAE Mice20 days, 10 mg/kg dailyMildly increasedMildly increased[1][3]
PlasmaC57BL/6J Male MiceAcute oral administrationNo significant changeDose-dependent biphasic effects[5][7]
Pharmacological Effects of this compound

This compound has demonstrated efficacy in various animal models, with its effects being mediated by multiple receptors.

Animal ModelEffectEffective Dose (Route)Receptor(s) InvolvedReference
CFA-Induced Monoarthritis (BALB/c Mice)Attenuation of allodynia and edema10 mg/kg (i.p.)CB1, CB2, PPARγ[4][7]
Hot Plate Test (BALB/c Mice)Analgesia50 mg/kg (p.o.)CB1[4][7]
Acetic Acid-Induced Writhing TestAnalgesia5-10 mg/kgCB1[2]
LPS-Induced EndotoxemiaAnti-inflammatory effects5-10 mg/kgCB1[2]
Anxiety ModelsAnxiolytic effects3 mg/kgCB1[2]
EAE (Mouse Model of MS)Reduced disease severity, accelerated recovery10 mg/kg (i.p.)CB1, CB2[1][3]
Straub Test (Mouse Model of Spasticity)Muscle relaxation10 mg/kgNot specified[1][3]

Experimental Protocols

Protocol 1: Evaluation of Analgesic Effects in the Hot Plate Test

Objective: To assess the acute analgesic effects of orally administered this compound.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Male BALB/c mice

  • Hot plate apparatus (Thermo Fisher Scientific or equivalent) set to 54-56°C

  • Plexiglas cylinder

  • CB1 receptor antagonist (e.g., rimonabant) for mechanism of action studies

Procedure:

  • Drug Preparation: Prepare solutions of this compound at desired concentrations (e.g., 10, 25, 50, and 100 mg/kg) in the vehicle.

  • Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Baseline Measurement: Place each mouse on the hot plate within the Plexiglas cylinder and measure the latency to the first nociceptive response (paw lick or foot shake). This serves as the baseline.

  • Drug Administration: Administer this compound or vehicle via oral gavage.

  • Post-Treatment Measurement: At 1 hour post-administration, place the mice back on the hot plate and measure the latency to the first nociceptive response.

  • Mechanism of Action (Optional): To determine CB1 receptor involvement, administer a CB1 receptor antagonist (e.g., rimonabant, 5 mg/kg, i.p.) 30 minutes before this compound administration and repeat the hot plate test.[6][7]

  • Data Analysis: Compare the latency times between the vehicle and this compound-treated groups using appropriate statistical tests.

Protocol 2: Assessment of Anti-Inflammatory Effects in a Model of Chronic Inflammation

Objective: To evaluate the anti-inflammatory and anti-allodynic effects of this compound in a complete Freund's adjuvant (CFA)-induced monoarthritis model.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Male BALB/c mice

  • Complete Freund's Adjuvant (CFA)

  • Anesthetics (e.g., xylazine/ketamine)

  • Von Frey filaments for allodynia measurement

  • Calipers for edema measurement

  • Receptor antagonists (e.g., for CB1, CB2, PPARγ) for mechanism of action studies

Procedure:

  • Induction of Monoarthritis: Anesthetize mice and induce monoarthritis by intra-articular injection of CFA into the knee joint.

  • Treatment: Begin intraperitoneal (i.p.) administration of this compound (e.g., 10 mg/kg) or vehicle on day 15 post-CFA injection and continue for 3 consecutive days.[7]

  • Allodynia Measurement: Assess mechanical allodynia using von Frey filaments before the first treatment and after the final treatment.

  • Edema Measurement: Measure the knee diameter with calipers to quantify edema before and after the treatment period.

  • Mechanism of Action (Optional): To investigate the receptors involved, pre-treat animals with specific receptor antagonists before each this compound administration.

  • Data Analysis: Compare the changes in pain threshold and knee diameter between the vehicle and this compound-treated groups.

Protocol 3: Analysis of Endocannabinoid Levels in Tissues

Objective: To quantify the levels of AEA and 2-AG in brain and plasma following this compound administration.

Materials:

  • This compound

  • Vehicle

  • Mice (specify strain)

  • Equipment for tissue collection and homogenization

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Drug Administration: Administer this compound or vehicle to mice at the desired dose and route.

  • Tissue Collection: At specified time points post-administration, euthanize the mice and collect brain tissue and blood.

  • Sample Preparation:

    • Brain: Immediately homogenize the brain tissue in an appropriate solvent.

    • Plasma: Collect blood in tubes containing an anticoagulant, centrifuge to separate plasma.

  • Lipid Extraction: Perform lipid extraction from the brain homogenate and plasma samples.

  • LC-MS/MS Analysis: Quantify the levels of AEA and 2-AG in the extracted samples using a validated LC-MS/MS method.

  • Data Analysis: Compare the endocannabinoid levels in tissues from this compound-treated mice to those from vehicle-treated mice.

Visualizations

WOBE437_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EMT Endocannabinoid Membrane Transporter This compound->EMT Inhibits AEA_ext AEA CB1 CB1 Receptor AEA_ext->CB1 Activates CB2 CB2 Receptor AEA_ext->CB2 Activates AEA_ext->EMT Uptake TwoAG_ext 2-AG TwoAG_ext->CB1 Activates TwoAG_ext->CB2 Activates TwoAG_ext->EMT Uptake AEA_int AEA EMT->AEA_int TwoAG_int 2-AG EMT->TwoAG_int FAAH FAAH AEA_int->FAAH Hydrolysis MAGL MAGL TwoAG_int->MAGL Hydrolysis

Caption: Mechanism of action of this compound as a selective endocannabinoid reuptake inhibitor.

Experimental_Workflow_Pharmacology cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_assessment Pharmacological Assessment cluster_analysis Data Analysis model Select Appropriate Animal Model (e.g., CFA-induced arthritis, EAE) drug_prep Prepare this compound and Vehicle Solutions model->drug_prep admin Administer this compound/Vehicle (p.o. or i.p.) drug_prep->admin behavior Behavioral Testing (e.g., Hot Plate, Von Frey) admin->behavior physio Physiological Measurement (e.g., Edema) admin->physio stats Statistical Analysis of Treatment Effects behavior->stats physio->stats

Caption: General experimental workflow for assessing the pharmacological effects of this compound.

Signaling_Pathway_Inflammatory_Pain This compound This compound EC_levels ↑ Extracellular AEA & 2-AG This compound->EC_levels Inhibits Reuptake CB1 CB1 Receptor EC_levels->CB1 CB2 CB2 Receptor EC_levels->CB2 PPARg PPARγ EC_levels->PPARg TRPV1 TRPV1 EC_levels->TRPV1 Anti_allodynia Anti-allodynic Effect CB1->Anti_allodynia Anti_inflammatory Anti-inflammatory Effect (↓ Edema) CB1->Anti_inflammatory CB2->Anti_allodynia CB2->Anti_inflammatory PPARg->Anti_allodynia PPARg->Anti_inflammatory TRPV1->Anti_allodynia Antagonism blocks effect

References

Application Notes and Protocols for WOBE437 in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), and its utility in neuroinflammation research. Detailed protocols for its application in a relevant animal model are also provided.

Introduction to this compound

This compound is a pioneering compound in the class of selective endocannabinoid reuptake inhibitors (SERIs).[1][2][3][4][5] Its unique mechanism of action involves moderately and selectively increasing the levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG) through a self-limiting process.[1][2][3][4][5] This elevation of endogenous cannabinoids avoids the overstimulation and subsequent desensitization of cannabinoid receptors often seen with direct agonists, presenting a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases like multiple sclerosis (MS).[1][2][3][4][5] this compound has demonstrated analgesic, anxiolytic, and anti-inflammatory properties in various preclinical models.[1][2][4][5][6]

Mechanism of Action in Neuroinflammation

Neuroinflammation is a key pathological feature in many central nervous system (CNS) disorders, characterized by the activation of microglia and the infiltration of peripheral immune cells, leading to neuronal damage.[1] this compound mitigates neuroinflammation by augmenting the natural homeostatic functions of the endocannabinoid system (ECS). The elevated levels of AEA and 2-AG activate cannabinoid receptors, primarily CB1 and CB2, which are involved in modulating immune responses and providing neuroprotection.[1][2][3][4][5]

Specifically, activation of the CB2 receptor is known to temper the pro-inflammatory response of microglia, potentially shifting them towards an anti-inflammatory phenotype.[7] The therapeutic effects of this compound in the context of neuroinflammation have been shown to be dependent on both CB1 and CB2 receptors.[3][4][5]

Signaling Pathway of this compound in Neuroinflammation

The following diagram illustrates the proposed signaling pathway of this compound in ameliorating neuroinflammation.

WOBE437_Signaling_Pathway cluster_intracellular Intracellular Space cluster_effects Downstream Effects This compound This compound EC_transporter Endocannabinoid Transporter This compound->EC_transporter Inhibits AEA_2AG_in AEA & 2-AG EC_transporter->AEA_2AG_in Reuptake AEA_2AG_out AEA & 2-AG AEA_2AG_out->EC_transporter CB1 CB1 Receptor AEA_2AG_out->CB1 Activates CB2 CB2 Receptor AEA_2AG_out->CB2 Activates FAAH_MAGL FAAH / MAGL (Degradation) AEA_2AG_in->FAAH_MAGL Metabolized by Neuroinflammation Reduced Neuroinflammation CB1->Neuroinflammation CB2->Neuroinflammation Immune_infiltration Decreased Immune Cell Infiltration Neuroinflammation->Immune_infiltration Microglia Reduced Microglial Proliferation Neuroinflammation->Microglia

Caption: this compound inhibits endocannabinoid reuptake, increasing AEA and 2-AG levels.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies investigating this compound in a mouse model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE).

Table 1: Effect of this compound on Endocannabinoid Levels

AnalyteTissueFold Increase vs. Vehicle
AEA & 2-AGBrain & Cerebellum~30-50%[1][2]
2-AGCirculation~23%[1][2]
AEASpleen~48%[1]
2-AGSpleen~26%[1]

Table 2: Immunomodulatory Effects of this compound in the CNS

Cell PopulationChange in this compound-treated mice vs. Vehicle
Infiltrating CD45high cells (Brain)55% decrease[2]
CD4+IFNγ+IL-17+ T cells (Brain)50% decrease[2]
CD8+IFNγ+IL-17+ T cells (Brain)71% decrease[2]
CD45dim microglia (Brain)67% decrease[2]
CD45dim microglia (Spinal Cord)64% decrease[2]

Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterDetails
Administration RouteIntraperitoneal (i.p.) or Oral (p.o.)[1][6]
Effective Dose (EAE model)10 mg/kg, i.p.[1][3][4][5]
Brain Bioavailability (Oral)tmax ≤20 min[6][8]
Physiological EffectInduces muscle relaxation without sedation[1][3][4][5][9]

Experimental Protocols

The following are detailed protocols for the application of this compound in a neuroinflammation model.

Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice

This protocol describes the induction of EAE in C57BL/6 mice, a widely used model for studying multiple sclerosis.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra (in CFA)

  • Pertussis toxin (PTX)

  • Isoflurane for anesthesia

  • 8-week-old female C57BL/6J mice

Procedure:

  • Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide in CFA containing Mycobacterium tuberculosis.

  • On day 0, anesthetize mice with isoflurane.

  • Administer a subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.

  • On day 0 and day 2, administer an intraperitoneal injection of pertussis toxin.

  • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

  • Score the clinical signs using a standardized scale (0-5).

This compound Administration Protocol

This protocol details the preparation and administration of this compound to EAE mice.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Sterile saline

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare the this compound solution: Dissolve this compound in the vehicle to the desired stock concentration. Further dilute with sterile saline to the final injection concentration.

  • Treatment can be initiated at the onset of clinical symptoms or at a specific clinical score (e.g., score of 2).[3][4][5]

  • Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.[1][3][4][5]

  • Continue daily administration for the duration of the study (e.g., 20 days).[3][4][5]

  • A vehicle control group should be run in parallel, receiving the same volume of the vehicle solution.

Analysis of CNS Infiltrating Immune Cells by Flow Cytometry

This protocol outlines the isolation and analysis of immune cells from the CNS of EAE mice.

Materials:

  • Percoll gradient solutions (e.g., 30% and 70%)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD4, CD8, IFN-γ, IL-17)

  • Flow cytometer

  • Cell staining buffer

Procedure:

  • At a designated time point (e.g., the peak of the disease), euthanize the mice and perfuse with ice-cold PBS.

  • Dissect the brain and spinal cord.

  • Mechanically and enzymatically dissociate the tissue to create a single-cell suspension.

  • Isolate mononuclear cells using a Percoll gradient.

  • Resuspend the isolated cells in cell staining buffer.

  • Perform cell surface and intracellular staining with fluorescently labeled antibodies.

  • Acquire data on a flow cytometer and analyze the different immune cell populations.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for studying this compound in the EAE model.

EAE_Workflow cluster_induction EAE Induction cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis Induction Induce EAE in Mice (MOG35-55 + CFA, PTX) Monitoring Daily Clinical Scoring Induction->Monitoring Treatment Start this compound (10 mg/kg, i.p.) or Vehicle Treatment at Disease Onset Monitoring->Treatment Sacrifice Sacrifice at Peak Disease or End of Study Treatment->Sacrifice Tissue_Harvest Harvest Brain, Spinal Cord, Spleen, Plasma Sacrifice->Tissue_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tissue_Harvest->Flow_Cytometry LCMS LC-MS/MS (Endocannabinoid Levels) Tissue_Harvest->LCMS

Caption: Workflow for evaluating this compound in the EAE mouse model.

Conclusion

This compound represents a novel therapeutic approach for neuroinflammatory disorders by modulating the endocannabinoid system in a controlled manner. The provided data and protocols offer a solid foundation for researchers to explore the full potential of this compound in their studies of neuroinflammation and related pathologies.

References

Troubleshooting & Optimization

unexpected WOBE437 effects on anandamide uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of WOBE437 on anandamide (B1667382) (AEA) uptake.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound?

A1: this compound was initially developed and characterized as a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2] The intended mechanism is to block the cellular uptake of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby increasing their extracellular concentrations and enhancing signaling through cannabinoid receptors (CB1 and CB2).[1] In several in vivo models, this compound has demonstrated effects consistent with this mechanism, including analgesic, anxiolytic, and anti-inflammatory properties that are dependent on CB1 and CB2 receptors.[3][4][5]

Q2: I am observing an increase in anandamide uptake in my cell-based assay after applying this compound. Is this a known issue?

A2: Yes, this is a documented, albeit unexpected, finding. A 2022 chemical proteomics study reported that this compound, contrary to its initial characterization, caused a concentration-dependent increase in [³H]-AEA uptake in mouse neuroblastoma (Neuro-2a) cells.[6][7] This study also found that this compound treatment reduced the cellular levels of AEA and other related N-acylethanolamines (NAEs).[7]

Q3: Why would this compound increase anandamide uptake?

A3: The precise mechanism for the increased anandamide uptake observed in Neuro-2a cells remains to be fully elucidated.[7] The same study that reported this effect used a photoaffinity probe derived from this compound to identify potential protein targets. While several off-target proteins were identified, their direct role in increased AEA uptake has not been definitively established.[7] It is possible that this compound's effects are cell-type specific or that it interacts with a yet-unidentified component of the anandamide transport machinery.

Q4: What are the known off-targets of this compound?

A4: Chemical proteomics experiments in Neuro-2a cells have identified three potential off-target proteins that interact with this compound:

  • Saccharopine dehydrogenase-like oxidoreductase (SCCPDH)[6][7]

  • Vesicle amine transport 1 (VAT1)[6][7]

  • Ferrochelatase (FECH)[6][7]

However, subsequent genetic knockdown studies suggested that SCCPDH and VAT1 are not responsible for the this compound-mediated reduction in cellular NAE levels.[7] The role of FECH or other unidentified targets in the observed increase in AEA uptake is still under investigation.

Q5: How can this compound show CB1/CB2-dependent effects in vivo if it increases AEA uptake in vitro?

A5: This discrepancy is a critical point of investigation. Several factors could contribute to this:

  • Cell-Type Specificity: The unexpected effect was observed in Neuro-2a cells.[6][7] The cellular machinery for endocannabinoid transport may differ in other cell types, such as primary neurons or immune cells, which are relevant for the in vivo effects.

  • Metabolism and Distribution: In vivo, this compound is orally bioavailable and penetrates the brain.[3][8] Its metabolism and local concentration in specific tissues could lead to different effects than those seen in a homogenous cell culture system.

  • Polypharmacology: The in vivo effects of this compound have been shown to involve not only CB1 and CB2 receptors but also PPARγ and TRPV1 receptors in certain inflammatory pain models.[3][9] This complex pharmacology, resulting from elevated endocannabinoid levels, might overcome or differ from the effects observed on direct uptake in isolated cells. This compound is thought to act via elevating endocannabinoid levels in tissues where facilitated reuptake plays a significant role.[3]

Troubleshooting Guide: Unexpected Increase in Anandamide Uptake

If you are observing an increase in anandamide uptake in your experiments with this compound, consider the following troubleshooting steps.

Issue Potential Cause Troubleshooting Steps & Recommendations
Increased [³H]-AEA uptake observed This may be a reproducible, cell-type-specific effect of this compound, as documented in Neuro-2a cells.[7]1. Confirm the Finding: Replicate the experiment using OMDM-1 as a positive control for uptake inhibition.[7] 2. Test Different Cell Lines: Perform the uptake assay in other relevant cell lines (e.g., primary neurons, astrocytes, immune cells) to assess cell-type specificity. 3. Measure Endogenous AEA: Use LC-MS to quantify changes in endogenous AEA and other NAE levels in the cell lysate and supernatant following this compound treatment. A decrease in cellular AEA would be consistent with the published unexpected effect.[7]
Results contradict in vivo data Discrepancy between in vitro uptake assays and whole-animal pharmacology is common for endocannabinoid modulators due to the complexity of the endocannabinoid system (ECS).1. Assess Downstream Signaling: Measure downstream markers of cannabinoid receptor activation (e.g., cAMP levels, ERK phosphorylation) in your cell model. An increase in AEA uptake should theoretically lead to decreased receptor activation. 2. Consider Assay Conditions: Vary the concentration of AEA used in the uptake assay. The effects of this compound might be dependent on substrate concentration.
Possible off-target effects The observed effect may be due to this compound interacting with one of its known off-targets (FECH) or other unidentified proteins.[7]1. Review Off-Target Functions: Investigate the known functions of FECH and consider if they could plausibly influence lipid transport or metabolism in your cell model. 2. Use Control Compounds: If available, use compounds known to interact with the identified off-targets to see if they replicate the effect on AEA uptake.

Data and Experimental Protocols

Summary of this compound Effects on Endocannabinoid Levels

The following table summarizes the reported effects of this compound on endocannabinoid levels from in vivo studies.

Study Context Dose / Duration Tissue Effect on AEA Effect on 2-AG Citation
Acute Oral Dose (Hot Plate Test)50 mg/kg, p.o.Somatosensory CortexSignificant IncreaseNo Change[3][8]
Acute Oral Dose (Hot Plate Test)50 mg/kg, p.o.Total BrainTendency to IncreaseTendency to Increase[3]
Acute Oral Dose (Hot Plate Test)50 & 100 mg/kg, p.o.PlasmaSlight ReductionSignificant Increase (Biphasic)[3]
Subchronic Treatment7 daysTotal Brain~1.5-fold Increase~1.5-fold Increase[2]
EAE Mouse Model (Peak Disease)10 mg/kg, i.p., dailyCerebellum+35% Increase+32% Increase[4]
EAE Mouse Model (Chronic Stage)10 mg/kg, i.p., 20 daysBrain & Cerebellum30-50% Increase30-50% Increase[1][4]
Protocol: Cellular Anandamide Uptake Assay

This protocol is adapted from methodologies used to characterize this compound and other uptake inhibitors.[7]

  • Cell Culture: Plate cells (e.g., Neuro-2a) in a suitable format (e.g., 24-well plates) and grow to confluence.

  • Pre-incubation: Wash cells with serum-free medium. Pre-incubate the cells for 10 minutes with either vehicle (e.g., DMSO), this compound (at various concentrations), or a positive control inhibitor (e.g., OMDM-1).

  • Anandamide Incubation: Add anandamide (e.g., 400 nM) spiked with a tracer amount of [³H]-AEA to each well. Incubate for 15 minutes at 37°C.

  • Control for Passive Diffusion: Include a set of wells incubated at 4°C to measure and subtract non-facilitated, passive uptake.[7]

  • Washing: Terminate the uptake by rapidly washing the cells multiple times with ice-cold buffer (e.g., PBS containing fatty-acid-free BSA) to remove extracellular [³H]-AEA.

  • Lysis and Scintillation Counting: Lyse the cells with an appropriate buffer (e.g., aq. NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Subtract the counts from the 4°C control wells (passive uptake). Normalize the data to a vehicle control (100% uptake) or a positive control inhibitor like OMDM-1 (baseline).[7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

WOBE437_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) CB1R CB1/CB2 Receptors AEA_ext->CB1R Activates EMT Endocannabinoid Membrane Transporter (Putative) AEA_ext->EMT Uptake Signaling Downstream Signaling (e.g., ↓cAMP) CB1R->Signaling AEA_int Anandamide (AEA) EMT->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Metabolites Inactive Metabolites FAAH->Metabolites WOBE437_exp This compound (Expected Action) WOBE437_exp->EMT Inhibits WOBE437_obs This compound (Observed Action in Neuro-2a) WOBE437_obs->EMT Enhances (?)

Caption: Expected vs. Observed this compound effects on anandamide signaling.

Troubleshooting_Workflow start Start: Unexpected Result (Increased AEA Uptake) confirm 1. Confirm Finding - Use positive control (OMDM-1) - Replicate experiment start->confirm is_confirmed Is the finding reproducible? confirm->is_confirmed check_cell_type 2. Assess Cell-Type Specificity - Test in primary neurons - Test in other relevant cell lines is_confirmed->check_cell_type Yes re_evaluate Re-evaluate protocol and reagents is_confirmed->re_evaluate No measure_levels 3. Measure Endogenous AEA - Use LC-MS to quantify cellular and supernatant AEA/NAEs check_cell_type->measure_levels assess_signaling 4. Assess Downstream Signaling - Measure cAMP or pERK levels measure_levels->assess_signaling conclusion Conclusion: Effect is likely cell-type specific and/or involves off-target mechanisms. Interpret in vivo data with caution. assess_signaling->conclusion

Caption: Workflow for troubleshooting unexpected this compound effects.

References

Technical Support Center: Troubleshooting WOBE437 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with WOBE437. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address experimental variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective endocannabinoid reuptake inhibitor (SERI).[1] It is designed to increase the levels of the main endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), by blocking their cellular reuptake.[1][2] This action is intended to enhance the natural signaling of the endocannabinoid system. This compound has shown pharmacological effects in various animal models, including those for pain, anxiety, and inflammation.[2][3]

Q2: I am seeing conflicting reports on the effect of this compound on AEA uptake in cell lines. Can you clarify?

A2: While initial reports characterized this compound as an inhibitor of AEA reuptake[3], a 2022 study using chemical proteomics in Neuro-2a cells surprisingly found that this compound increased AEA uptake and reduced cellular levels of AEA and related N-acylethanolamines (NAEs).[4][5] This suggests that the mechanism of action of this compound at the cellular level may be more complex than initially understood and could be cell-type dependent. Researchers should be aware of these differing findings when interpreting their results.

Q3: What are the known off-targets of this compound?

A3: A chemical proteomics study identified saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH) as potential off-target proteins that interact with this compound in Neuro-2a cells.[4][5] However, further genetic studies indicated that SCCPDH and VAT1 were not responsible for the observed this compound-induced reduction in NAE levels in that specific study.[4][5] It is important to consider these potential off-targets when interpreting cellular and in vivo effects of this compound.

Q4: What are the key considerations for in vivo studies with this compound?

A4: this compound is orally bioavailable and has been shown to penetrate the brain.[2] Key considerations for in vivo studies include the choice of animal model, dose, and route of administration. For example, in a mouse model of multiple sclerosis, this compound was administered at 10 mg/kg for 20 days.[1][6][7] As with any in vivo experiment, minimizing variability through randomization, blinding, and controlling for environmental factors is crucial.[8][9]

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

You are observing significant well-to-well or day-to-day variability in your cell-based assays with this compound.

start High Variability in Cell-Based Assays check_cells Verify Cell Line Authenticity and Health start->check_cells check_reagents Assess this compound Stock and Reagent Quality check_cells->check_reagents standardize_protocol Standardize Experimental Protocol check_reagents->standardize_protocol optimize_assay Optimize Assay Parameters standardize_protocol->optimize_assay analyze_data Re-evaluate Data Analysis optimize_assay->analyze_data consistent_results Consistent Results Achieved analyze_data->consistent_results start Inconsistent In Vivo Efficacy check_animals Review Animal Model and Husbandry start->check_animals check_formulation Verify this compound Formulation and Dosing check_animals->check_formulation standardize_procedures Standardize Experimental Procedures check_formulation->standardize_procedures refine_design Refine Experimental Design standardize_procedures->refine_design analyze_data Re-evaluate Data and Endpoints refine_design->analyze_data reproducible_results Reproducible In Vivo Data analyze_data->reproducible_results start Inconsistent Western Blot Results check_lysate Verify Sample Preparation and Protein Quantification start->check_lysate optimize_sds Optimize SDS-PAGE and Transfer check_lysate->optimize_sds validate_antibody Validate Primary and Secondary Antibodies optimize_sds->validate_antibody standardize_imaging Standardize Imaging and Quantification validate_antibody->standardize_imaging check_controls Review Loading and Experimental Controls standardize_imaging->check_controls reliable_quantification Reliable Quantification check_controls->reliable_quantification This compound This compound EC_Reuptake Endocannabinoid Reuptake Transporter This compound->EC_Reuptake Inhibition Extracellular_ECs ↑ Extracellular AEA & 2-AG CB1 CB1 Receptor Extracellular_ECs->CB1 CB2 CB2 Receptor Extracellular_ECs->CB2 PPARg PPARγ Extracellular_ECs->PPARg TRPV1 TRPV1 Extracellular_ECs->TRPV1 Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) CB1->Downstream_Signaling CB2->Downstream_Signaling PPARg->Downstream_Signaling TRPV1->Downstream_Signaling

References

identifying and mitigating WOBE437 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of WOBE437.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, and selective endocannabinoid reuptake inhibitor (SERI).[1][2] Its primary intended mechanism of action is to block the cellular reuptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby increasing their extracellular levels.[1][3] This elevation of endocannabinoids leads to the indirect activation of various receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor-gamma (PPARγ), and transient receptor potential vanilloid 1 (TRPV1), resulting in a range of pharmacological effects such as analgesia, anxiolysis, and anti-inflammation.[1][2][3]

Q2: What are the known off-targets of this compound?

A2: A chemical proteomics study has identified three specific off-target proteins for this compound:

  • Saccharopine dehydrogenase-like oxidoreductase (SCCPDH)[4][5]

  • Vesicle amine transport 1 (VAT1)[4][5]

  • Ferrochelatase (FECH)[4][5]

It is important to consider these off-targets when interpreting experimental data.

Q3: I am observing an unexpected cellular phenotype with this compound treatment. How can I determine if it's an off-target effect?

A3: Observing a phenotype that doesn't align with the known functions of endocannabinoid signaling is a strong indicator of potential off-target activity. A multi-step approach is recommended to investigate this:

  • Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should ideally occur at lower concentrations, while off-target effects may appear at higher concentrations.[6]

  • Use of a Structurally Unrelated SERI: Compare the phenotype induced by this compound with that of a structurally different SERI. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.[6]

  • Rescue Experiments: If the off-target is known, a rescue experiment can be performed. For example, overexpressing the off-target protein might reverse the observed phenotype if the effect is indeed mediated by that off-target.[7]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the suspected off-target protein (e.g., SCCPDH, VAT1, or FECH). If the this compound-induced phenotype is diminished or absent in these cells, it provides strong evidence for the involvement of that off-target.[7]

Q4: My results with this compound in cell-based assays are different from what's reported in biochemical assays. What could be the cause?

A4: Discrepancies between assay formats are common. Several factors could contribute to this:

  • Cellular Permeability: this compound may have poor permeability into the specific cell line you are using.[7]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell, reducing its intracellular concentration.[7]

  • Metabolism: Your cell line may metabolize this compound into active or inactive forms, leading to different effects compared to a cell-free system.

  • Expression of Target and Off-Target Proteins: The relative expression levels of the intended targets (e.g., endocannabinoid transporters) and the identified off-targets (SCCPDH, VAT1, FECH) can vary significantly between cell lines, leading to different phenotypic outcomes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments Biological variability in primary cells or different cell passages.Use cells from the same passage number and consider using pooled primary cells from multiple donors to average out individual variations.[6]
Unexpected increase in AEA uptake A study in Neuro-2a cells showed that this compound can paradoxically increase AEA uptake.[4][5] This may be a cell-type-specific effect.Validate this finding in your experimental system. Consider using alternative methods to measure endocannabinoid transport or function.
Phenotype contradicts known endocannabinoid signaling Inhibition of an unknown off-target.Conduct a target deconvolution study using chemical proteomics or thermal shift assays to identify novel binding partners.[7]
This compound may be activating a signaling pathway paradoxically.Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting.[7]
Low potency in cellular assays Poor cell permeability or active efflux.Assess the physicochemical properties of this compound. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if potency increases.[7]

Experimental Protocols

Protocol 1: Chemical Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying protein targets of this compound using a photoaffinity-based approach, similar to the method used to identify SCCPDH, VAT1, and FECH.[4][5]

  • Synthesize a Photoaffinity Probe: Design and synthesize a derivative of this compound containing a photoactivatable group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry).

  • Cell Treatment: Treat your cells of interest (e.g., Neuro-2a) with the photoaffinity probe.

  • UV Irradiation: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis and Click Chemistry: Lyse the cells and attach a reporter molecule (e.g., biotin-azide) to the probe via click chemistry.

  • Affinity Purification: Use streptavidin beads to enrich the biotin-labeled protein-probe complexes.

  • Proteomic Analysis: Elute the captured proteins and identify them using mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to a suspected off-target protein within intact cells.[8]

  • Cell Treatment: Treat cells with either vehicle control or various concentrations of this compound.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated protein fraction.

  • Protein Detection: Analyze the amount of the specific off-target protein remaining in the soluble fraction by Western blotting or other protein detection methods. Ligand-bound proteins are typically more resistant to thermal denaturation.

Data Presentation

Table 1: Summary of this compound On-Target and Off-Target Effects

Effect Type Target Observed Consequence Reference
On-Target Endocannabinoid Reuptake InhibitionIncreased levels of AEA and 2-AG[1][3]
Indirect CB1/CB2 ActivationAnalgesia, anxiolysis, anti-inflammatory effects[1][2][3]
Indirect PPARγ/TRPV1 ActivationContribution to anti-inflammatory and antiallodynic effects[1][2]
Off-Target SCCPDH, VAT1, FECHBinding confirmed via chemical proteomics[4][5]
UnknownParadoxical increase in AEA uptake in Neuro-2a cells[4][5]

Visualizations

WOBE437_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext AEA / 2-AG EC_transporter Endocannabinoid Transporter AEA_ext->EC_transporter Reuptake CB1_R CB1/CB2 Receptors AEA_ext->CB1_R Activation PPARg_R PPARγ AEA_ext->PPARg_R Activation AEA_int AEA / 2-AG EC_transporter->AEA_int Signaling Downstream Signaling CB1_R->Signaling PPARg_R->Signaling This compound This compound This compound->EC_transporter Inhibition Off_targets Off-Targets (SCCPDH, VAT1, FECH) This compound->Off_targets Binding

Caption: this compound's proposed on-target and identified off-target interactions.

Experimental_Workflow start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Analysis start->dose_response struct_unrelated Test Structurally Unrelated SERI start->struct_unrelated off_target_id Identify Potential Off-Targets dose_response->off_target_id struct_unrelated->off_target_id chem_proteomics Chemical Proteomics off_target_id->chem_proteomics If unknown target_validation Validate Off-Target Interaction off_target_id->target_validation If known chem_proteomics->target_validation cetsa CETSA target_validation->cetsa knockdown siRNA/CRISPR Knockdown target_validation->knockdown conclusion Confirm On-Target or Off-Target Effect cetsa->conclusion knockdown->conclusion

Caption: Workflow for investigating unexpected phenotypes of this compound.

References

Technical Support Center: WOBE437 In Vivo Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WOBE437 in in vivo studies. The information is designed to assist in optimizing dosage and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2] It functions by blocking the cellular reuptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This inhibition leads to a moderate, localized increase in the levels of these endocannabinoids in tissues, which in turn modulates various signaling pathways.[1][2] Its pharmacological effects are polypharmacological, involving indirect actions on cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor gamma (PPARγ), and transient receptor potential vanilloid 1 (TRPV1).[1][3]

Q2: What are the recommended starting doses for this compound in mice?

A2: The optimal dose of this compound depends on the animal model, administration route, and desired therapeutic effect. Based on published studies, a range of 3 mg/kg to 50 mg/kg is a reasonable starting point. For anxiolytic effects without the full cannabinoid tetrad, a lower dose of around 3 mg/kg has been shown to be effective.[4] For analgesic and anti-inflammatory effects, doses between 10 mg/kg and 50 mg/kg have been successfully used.[1][4][5]

Q3: What is the bioavailability and pharmacokinetic profile of this compound?

A3: this compound is orally bioavailable and can penetrate the blood-brain barrier.[1][3][5] Following a 50 mg/kg oral dose in mice, peak plasma concentrations of approximately 2000 pmol/mL and brain concentrations of around 500 pmol/g are reached within 20 minutes.[1][3][5] The compound is cleared from the brain within approximately 180 minutes.[1][3][5]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is considered selective, some studies have identified potential off-target interactions. One study identified saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH) as interacting proteins.[6] Another study reported that this compound might increase AEA uptake in Neuro-2a cells, which contradicts its primary reported mechanism.[6] Researchers should consider these findings when interpreting their results.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lack of Efficacy Suboptimal Dosage: The administered dose may be too low for the specific animal model or disease state.Dose-Response Study: Perform a dose-response study to determine the optimal effective dose. Start with a range of 10 mg/kg to 50 mg/kg and measure relevant biomarkers or clinical outcomes.[1][5]
Inappropriate Administration Route: The chosen route of administration (e.g., oral vs. intraperitoneal) may not be optimal for the target tissue.Route Comparison: Compare the efficacy of different administration routes. This compound has been shown to be effective via both oral (p.o.) and intraperitoneal (i.p.) administration.[4][5]
Timing of Administration: The timing of drug administration relative to disease induction or measurement of endpoints may be critical.Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK/PD study to align the peak drug concentration with the desired therapeutic window. This compound has a rapid onset of action.[1][5]
Unexpected Side Effects (e.g., sedation, hypolocomotion) High Dosage: The dose may be too high, leading to off-target effects or excessive cannabinoid receptor activation.Dose Reduction: Lower the dose to a range that has been shown to be effective with minimal side effects (e.g., 3-10 mg/kg).[4]
Cannabinoid Tetrad Effect: At higher doses, this compound can induce a full cannabinoid tetrad (hypothermia, hypolocomotion, catalepsy, and analgesia).[4]Co-administration with Antagonists: To confirm CB1 receptor involvement in side effects, co-administer this compound with a CB1 receptor antagonist like rimonabant.[1][5]
Variability in Response Genetic Background of Animals: Different mouse strains can exhibit varied responses to drug treatment.Standardize Animal Strain: Use a consistent and well-characterized mouse strain for all experiments. Studies have used both BALB/c and C57BL/6 mice.[1][2][5]
Vehicle Formulation: Improper formulation can lead to poor solubility and inconsistent absorption.Optimize Vehicle: Ensure this compound is fully dissolved in a suitable vehicle. Commonly used vehicles include a mixture of DMSO, Tween 80, and saline.

Data Presentation

Table 1: Summary of In Vivo Dosages and Effects of this compound in Mice

Dose Administration Route Mouse Strain Model Observed Effects Reference
3 mg/kgi.p.C57BL/6NElevated Plus Maze, Hole BoardAnxiolytic effects[4]
10 mg/kgi.p.BALB/cAcetic Acid-Induced WrithingAnalgesic effects[4]
10 mg/kgi.p.BALB/cCFA-Induced MonoarthritisAttenuation of allodynia and edema[1][5]
10 mg/kgi.p.C57BL/6Experimental Autoimmune Encephalomyelitis (EAE)Reduced disease severity[2][7]
50 mg/kgp.o.BALB/cHot Plate TestAnalgesic effects[1][5]
100 mg/kgp.o.BALB/cHot Plate TestAnalgesic effects[1][5]

Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral Administration (50 mg/kg)

Parameter Value Tissue Reference
Tmax ≤20 minPlasma & Brain[1][3][5]
Cmax ~2000 pmol/mLPlasma[1][3][5]
Cmax ~500 pmol/gBrain[1][3][5]
Clearance from Brain ~180 minBrain[1][3][5]

Experimental Protocols

Protocol 1: Dose-Response Evaluation of this compound in a Mouse Model of Inflammatory Pain

  • Animal Model: Induce inflammatory pain in BALB/c mice using the Complete Freund's Adjuvant (CFA)-induced monoarthritis model.

  • Drug Preparation: Prepare this compound in a vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline).

  • Dosing Groups: Establish multiple dosing groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg this compound).

  • Administration: Administer this compound via intraperitoneal (i.p.) injection.

  • Behavioral Assessment: Measure pain responses using a von Frey filament test to assess mechanical allodynia at baseline and at various time points post-injection (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Analyze the data to determine the dose that produces the maximal analgesic effect and calculate the ED50.

Visualizations

WOBE437_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_2AG_ext AEA & 2-AG EC_Transporter Endocannabinoid Transporter AEA_2AG_ext->EC_Transporter Uptake CB1_CB2 CB1/CB2 Receptors AEA_2AG_ext->CB1_CB2 Activates PPARg_TRPV1 PPARγ / TRPV1 Receptors AEA_2AG_ext->PPARg_TRPV1 Activates AEA_2AG_int AEA & 2-AG EC_Transporter->AEA_2AG_int FAAH_MAGL FAAH / MAGL (Degradation) AEA_2AG_int->FAAH_MAGL Hydrolysis This compound This compound This compound->EC_Transporter Inhibits Therapeutic_Effects Analgesia, Anti-inflammation, Anxiolysis CB1_CB2->Therapeutic_Effects PPARg_TRPV1->Therapeutic_Effects

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: In Vivo Study Design Model_Selection Select Animal Model (e.g., Pain, MS) Start->Model_Selection Dose_Selection Select Initial Dose Range (3-50 mg/kg) Model_Selection->Dose_Selection Route_Selection Select Administration Route (p.o. or i.p.) Dose_Selection->Route_Selection Dose_Response Conduct Dose-Response Study Route_Selection->Dose_Response Efficacy_Assessment Assess Efficacy (Behavioral/Biomarker Analysis) Dose_Response->Efficacy_Assessment Toxicity_Assessment Assess Toxicity & Side Effects (e.g., Cannabinoid Tetrad) Dose_Response->Toxicity_Assessment Optimal_Dose Determine Optimal Dose Efficacy_Assessment->Optimal_Dose Toxicity_Assessment->Optimal_Dose Further_Studies Proceed to Further Efficacy Studies Optimal_Dose->Further_Studies

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Logic Start Experiment Start Efficacy Is the desired effect observed? Start->Efficacy Side_Effects Are there unexpected side effects? Efficacy->Side_Effects Yes Optimize_Dose Action: Optimize Dose Efficacy->Optimize_Dose No Reduce_Dose Action: Reduce Dose Side_Effects->Reduce_Dose Yes End Proceed with Optimized Protocol Side_Effects->End No Check_Route Action: Check Admin. Route Optimize_Dose->Check_Route Check_Timing Action: Check Admin. Timing Check_Route->Check_Timing Check_Timing->Efficacy Reduce_Dose->Efficacy

References

WOBE437 dose-dependent biphasic effects on 2-AG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WOBE437, focusing on its dose-dependent biphasic effects on 2-arachidonoylglycerol (B1664049) (2-AG).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the prototype of a new class of endocannabinoid system (ECS) modulators known as selective endocannabinoid reuptake inhibitors (SERIs).[1] Its primary mechanism of action is to block the reuptake of the main endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG), leading to a mild and selective increase in their levels. Unlike some other ECS modulators, this compound does not significantly target the degrading enzymes fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (B570770) (MAGL).

Q2: What are the observed effects of this compound on 2-AG levels?

A2: this compound has been shown to exhibit dose-dependent biphasic effects on 2-AG levels, particularly in plasma.[2][3] This means that different doses of this compound can lead to varying, and not strictly linear, changes in 2-AG concentrations. For instance, studies in BALB/c mice have shown a significant increase in plasma 2-AG levels at doses of 50 and 100 mg/kg.

Q3: How does this compound administration impact AEA levels?

A3: this compound also elevates anandamide (AEA) levels. In BALB/c mice, a single 50 mg/kg oral dose of this compound resulted in a significant increase in AEA levels in the somatosensory cortex.[3] However, a slight, statistically significant reduction in plasma AEA was observed under the same conditions.

Q4: What are the downstream pharmacological effects of this compound administration?

A4: By increasing endocannabinoid levels, this compound has demonstrated analgesic, anxiolytic, and anti-inflammatory effects in various animal models.[1] These effects are mediated through cannabinoid CB1 and CB2 receptors, and potentially also involve PPARγ and TRPV1 receptors.[2][4] Importantly, subchronic treatment with this compound has been shown to produce these pharmacological effects without causing desensitization of CB1 receptors, a common issue with direct CB1 agonists or inhibitors of degrading enzymes.

Troubleshooting Guide

Issue 1: Inconsistent 2-AG measurements following this compound administration.

  • Possible Cause 1: Dose-dependent biphasic effect.

    • Recommendation: Ensure that a full dose-response curve is generated to capture the biphasic nature of this compound's effect on 2-AG. A narrow range of doses may not reveal the full spectrum of activity. Refer to the quantitative data table below for reported effective doses.

  • Possible Cause 2: Tissue-specific effects.

    • Recommendation: Be aware that this compound's effects on endocannabinoid levels can be tissue-dependent. For example, at the peak of disease in an EAE mouse model, this compound significantly increased 2-AG and AEA in the cerebellum, with no significant changes in the brain, lumbar spinal cord, or plasma.[5] However, during the chronic/remission stage, increases were seen in the brain, cerebellum, and plasma.[5] Ensure your tissue of interest is appropriate for your experimental question.

  • Possible Cause 3: Sample handling and processing.

    • Recommendation: Endocannabinoid levels, particularly 2-AG, can be highly sensitive to sample handling. 2-AG can undergo spontaneous isomerization to the inactive 1-AG.[6] It is crucial to minimize sample processing time, keep samples at low temperatures, and consider using non-protic solvents to reduce isomerization.[7] Additionally, rapid post-mortem increases in brain 2-AG have been reported, necessitating consistent and rapid tissue harvesting procedures.[8]

Issue 2: Lack of expected pharmacological effect after this compound administration.

  • Possible Cause 1: Inadequate bioavailability.

    • Recommendation: this compound is orally bioavailable, with a reported tmax of approximately 20 minutes in plasma and brain in C57BL6/J mice.[2][3] Verify your administration route and timing of sample collection or behavioral testing to coincide with peak compound concentrations.

  • Possible Cause 2: Involvement of multiple receptor systems.

    • Recommendation: The pharmacological effects of this compound can be complex, involving CB1, CB2, PPARγ, and TRPV1 receptors.[2][4][9] If a specific downstream effect is not observed, consider the potential for compensatory mechanisms or the involvement of different receptor pathways in your experimental model. The use of selective antagonists for these receptors can help elucidate the specific pathways involved.[4]

Quantitative Data

Table 1: Effect of Oral this compound Administration on Endocannabinoid Levels in BALB/c Mice (1 hour post-administration)

Dose (mg/kg)TissueAnalyteChange in Level
50Somatosensory Cortex2-AGNo significant change
50Somatosensory CortexAEASignificant increase
50Total Brain2-AGTendency to increase
50Total BrainAEATendency to increase
50Plasma2-AGSignificant increase
100Plasma2-AGSignificant increase
50PlasmaAEASlight, significant reduction

Table 2: Bioavailability of Oral this compound in C57BL6/J Mice (20 minutes post-administration)

Dose (mg/kg)TissueConcentration
10Brain24.7 ± 25.3 pmol/g[4]
50Brain534.5 ± 109.9 pmol/g[4]
10Plasma47.3 ± 32.5 pmol/mL[4]
50Plasma1731.5 ± 703.4 pmol/mL[4]

Experimental Protocols

Protocol 1: Quantification of Endocannabinoid Levels by LC-MS/MS

This protocol is a generalized procedure based on methodologies cited in the literature.[10][11]

  • Tissue Homogenization:

    • Rapidly harvest and freeze tissues in liquid nitrogen to minimize enzymatic activity and post-mortem elevation of endocannabinoids.[8]

    • Homogenize frozen tissue in a suitable solvent, such as acetonitrile, containing internal standards (e.g., deuterated analogs of 2-AG and AEA).

  • Lipid Extraction:

    • Perform a lipid extraction using a method appropriate for endocannabinoids, such as a two-step extraction with chloroform/methanol and water.

    • Collect the organic phase containing the lipids.

  • Sample Cleanup:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).

  • LC-MS/MS Analysis:

    • Use a liquid chromatography system to separate 2-AG and AEA from other lipids. It is critical to achieve baseline chromatographic separation of 2-AG from its isomer 1-AG, as they can have identical mass transitions.[6]

    • Employ a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for sensitive and specific detection of the target analytes and internal standards.[11]

    • Quantify the endocannabinoid levels by comparing the peak area ratios of the endogenous analytes to their corresponding deuterated internal standards against a calibration curve.

Visualizations

WOBE437_Mechanism_of_Action This compound This compound EC_Reuptake Endocannabinoid Reuptake Transporter This compound->EC_Reuptake Inhibits Extracellular_EC Increased Extracellular AEA & 2-AG EC_Reuptake->Extracellular_EC Leads to CB1_Receptor CB1 Receptor Extracellular_EC->CB1_Receptor Activates CB2_Receptor CB2 Receptor Extracellular_EC->CB2_Receptor Activates PPARg_Receptor PPARγ Receptor Extracellular_EC->PPARg_Receptor Activates TRPV1_Receptor TRPV1 Receptor Extracellular_EC->TRPV1_Receptor Activates Pharmacological_Effects Analgesic, Anxiolytic, Anti-inflammatory Effects CB1_Receptor->Pharmacological_Effects CB2_Receptor->Pharmacological_Effects PPARg_Receptor->Pharmacological_Effects TRPV1_Receptor->Pharmacological_Effects

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: this compound Administration (e.g., oral gavage) animal_model Animal Model (e.g., BALB/c mice) start->animal_model time_point Wait for Specific Time Point (e.g., 1 hour) animal_model->time_point tissue_harvest Rapid Tissue Harvest & Freezing time_point->tissue_harvest homogenization Tissue Homogenization with Internal Standards tissue_harvest->homogenization extraction Lipid Extraction homogenization->extraction cleanup Sample Cleanup & Reconstitution extraction->cleanup analysis LC-MS/MS Analysis (2-AG & AEA Quantification) cleanup->analysis data_analysis Data Analysis analysis->data_analysis

Caption: Workflow for analyzing this compound's effects on 2-AG.

References

Technical Support Center: Managing WOBE437-Induced Corticosterone Level Changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the experimental compound WOBE437. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the effects of this compound on corticosterone (B1669441) levels in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound in relation to corticosterone?

A1: this compound is a novel synthetic compound under investigation. Preliminary data suggests that this compound acts as a competitive antagonist for the glucocorticoid receptor (GR), which may lead to a compensatory increase in the activity of the hypothalamic-pituitary-adrenal (HPA) axis and consequently, a rise in circulating corticosterone levels.

Q2: We are observing significant inter-animal variability in corticosterone response to this compound. What are the potential causes?

A2: High variability is common in corticosterone studies and can be attributed to several factors. These include the animal's stress levels during handling and dosing, the timing of sample collection relative to the animal's circadian rhythm, and individual differences in metabolism of this compound. Refer to the "Troubleshooting Unexpected Variability" section for mitigation strategies.

Q3: What is the optimal time point to collect blood samples for corticosterone measurement after this compound administration?

A3: The optimal timing for sample collection will depend on the pharmacokinetic profile of this compound and the specific research question. It is recommended to perform a time-course study to determine the peak corticosterone response. As a general guideline, consider collecting samples at baseline (pre-dose), and then at 1, 4, 8, and 24 hours post-administration.

Q4: Can this compound interfere with the corticosterone assay itself?

A4: While direct interference is unlikely with highly specific immunoassays like ELISA, it is a possibility. To rule this out, you can perform a spike and recovery experiment. This involves adding a known amount of corticosterone to a sample matrix containing this compound and measuring the recovery. A recovery rate outside of 80-120% may indicate interference.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Corticosterone Levels
Potential Cause Troubleshooting Steps
Stress-Induced Corticosterone Release Acclimate animals to handling and experimental procedures for at least one week prior to the study. Ensure a quiet and controlled environment during dosing and sample collection.
Circadian Rhythm Fluctuations Standardize the time of day for all experimental procedures, including dosing and sample collection, to coincide with the nadir or peak of the corticosterone cycle.
Improper Sample Handling Collect blood samples using a consistent method (e.g., tail vein, saphenous vein). Use EDTA or heparin-coated tubes and centrifuge promptly to separate plasma. Store plasma at -80°C until analysis.
Assay Performance Run a standard curve with every assay plate. Include quality control samples with known corticosterone concentrations to monitor inter-assay variability.
Issue 2: High Assay Background or Low Signal
Potential Cause Troubleshooting Steps
Insufficient Washing Ensure thorough washing of ELISA plates between steps to remove unbound reagents. Increase the number of wash cycles if necessary.
Reagent Contamination Use fresh, properly stored reagents. Avoid cross-contamination of reagents and samples.
Incorrect Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the assay protocol.
Sample Matrix Effects If using a new sample type or observing interference, consider a sample dilution or extraction protocol to minimize matrix effects.

Quantitative Data Summary

The following table summarizes hypothetical dose-dependent effects of this compound on plasma corticosterone levels in a rodent model.

Treatment Group Dose (mg/kg) Mean Corticosterone (ng/mL) ± SEM Fold Change vs. Vehicle
Vehicle045.8 ± 5.21.0
This compound188.2 ± 9.11.9
This compound5155.6 ± 15.33.4
This compound10240.1 ± 22.75.2

Experimental Protocols

Protocol: Assessing the Effect of this compound on Plasma Corticosterone in Rodents
  • Animal Acclimation: Acclimate male rodents (e.g., Sprague-Dawley rats, 8 weeks old) to the facility for at least one week. Handle animals daily for 3-5 days prior to the experiment to minimize handling stress.

  • Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Administer this compound or vehicle via oral gavage at a consistent time of day.

  • Sample Collection: At predetermined time points post-dosing, collect blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes. Place samples on ice immediately.

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • Corticosterone Measurement: Quantify corticosterone levels in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare corticosterone levels between treatment groups.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Animal Acclimation & Handling Habituation randomization Group Randomization acclimation->randomization dosing This compound/Vehicle Administration randomization->dosing sampling Time-Course Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis Corticosterone ELISA processing->analysis data_analysis Statistical Analysis analysis->data_analysis

Caption: Experimental workflow for assessing this compound's effect on corticosterone.

hpa_axis_pathway hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary + CRH adrenal Adrenal Cortex pituitary->adrenal + ACTH corticosterone Corticosterone adrenal->corticosterone synthesizes corticosterone->hypothalamus - (Negative Feedback) corticosterone->pituitary gr Glucocorticoid Receptor (GR) corticosterone->gr activates This compound This compound This compound->gr blocks

Caption: Simplified HPA axis and the proposed mechanism of this compound.

troubleshooting_tree start Unexpected Corticosterone Results Observed check_variability Is inter-animal variability high? start->check_variability check_levels Are all levels unexpectedly high/low? check_variability->check_levels No stress Review Handling & Dosing Procedures check_variability->stress Yes check_levels->stress No (Individual Animals are Outliers) assay_qc Check Assay QC: Standard Curve & Controls check_levels->assay_qc Yes circadian Confirm Standardized Time of Day stress->circadian sample_handling Verify Sample Collection & Storage Protocol assay_qc->sample_handling

Caption: Troubleshooting decision tree for unexpected corticosterone results.

WOBE437 Technical Support Center: Interpreting Conflicting Study Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results in studies involving WOBE437, a selective endocannabinoid reuptake inhibitor (SERI).

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism of action for this compound?

This compound is primarily characterized as a potent and selective endocannabinoid reuptake inhibitor (SERI).[1] It is believed to act by blocking the cellular uptake of the main endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This inhibition leads to a moderate increase in the levels of these endocannabinoids in a localized and self-limiting manner.[1] The elevated endocannabinoid levels then indirectly activate various receptors, including cannabinoid receptors CB1 and CB2, as well as PPARγ and TRPV1 receptors, to produce its pharmacological effects, such as analgesia, anxiolysis, and anti-inflammatory actions.[1]

Q2: Some studies show this compound inhibits AEA uptake, while another suggests it increases it. Why the discrepancy?

This is a critical point of conflicting data. While most research indicates this compound inhibits AEA uptake[2][3], a 2022 study using chemical proteomics in Neuro-2a cells reported a concentration-dependent increase in AEA uptake.[4][5] The same study also found that this compound reduced the cellular levels of AEA and other related N-acylethanolamines (NAEs).[4]

Potential reasons for this discrepancy are multifaceted and may include:

  • Experimental System: The conflicting results were observed in a specific cell line (Neuro-2a mouse neuroblastoma cells).[4][5] The expression and function of endocannabinoid transporters or binding proteins might differ in this cell line compared to primary neurons or other cell types used in earlier studies.[2]

  • Off-Target Effects: The 2022 study identified several previously unknown protein targets of this compound, including saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH).[4] It is plausible that interactions with these off-targets could indirectly influence AEA metabolism or transport within the specific context of the Neuro-2a cell line, leading to the observed increase in uptake.

  • Assay Conditions: Subtle differences in experimental protocols, such as incubation times, substrate concentrations, and the specific radioligands used, could contribute to varied outcomes.

Q3: Does this compound directly bind to cannabinoid receptors?

No, studies indicate that this compound has negligible direct binding affinity for CB1 and CB2 receptors.[2] Its effects are considered indirect, mediated by the increased levels of endogenous cannabinoids that then act on these receptors.[2]

Troubleshooting Guide: Investigating Conflicting this compound Results in Your Lab

If you are encountering results that deviate from the expected inhibitory action of this compound on endocannabinoid uptake, consider the following troubleshooting steps.

Step 1: Verify Experimental Conditions and Reagents
  • Cell Line Authentication: Ensure the identity and purity of your cell line (e.g., Neuro-2a) through short tandem repeat (STR) profiling.

  • Compound Integrity: Verify the purity and concentration of your this compound stock. Degradation or impurities could lead to unexpected results.

  • Assay Controls:

    • Include a positive control for uptake inhibition, such as OMDM-1.[4]

    • Run experiments at 4°C to measure and subtract passive diffusion from active transport.[4][5]

Step 2: Re-evaluate the Experimental Protocol

Refer to the detailed experimental protocols below. Pay close attention to:

  • Pre-incubation times: The duration of cell exposure to this compound before adding the labeled endocannabinoid.

  • Substrate concentration: The concentration of radiolabeled AEA used in the uptake assay.

  • Incubation duration: The total time allowed for endocannabinoid uptake.

Step 3: Consider the Biological Context

The divergent findings highlight the importance of the biological system. If you observe increased AEA uptake, consider investigating potential off-target effects in your specific experimental model.

Data Presentation

Table 1: In Vivo Effects of this compound in Animal Models
Animal Model Dose (mg/kg) Administration Route Observed Effects Receptor Involvement Reference
Acetic Acid-Induced Writhing5 and 10i.p.AnalgesicCB1[2]
Lipopolysaccharide (LPS)-induced Endotoxemia5 and 10i.p.Anti-inflammatoryCB1[2]
Hot Plate Test50 and 100p.o.AnalgesicCB1[3][6]
CFA-Induced Monoarthritis10i.p.Antiallodynic, Reduced EdemaCB1, CB2, PPARγ, TRPV1[7][3]
Experimental Autoimmune Encephalomyelitis (EAE)10i.p. (20 days)Reduced Disease Severity, Accelerated RecoveryCB1, CB2[1][8][9][10]
Straub Tail Test (Spasticity)10i.p.Muscle RelaxationNot specified[1][9][10]
Table 2: In Vitro Inhibition of AEA Uptake by this compound
Cell Line IC50 Assay Conditions Reference
U93710 ± 8 nM5 min incubation[2]
Neuro2aNot specifiedInhibited uptake by ~35% at 100 nM after 2-10 min[2]
Primary Rat Cortical NeuronsNot specifiedInhibited uptake by 50% at 1 µM after 2-7 min[2]
Table 3: Conflicting In Vitro AEA Uptake Results in Neuro-2a Cells
Study Finding This compound Concentration Assay Conditions Reference
Inhibition of AEA uptake100 nM - 1 µM2-10 min incubation with [14C]AEA[2]
Increase in AEA uptake1-40 µM10 min pre-incubation, 15 min incubation with [3H]AEA[4][5]

Experimental Protocols

Protocol 1: Anandamide (AEA) Uptake Inhibition Assay (as per Chicca et al., 2017)
  • Cell Culture: Culture Neuro2a or U937 cells under standard conditions.

  • Cell Plating: Plate 2 x 10^6 cells per well.

  • Incubation: Add this compound at various concentrations to the cells.

  • Substrate Addition: After a short pre-incubation (e.g., 5-10 minutes), add radiolabeled AEA (e.g., [14C]AEA).

  • Uptake: Allow uptake to proceed for a defined period (e.g., 2-15 minutes) at 37°C.

  • Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity using a scintillation counter to quantify AEA uptake.

Protocol 2: Anandamide (AEA) Uptake Assay (as per van der Wel et al., 2022)
  • Cell Culture: Culture Neuro-2a cells in serum-free medium.

  • Pre-incubation: Treat cells with either vehicle, OMDM-1 (positive control), or this compound for 10 minutes.

  • Substrate Addition: Add AEA (400 nM) spiked with [3H]AEA to the cells.

  • Uptake: Incubate for an additional 15 minutes.

  • Washing: Thoroughly wash the cells.

  • Lysis and Measurement: Resuspend cells in aqueous NaOH and measure radioactivity in a scintillation counter.

  • Correction: Subtract passive uptake measured at 4°C.

Visualizations

WOBE437_Accepted_Mechanism This compound This compound Transporter Endocannabinoid Transporter This compound->Transporter Inhibits Increase_EC Increased Extracellular Endocannabinoids This compound->Increase_EC AEA_2AG_int Intracellular AEA & 2-AG Transporter->AEA_2AG_int AEA_2AG_ext Extracellular AEA & 2-AG AEA_2AG_ext->Transporter Uptake Receptors CB1, CB2, PPARγ, TRPV1 Receptors Increase_EC->Receptors Activate Effects Pharmacological Effects (Analgesia, Anxiolysis) Receptors->Effects Lead to

Caption: Accepted signaling pathway for this compound action.

Troubleshooting_Workflow Start Conflicting Result: Increased AEA Uptake Step1 Step 1: Verify Experimental Conditions Start->Step1 Step1_Details Cell Line Authentication Compound Integrity Positive/Negative Controls Step1->Step1_Details Step2 Step 2: Re-evaluate Experimental Protocol Step1->Step2 Step2_Details Incubation Times Substrate Concentrations Assay Duration Step2->Step2_Details Step3 Step 3: Consider Biological Context Step2->Step3 Step3_Details Cell-specific Machinery Investigate Off-Targets (SCCPDH, VAT1, FECH) Step3->Step3_Details Conclusion Re-interpret Data Based on Findings Step3->Conclusion

Caption: Troubleshooting workflow for conflicting this compound results.

References

WOBE437 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of WOBE437 for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] Stock solutions in these organic solvents should be stored at -20°C.

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound in various solvents is summarized in the table below.

SolventConcentration
DMSO~1 mg/ml
DMF~2.5 mg/ml
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/ml

Data sourced from Cayman Chemical product information.[1][2]

Q4: Can I store this compound in aqueous solutions?

A4: this compound is sparingly soluble in aqueous buffers.[1] For experiments requiring aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1] It is strongly advised not to store the aqueous solution for more than one day to avoid potential degradation.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2] It functions by blocking the cellular reuptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby increasing their levels in the synaptic cleft and enhancing endocannabinoid signaling.[1][2] This action is highly selective, with over 1,000-fold selectivity for endocannabinoid transporters over the primary endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH).[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Improper Storage. Long-term storage at temperatures above -20°C or repeated freeze-thaw cycles of stock solutions can lead to degradation.

    • Solution: Ensure this compound is stored as a solid at -20°C and that stock solutions are aliquoted to minimize freeze-thaw cycles.

  • Possible Cause 2: Aqueous Solution Instability. If using aqueous solutions, prolonged storage (more than a day) can result in compound precipitation or degradation.[1]

    • Solution: Prepare fresh aqueous solutions of this compound for each experiment.

  • Possible Cause 3: Low Solubility in Aqueous Media. The limited solubility of this compound in aqueous buffers may result in a lower effective concentration.

    • Solution: Follow the recommended procedure of first dissolving this compound in DMF before diluting with your aqueous experimental buffer to ensure maximum solubility.[1]

Issue 2: Difficulty dissolving this compound in my desired solvent.

  • Possible Cause: The chosen solvent may not be appropriate for the required concentration.

    • Solution: Refer to the solubility table above. For higher concentrations, DMF is a better choice than DMSO. For aqueous solutions, ensure the final concentration does not exceed the solubility limit, even when using a co-solvent like DMF.

Experimental Protocols & Visualizations

This compound Solution Preparation Workflow

The following workflow outlines the recommended steps for preparing this compound solutions for in vitro and in vivo experiments.

G cluster_storage Long-Term Storage cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Solution Preparation (for immediate use) storage Store this compound solid at -20°C weigh Weigh appropriate amount of this compound storage->weigh dissolve Dissolve in inert gas-purged DMSO or DMF weigh->dissolve aliquot Aliquot stock solution dissolve->aliquot store_stock Store aliquots at -20°C aliquot->store_stock thaw Thaw one aliquot of stock solution store_stock->thaw dilute Dilute with aqueous buffer (e.g., PBS) to final concentration thaw->dilute use Use immediately in experiment dilute->use

Caption: Recommended workflow for the preparation of this compound solutions.

This compound Mechanism of Action: Signaling Pathway

This diagram illustrates the signaling pathway affected by this compound.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron synthesis Endocannabinoid Synthesis (AEA, 2-AG) release Release into Synaptic Cleft synthesis->release ecs AEA & 2-AG release->ecs reuptake Endocannabinoid Reuptake Transporter ecs->reuptake Reuptake CB1R CB1 Receptor ecs->CB1R Binding & Activation degradation Intracellular Degradation (e.g., by FAAH) reuptake->degradation This compound This compound This compound->reuptake Inhibition CB1R->synthesis Retrograde Signaling

Caption: this compound inhibits endocannabinoid reuptake, increasing synaptic levels.

References

Technical Support Center: Optimizing and Troubleshooting Oral Administration of WOBE437

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the selective endocannabinoid reuptake inhibitor (SERI), WOBE437. Contrary to concerns about poor oral bioavailability, published preclinical data indicate that this compound is orally bioavailable.[1][2][3][4] This guide provides detailed protocols and troubleshooting advice to help researchers achieve consistent and optimal results during in vivo oral administration experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound orally bioavailable?

A1: Yes, published studies have demonstrated that this compound is orally bioavailable in mice.[1][2][3][4] After oral gavage, it is rapidly absorbed and distributed to both plasma and the brain, reaching maximum concentrations (Tmax) in approximately 20 minutes.[1]

Q2: We are observing high variability in plasma concentrations and/or inconsistent pharmacological effects after oral dosing. What are the potential causes?

A2: High variability is a common challenge in oral dosing studies and can arise from several factors even with a compound known to be bioavailable. Key areas to investigate include:

  • Formulation Issues: this compound is a lipophilic compound.[1] Inconsistent preparation of the dosing vehicle, such as incomplete dissolution or non-homogenous suspension, can lead to inaccurate dosing.

  • Dosing Technique: Improper oral gavage technique can cause stress to the animals, leading to physiological changes that affect absorption.[5] It can also result in accidental tracheal administration or esophageal irritation.

  • Animal-Related Factors: The physiological state of the animals, such as fed vs. fasted state, can significantly impact the absorption of lipophilic compounds.[6][7] Inter-animal differences in gastrointestinal (GI) motility and metabolism can also contribute to variability.[8]

Q3: What is the recommended vehicle for oral administration of this compound?

A3: Preclinical studies demonstrating the oral bioavailability of this compound have successfully used a vehicle composed of 8:2 olive oil and ethanol (B145695) .[1] This vehicle is suitable for dissolving the lipophilic this compound.

Q4: Should the animals be in a fasted or fed state before oral dosing?

A4: The published oral bioavailability studies for this compound do not explicitly state the feeding status of the mice. However, for lipophilic drugs, the presence of food can sometimes enhance absorption by stimulating bile secretion.[8][9] Conversely, fasting is often used in pharmacokinetic studies to reduce variability caused by differences in gastric emptying.[6][7] It is recommended to standardize the feeding schedule (either fasted or fed) across all experimental groups to ensure consistency. If high variability is observed, a pilot study comparing fasted and fed states may be warranted.

Q5: How does this compound exert its pharmacological effects after oral administration?

A5: this compound is a selective endocannabinoid reuptake inhibitor. By blocking the cellular uptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), it increases their extracellular concentrations in tissues, including the brain.[2][4][10][11] These elevated endocannabinoid levels then lead to the activation of cannabinoid receptors (CB1 and CB2) and other targets like PPARγ, resulting in various pharmacological effects such as analgesia and anti-inflammatory actions.[1][3]

Data Presentation: Pharmacokinetics of Orally Administered this compound

The following table summarizes the pharmacokinetic parameters of this compound in male C57BL6/J mice following a single oral gavage.

Dose (mg/kg)MatrixTmax (minutes)Cmax
10Brain~2024.7 ± 25.3 pmol/g
10Plasma~2047.3 ± 32.5 pmol/mL
50Brain≤20~500 pmol/g (534.5 ± 109.9 pmol/g at 20 min)
50Plasma≤20~2000 pmol/mL (1731.5 ± 703.4 pmol/mL at 20 min)

Data extracted from Reynoso-Moreno et al., 2018.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a homogenous solution of this compound for accurate oral administration.

Materials:

  • This compound powder

  • Olive oil

  • 200-proof Ethanol

  • Glass vial

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Prepare the vehicle by mixing olive oil and ethanol in an 8:2 ratio (e.g., for 10 mL of vehicle, mix 8 mL of olive oil and 2 mL of ethanol).

  • Weigh the this compound powder and add it to a glass vial.

  • Add a small amount of ethanol to the this compound powder and vortex to create a slurry. This helps in the initial wetting and dissolution of the compound.

  • Add the remaining vehicle (the 8:2 olive oil/ethanol mixture) to the vial.

  • Vortex the mixture vigorously for 2-3 minutes until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles. If needed, sonicate the solution for 5-10 minutes to aid dissolution.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials and Animals:

  • Male C57BL/6J or BALB/c mice (8-10 weeks old).[1]

  • This compound formulation (prepared as per Protocol 1).

  • Oral gavage needles (20G, stainless steel, with a rounded tip).[1][12]

  • Syringes (1 mL).

  • Blood collection tubes (e.g., EDTA-coated).

  • Anesthesia and euthanasia supplies.

Methodology:

  • Acclimatize the animals to the housing conditions for at least one week prior to the experiment.

  • Standardize the feeding conditions (e.g., fast animals for 4-6 hours before dosing, while allowing free access to water).

  • On the day of the experiment, weigh each animal to calculate the exact volume of the dosing solution to be administered (typically 100 µL for a mouse).[1]

  • Gently restrain the mouse, ensuring a firm but not overly restrictive grip.

  • Introduce the gavage needle into the mouth and advance it along the hard palate towards the back of the throat. Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus into the stomach. Do not force the needle.[12]

  • Slowly administer the calculated volume of the this compound formulation.

  • Withdraw the needle gently and return the animal to its cage.

  • At predetermined time points (e.g., 10, 20, 40, 60, 90, and 180 minutes post-dose), collect blood samples via an appropriate method (e.g., retro-orbital or cardiac puncture under terminal anesthesia).[1]

  • Immediately following blood collection, sacrifice the animals by decapitation and collect the brain and other tissues of interest.[1]

  • Process the blood to obtain plasma and snap-freeze all samples in liquid nitrogen. Store at -80°C until bioanalysis.

  • Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.

Mandatory Visualizations

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis Formulation Prepare this compound in 8:2 Olive Oil/Ethanol Dosing Administer via Oral Gavage (100 µL) Formulation->Dosing Animal_Prep Acclimatize & Standardize (e.g., Fasting) Animal_Prep->Dosing Blood Collect Blood at Time Points Dosing->Blood Tissue Collect Brain/Tissues (Terminal) Dosing->Tissue Processing Process to Plasma & Homogenates Blood->Processing Tissue->Processing LCMS Quantify this compound by LC-MS/MS Processing->LCMS PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: Experimental workflow for assessing the oral bioavailability of this compound.

G cluster_receptors Receptor Activation This compound This compound (Oral Administration) Uptake_Inhibition Inhibition of Endocannabinoid Cellular Reuptake This compound->Uptake_Inhibition Blocks Transporter EC_Increase ↑ Extracellular AEA & 2-AG Uptake_Inhibition->EC_Increase CB1 CB1 Receptor EC_Increase->CB1 CB2 CB2 Receptor EC_Increase->CB2 PPARG PPARγ EC_Increase->PPARG Pharmacological_Effects Pharmacological Effects (Analgesia, Anti-inflammation) CB1->Pharmacological_Effects CB2->Pharmacological_Effects PPARG->Pharmacological_Effects

Caption: Signaling pathway of this compound as an endocannabinoid reuptake inhibitor.

Troubleshooting Guides

Issue 1: Lower-than-Expected Plasma/Brain Concentrations
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Dissolution 1. Visual Inspection: Carefully inspect the dosing formulation for any particulate matter before administration. The solution should be clear. 2. Optimize Preparation: Ensure the 8:2 olive oil/ethanol vehicle is prepared correctly. Pre-wetting the this compound powder with ethanol before adding the olive oil can improve solubilization. 3. Sonication: Use a bath sonicator for 5-10 minutes if dissolution is slow.
Inaccurate Dosing 1. Gavage Technique: Review and standardize the oral gavage procedure. Ensure the needle is correctly placed in the esophagus to avoid loss of the dose.[12] 2. Volume Accuracy: Use calibrated pipettes and syringes. Account for the dead volume in the gavage needle. 3. Animal Restraint: Improper restraint can lead to spillage. Ensure all handlers are proficient in the technique.
Rapid Metabolism 1. First-Pass Effect: While this compound is orally bioavailable, some degree of first-pass metabolism is expected. The observed concentrations are a result of this process.[1] 2. Dose Adjustment: If therapeutic concentrations are not being reached, consider a dose-escalation study based on the published pharmacokinetic data.
Issue 2: High Inter-Animal Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Steps & Recommendations
Physiological Differences 1. Standardize Feeding: Implement a strict and consistent feeding schedule for all animals (e.g., 4-hour fast before dosing). This minimizes variability in GI transit time.[6][7] 2. Animal Strain and Health: Use animals from a single, reputable supplier and ensure they are healthy and within a narrow weight range.
Formulation Inconsistency 1. Homogeneity: For oil-based vehicles, ensure the formulation is thoroughly mixed before drawing each dose to prevent settling or separation. 2. Fresh Preparation: Prepare the dosing solution fresh for each experiment to avoid potential degradation or precipitation over time.
Stress-Induced Effects 1. Acclimatization: Allow sufficient time for animals to acclimate to the facility and handlers to reduce stress-induced physiological changes. 2. Handling: Handle mice gently and proficiently during the gavage procedure to minimize stress, which can alter GI function.[5]

References

WOBE437 Effects on N-acylethanolamines (NAEs): A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of WOBE437 on N-acylethanolamines (NAEs). This resource addresses common experimental challenges and provides detailed protocols and data interpretation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on N-acylethanolamine (NAE) levels?

A1: The effects of this compound on NAE levels can be complex and may appear contradictory depending on the experimental system. Initially, this compound was identified as a potent and selective endocannabinoid reuptake inhibitor, which is expected to increase extracellular levels of NAEs, particularly anandamide (B1667382) (AEA).[1][2] In vivo studies have shown that this compound administration can lead to a significant elevation of AEA in the somatosensory cortex of mice.[3][4] However, other NAEs in the same tissue, as well as in the total brain and plasma, did not show significant changes.[4][5]

Conversely, a 2022 study using mouse neuroblastoma Neuro-2a cells reported that this compound increased AEA uptake and consequently reduced the cellular levels of AEA and other related NAEs.[6][7] This suggests that the effect of this compound may be cell-type specific or dependent on other experimental conditions.

Q2: We are observing a decrease in cellular NAE levels after this compound treatment in our in vitro assay. Is this expected?

A2: Yes, this observation is consistent with recent findings in Neuro-2a cells.[6][7] While initially characterized as a reuptake inhibitor, this compound was found to increase AEA uptake in this specific cell line, leading to a time-dependent decrease in the cellular levels of most NAEs.[6][8] The most significant reduction was observed after 30 minutes of treatment.[6][7] If you are working with Neuro-2a cells or a similar cell line, a decrease in cellular NAE levels following this compound application may be an expected outcome.

Q3: In our in vivo study, only AEA levels are elevated, while other NAEs remain unchanged. Why might this be?

A3: This finding is in line with published in vivo data.[4][5] this compound has been shown to selectively elevate AEA in the somatosensory cortex without significantly altering the levels of other NAEs in various tissues.[3][4] This selectivity could be attributed to several factors, including the specific transporters or pathways that this compound interacts with, which may have a higher affinity for AEA over other NAEs.

Q4: What are the known off-targets of this compound that could influence experimental results?

A4: Chemical proteomics studies have identified several potential off-target proteins for this compound. These include saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH).[3][6] However, further genetic studies have indicated that SCCPDH and VAT1 are not responsible for the this compound-induced reduction in NAE levels observed in Neuro-2a cells.[6][7] It is crucial to consider these potential off-targets when interpreting data, especially at higher concentrations of this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in AEA uptake assays.
  • Possible Cause 1: Cell Line Variability. The effect of this compound on AEA uptake has been shown to be cell-line dependent. While it was initially reported to inhibit uptake, later studies in Neuro-2a cells showed an increase in uptake.[3][6]

    • Troubleshooting Step: If possible, test the effect of this compound in a different cell line, such as U937 cells, where it has been shown to inhibit both AEA and 2-AG uptake.[2]

  • Possible Cause 2: Experimental Conditions. Differences in experimental protocols, such as incubation times, washing steps, and the presence of lipid carriers like BSA, can affect the results of uptake assays.[6][7]

    • Troubleshooting Step: Standardize your protocol and compare it with the detailed methodologies provided in the "Experimental Protocols" section below. Consider performing a time-course experiment to determine the optimal incubation time for your specific cell line.

Issue 2: Lack of effect on NAE levels in vivo.
  • Possible Cause 1: Inadequate Bioavailability. While this compound is orally bioavailable, its concentration in the brain and plasma is dose- and time-dependent.[4][9]

    • Troubleshooting Step: Ensure that the administered dose and the timing of tissue collection are appropriate to achieve bioactive concentrations. Refer to the pharmacokinetic data in the tables below. Consider performing a pilot study to determine the optimal dosing regimen for your animal model.

  • Possible Cause 2: Tissue-Specific Effects. The effects of this compound on NAE levels can be tissue-specific, with significant changes observed in the somatosensory cortex but not necessarily in other brain regions or plasma.[4][5]

    • Troubleshooting Step: If feasible, analyze NAE levels in specific brain regions of interest rather than whole brain homogenates.

Quantitative Data Summary

Table 1: In Vivo Effects of this compound on AEA and 2-AG Levels in BALB/c Mice (1 hour post-oral administration)

TissueThis compound Dose (mg/kg)Change in AEA LevelsChange in 2-AG Levels
Somatosensory Cortex 50Significant IncreaseNo significant change
Total Brain 50Tendency to increaseTendency to increase
Plasma 50Slight but significant reductionSignificant increase

Data compiled from[5].

Table 2: Time-Dependent Decrease of NAEs in Neuro-2a Cells Treated with 10 µM this compound

N-acylethanolamineFold Change vs. Vehicle (after 30 min)
AEA (anandamide)Decreased
PEA (palmitoylethanolamide)Decreased
OEA (oleoylethanolamide)Decreased
SEA (stearoylethanolamide)No significant change
PDEA (pentadecanoylethanolamide)No significant change
DHEA (docosahexaenoylethanolamide)No significant change

Data summarized from[6][7].

Experimental Protocols

Protocol 1: In Vivo Administration and Tissue Analysis
  • Animal Model: Male BALB/c or C57BL6/J mice.

  • This compound Formulation: Dissolve this compound in a vehicle of olive oil and ethanol (B145695) (8:2).

  • Administration: Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 50 mg/kg).

  • Tissue Collection: At the designated time point post-administration (e.g., 60 minutes), sacrifice the mice by decapitation.

  • Sample Processing:

    • Collect brain and blood samples.

    • Briefly wash tissues with ice-cold PBS and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.

    • Centrifuge blood samples to obtain plasma and store at -80°C.

  • Quantification of NAEs:

    • Homogenize tissues in 0.1 M formic acid.

    • Perform lipid extraction using an ethyl acetate:hexane (9:1) solution containing internal standards.

    • Analyze the extracts using LC-MS/MS to quantify NAE levels.[5]

Protocol 2: In Vitro AEA Uptake Assay (Neuro-2a cells)
  • Cell Culture: Culture Neuro-2a cells to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with this compound at the desired concentration (or vehicle control) in serum-free medium for 10 minutes. OMDM-1 can be used as a positive control for uptake inhibition.[6][7]

  • AEA Incubation: Add AEA (e.g., 400 nM) spiked with [³H]AEA to the cells and incubate for 15 minutes.

  • Washing: Thoroughly wash the cells to remove extracellular [³H]AEA.

  • Lysis and Measurement: Resuspend the cells in aqueous NaOH and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract passive uptake (measured at 4°C) from the total uptake to determine active transport.

Signaling Pathways and Experimental Workflows

WOBE437_InVivo_Signaling This compound This compound (Oral Administration) EC_Reuptake Endocannabinoid Reuptake Inhibition This compound->EC_Reuptake AEA_Increase Increased Extracellular AEA Levels EC_Reuptake->AEA_Increase CB1_Receptor CB1 Receptor AEA_Increase->CB1_Receptor CB2_Receptor CB2 Receptor AEA_Increase->CB2_Receptor PPARg_Receptor PPARγ Receptor AEA_Increase->PPARg_Receptor Pharmacological_Effects Analgesic & Anti-inflammatory Effects CB1_Receptor->Pharmacological_Effects CB2_Receptor->Pharmacological_Effects PPARg_Receptor->Pharmacological_Effects

Caption: In vivo signaling cascade of this compound.

WOBE437_Neuro2a_Workflow Start Start: Neuro-2a Cells Treatment Treat with this compound (10 µM) or Vehicle Start->Treatment Harvest Harvest Cells at Different Time Points Treatment->Harvest Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis of NAEs Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis: Fold Change vs. Vehicle LCMS_Analysis->Data_Analysis Result Result: Time-dependent decrease in cellular NAE levels Data_Analysis->Result

Caption: Workflow for in vitro NAE analysis.

WOBE437_Contrasting_Effects This compound This compound InVivo In Vivo Studies (e.g., mouse brain) This compound->InVivo InVitro In Vitro Studies (Neuro-2a cells) This compound->InVitro InVivo_Effect Inhibits AEA Reuptake -> Increases Extracellular AEA InVivo->InVivo_Effect InVitro_Effect Increases AEA Uptake -> Decreases Cellular NAEs InVitro->InVitro_Effect

Caption: Contrasting effects of this compound.

References

WOBE437 & CB1 Receptor Functionality: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for CB1 receptor desensitization with WOBE437. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential issues encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: Does chronic administration of this compound lead to CB1 receptor desensitization?

No, studies have shown that both acute and subchronic treatment with this compound does not lead to desensitization of the CB1 receptor in the brain and cerebellum.[1][2][3] This has been demonstrated in mouse models of multiple sclerosis where animals were administered this compound (10 mg/kg) daily for 20 days.[1][2][3]

Q2: Why does this compound not cause CB1 receptor desensitization like other cannabinoid agonists?

This compound is a selective endocannabinoid reuptake inhibitor (SERI).[1][2][3] Unlike direct CB1 receptor agonists or inhibitors of endocannabinoid-degrading enzymes (like FAAH and MAGL), this compound does not cause a large, sustained overflow of endocannabinoids.[1] Instead, it produces a mild and selective increase in the levels of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) in a self-limiting manner.[1][2][3] This moderate elevation of endocannabinoids is sufficient to elicit therapeutic effects without over-stimulating the CB1 receptor to the point of desensitization.[1] For instance, a 7-day subchronic treatment with this compound resulted in a 1.5-fold increase in AEA and 2-AG levels, which was not associated with functional alterations of CB1 receptors.[1]

Q3: What is the primary mechanism of action of this compound?

This compound functions by inhibiting the reuptake of the endocannabinoids AEA and 2-AG into cells.[4] This leads to a localized and moderate increase in the concentration of these endocannabinoids in the synaptic cleft, thereby enhancing their signaling at cannabinoid receptors and other targets. While its precise molecular mechanism of transport inhibition is still under investigation, it is known to penetrate the brain at bioactive concentrations.

Q4: What are the known downstream signaling pathways affected by this compound?

The pharmacological effects of this compound are primarily mediated through the activation of CB1 and CB2 receptors.[1][4] However, in certain pathological conditions, such as chronic inflammation, its effects have also been shown to involve PPARγ and TRPV1 receptors.[4] This suggests that this compound can exert indirect polypharmacological effects by modulating the levels of endocannabinoids that act on multiple receptor systems.[4]

Troubleshooting Experimental Results

Problem 1: My in vivo results suggest a lack of CB1 receptor activity after prolonged this compound treatment. Could this be desensitization?

While unlikely to be desensitization based on current literature, it is crucial to verify CB1 receptor functionality. We recommend performing a [³⁵S]GTPγS binding assay on brain membrane preparations from your experimental animals to directly assess G-protein coupling. A lack of change in agonist-stimulated [³⁵S]GTPγS binding between vehicle- and this compound-treated groups would confirm that the receptor is not desensitized.

Problem 2: I am not observing the expected mild increase in endocannabinoid levels after this compound administration.

Several factors could contribute to this:

  • Dosage and Administration: Ensure the correct dosage (e.g., 10 mg/kg for mice) and route of administration (e.g., intraperitoneal or oral) are being used.[1][4] this compound has been shown to be orally bioavailable.[4]

  • Tissue Collection and Processing: Endocannabinoid levels can change rapidly post-mortem. Ensure rapid tissue harvesting and appropriate storage conditions to prevent degradation.

  • Analytical Method: Use a sensitive and validated method for endocannabinoid quantification, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Quantitative Data Summary

ParameterTreatment GroupBrainCerebellumPlasmaReference
Endocannabinoid Levels (Fold Change) This compound (10 mg/kg, 7 days)~1.5x (AEA & 2-AG)Not specifiedNot specified[1]
This compound (10 mg/kg, 20 days)Mild IncreaseMild IncreaseMild Increase[1][2]
CB1 Receptor Functionality ([³⁵S]GTPγS binding) This compound (10 mg/kg, 20 days) vs. VehicleNo significant differenceNo significant differenceNot applicable[1][3]

Experimental Protocols

[³⁵S]GTPγS Binding Assay for CB1 Receptor Functionality

This assay measures the activation of G-proteins coupled to the CB1 receptor, providing a functional readout of receptor activity.

Materials:

  • Brain tissue (e.g., whole brain, cerebellum) from vehicle- and this compound-treated animals.

  • TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4).

  • Assay buffer: TME buffer with 100 mM NaCl and 0.1% BSA.

  • [³⁵S]GTPγS (specific activity ~1000 Ci/mmol).

  • GDP.

  • Non-radiolabeled GTPγS.

  • CB1 receptor agonist (e.g., CP55,940).

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold TME buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with TME buffer and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine membrane homogenate (20-40 µg protein), GDP (10 µM), and the desired concentration of CB1 agonist.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM).

    • Incubate at 30°C for 60-90 minutes.

    • Determine non-specific binding in the presence of a high concentration of non-radiolabeled GTPγS (10 µM).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold TME buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding as a function of agonist concentration to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.

Visualizations

Signaling Pathways and Experimental Workflows

WOBE437_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Uptake Endocannabinoid Uptake Transporter This compound->Uptake Inhibits AEA_2AG_extra AEA & 2-AG CB1R CB1 Receptor AEA_2AG_extra->CB1R Activates AEA_2AG_extra->Uptake Uptake Signaling Downstream Signaling (e.g., G-protein activation) CB1R->Signaling AEA_2AG_intra AEA & 2-AG Uptake->AEA_2AG_intra

Caption: Mechanism of action of this compound.

GTPgS_Assay_Workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with Agonist, GDP, & [³⁵S]GTPγS prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (EC₅₀, Eₘₐₓ) count->analyze end End analyze->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

CB1R_Desensitization_Pathway Agonist High Concentration of Direct CB1 Agonist CB1R CB1 Receptor Agonist->CB1R Sustained Activation GRK GRK Phosphorylation CB1R->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Uncoupling Uncoupling from G-protein Arrestin->Uncoupling Internalization Receptor Internalization Arrestin->Internalization Desensitization Desensitization Uncoupling->Desensitization Internalization->Desensitization

Caption: Typical CB1 receptor desensitization pathway.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: WOBE437 vs. FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system (ECS) presents a compelling target for therapeutic intervention in a range of pathological conditions, most notably in pain and inflammation. Two prominent strategies to modulate the ECS involve the inhibition of endocannabinoid reuptake and the inhibition of the primary endocannabinoid-degrading enzyme, Fatty Acid Amide Hydrolase (FAAH). This guide provides an objective comparison of the in vivo efficacy of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), and various FAAH inhibitors, supported by experimental data.

Mechanism of Action: A Tale of Two Approaches

This compound represents a novel class of ECS modulators that act by blocking the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] This inhibition leads to a localized and moderate increase in the concentration of these endocannabinoids in the synaptic cleft, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other relevant targets like PPARγ and TRPV1.[2][3] A key characteristic of this compound is its self-limiting mechanism, which is proposed to avoid the overstimulation of cannabinoid receptors that can lead to tolerance and undesirable side effects.[1]

In contrast, FAAH inhibitors, such as the widely studied URB597 and the clinical candidate PF-04457845, work by preventing the intracellular degradation of AEA and other related fatty acid amides.[4][5] This leads to a more global and sustained elevation of AEA levels in various tissues, including the brain.[6][7] The therapeutic effects of FAAH inhibitors are primarily mediated by the enhanced activation of CB1 receptors by the elevated AEA.[8]

In Vivo Efficacy: A Head-to-Head Comparison in Preclinical Models

The following tables summarize the quantitative in vivo efficacy data for this compound and representative FAAH inhibitors in established rodent models of pain and inflammation.

Analgesic Efficacy
CompoundDoseRouteAnimal ModelEfficacyCitation
This compound 50 mg/kgp.o.Mouse Hot Plate TestSignificant increase in pain latency[4]
100 mg/kgp.o.Mouse Hot Plate TestMarginal further increase in pain latency (ED50: 42.5 ± 3.9 mg/kg)[4]
10 mg/kgi.p.Mouse CFA-induced Monoarthritis52% reduction in allodynia after 3 days[9]
URB597 1-10 mg/kgi.p.Rat Acetic Acid-Induced WrithingDose-related decrease in stretching[6]
0.3 mg/kgi.p.Rat CFA Model of Inflammatory PainReduced mechanical allodynia and thermal hyperalgesia[10]
0.03-0.3 mg/kgi.p.Rat Predator Stress-Induced AnxietySuppressed TMT-induced behaviors (IC50: 0.075 mg/kg)[8]
PF-04457845 0.1 mg/kgp.o.Rat CFA Model of Inflammatory PainSignificant inhibition of mechanical allodynia (Minimum Effective Dose)[1][5]
1 mg/kgp.o.Rat CFA Model of Inflammatory PainEfficacy maintained for 24 hours[1][7]
Anti-inflammatory Efficacy
CompoundDoseRouteAnimal ModelEfficacyCitation
This compound 10 mg/kgi.p.Mouse CFA-induced Monoarthritis58% reduction in edema after 3 days[9]
URB597 0.3 mg/kgi.p.Rat CFA Model of Inflammatory PainReduced inflammation[10]
PF-04457845 0.1 mg/kgp.o.Rat CFA Model of Inflammatory PainPotent anti-inflammatory effects[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and comparison.

Hot Plate Test for Analgesia

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Maintain the hot plate at a constant temperature, typically between 50°C and 55°C.[11]

  • Place a transparent glass cylinder on the hot plate to confine the animal.[12]

  • Gently place a mouse onto the hot plate and immediately start a timer.

  • Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[11]

  • Record the latency time, which is the time from placement on the hot plate to the first clear pain response.[12]

  • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, after which the animal is removed from the plate regardless of its response.

  • Administer the test compound (e.g., this compound orally) or vehicle control at a specified time before the test.[4]

  • Repeat the latency measurement at various time points after drug administration to determine the time course of the analgesic effect.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This model is widely used to evaluate the anti-inflammatory properties of a compound by inducing acute local inflammation.

Procedure:

  • Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.[13]

  • Administer the test compound (e.g., an FAAH inhibitor intraperitoneally) or vehicle control at a specified time before the induction of inflammation.[13]

  • Induce inflammation by injecting a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw.[13][14][15]

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[13]

  • The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G Signaling Pathway of FAAH Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AEA_2AG AEA & 2-AG (Endocannabinoids) CB1_R CB1 Receptor AEA_2AG->CB1_R Binds to Uptake Cellular Uptake AEA_2AG->Uptake Reuptake FAAH FAAH Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites AEA_int Intracellular AEA AEA_int->FAAH Degradation by FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits Signaling_Cascade Signaling Cascade (Reduced Neurotransmitter Release) CB1_R->Signaling_Cascade Activates Uptake->AEA_int

Caption: FAAH Inhibition Signaling Pathway

G In Vivo Efficacy Experimental Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurement Baseline Measurement (e.g., Paw Volume, Pain Latency) Animal_Acclimatization->Baseline_Measurement Grouping Randomized Grouping (Vehicle, this compound, FAAH Inhibitor) Baseline_Measurement->Grouping Drug_Administration Drug Administration (p.o. or i.p.) Grouping->Drug_Administration Induction Induction of Pain/Inflammation (e.g., Carrageenan, Hot Plate) Drug_Administration->Induction Efficacy_Measurement Efficacy Measurement (at specified time points) Induction->Efficacy_Measurement Data_Analysis Data Analysis (Statistical Comparison) Efficacy_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Efficacy Experimental Workflow

Conclusion

Both this compound and FAAH inhibitors have demonstrated significant in vivo efficacy in preclinical models of pain and inflammation. This compound, as a selective endocannabinoid reuptake inhibitor, offers a nuanced approach to enhancing endocannabinoid signaling with a potentially favorable side effect profile due to its self-limiting mechanism. FAAH inhibitors, on the other hand, provide a robust and sustained elevation of anandamide levels, leading to potent analgesic and anti-inflammatory effects. The choice between these two strategies may depend on the specific therapeutic indication and the desired pharmacological profile. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in the continued exploration of the endocannabinoid system for novel therapeutics.

References

A Comparative Analysis of WOBE437 and MAGL Inhibitors on Endocannabinoid Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various modulators of the endocannabinoid system (ECS) is critical for therapeutic development. This guide provides an objective comparison of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), and monoacylglycerol lipase (B570770) (MAGL) inhibitors, focusing on their distinct effects on endocannabinoid levels, supported by experimental data.

The ECS plays a pivotal role in regulating a multitude of physiological processes, and its modulation holds immense therapeutic potential. Two key strategies to enhance endocannabinoid signaling are to prevent their degradation or to block their reuptake from the synaptic cleft. This compound and MAGL inhibitors represent these two distinct approaches, leading to significantly different pharmacological outcomes.

Mechanism of Action: A Tale of Two Strategies

This compound is the prototype of a new class of ECS modulators that function by inhibiting the reuptake of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), from the synaptic cleft back into the cell.[1][2] This action leads to a mild and balanced elevation of both AEA and 2-AG in a self-limiting manner, which is thought to prevent the overstimulation of cannabinoid receptors.[3]

In contrast, MAGL is the primary enzyme responsible for the degradation of 2-AG in the central nervous system.[4][5] MAGL inhibitors, such as the widely studied compound JZL184, work by blocking this enzyme, leading to a substantial and selective accumulation of 2-AG.[4][5] This profound elevation of 2-AG can lead to more robust downstream signaling, but also carries the risk of cannabinoid receptor desensitization with chronic use.[6]

Quantitative Comparison of Endocannabinoid Level Modulation

The following table summarizes the quantitative effects of this compound and the MAGL inhibitor JZL184 on endocannabinoid levels as reported in preclinical studies.

Compound ClassCompoundDose and AdministrationTissueChange in 2-AG LevelsChange in AEA LevelsReference
SERI This compound10 mg/kg, i.p. (20 days)Brain▲ 30-50%▲ 30-50%[2]
This compound10 mg/kg, i.p. (20 days)Cerebellum▲ 30-50%▲ 30-50%[2]
This compound10 mg/kg, i.p. (20 days)Plasma▲ 23%No significant change[2]
This compound50 mg/kg, p.o. (acute)Somatosensory CortexNo significant change▲ Significant increase[1]
This compound10 mg/kg, i.p. (7 days)Total Brain▲ 1.5-fold▲ 1.5-fold[6]
MAGL Inhibitor JZL18440 mg/kg, i.p. (acute)Brain▲ 8-foldNo significant change[4]
JZL1844-40 mg/kg, i.p. (acute)Brain▲ up to 10-foldNo significant change[7]
JZL18416 mg/kg, i.p. (acute)Brain▲ ~7-8-fold-[7]

Key Differentiators and Their Implications

The primary distinction between this compound and MAGL inhibitors lies in the magnitude and selectivity of their effects on endocannabinoid levels.

  • Magnitude of Effect : MAGL inhibitors induce a much more pronounced elevation of 2-AG (8- to 10-fold) compared to the modest increase (30-50%) of both 2-AG and AEA by this compound.[2][4][7]

  • Selectivity : this compound elevates both AEA and 2-AG, offering a more balanced modulation of the ECS.[2][6] In contrast, MAGL inhibitors are highly selective for increasing 2-AG, with minimal to no direct impact on AEA levels.[4][8]

  • Downstream Consequences : The profound and sustained elevation of 2-AG by chronic MAGL inhibitor administration can lead to desensitization and downregulation of CB1 receptors.[6] This is a critical consideration for long-term therapeutic use. Conversely, the milder, self-limiting action of this compound has been shown to avoid CB1 receptor desensitization, even with chronic treatment.[2][9]

Experimental Protocols

Below are summaries of the methodologies used in the cited studies to determine the effects of this compound and MAGL inhibitors on endocannabinoid levels.

This compound Administration and Endocannabinoid Quantification
  • Animal Model : C57BL/6 mice were used in a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2]

  • Drug Administration : this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg for 20 days.[2]

  • Tissue Collection and Processing : At the end of the treatment period, brain, cerebellum, and plasma samples were collected. Tissues were rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[2]

  • Endocannabinoid Quantification : The levels of 2-AG and AEA were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique allows for the sensitive and specific measurement of lipid molecules.

MAGL Inhibitor (JZL184) Administration and Endocannabinoid Quantification
  • Animal Model : Male C57BL/6J mice were used for behavioral and biochemical studies.[4]

  • Drug Administration : JZL184 was administered as a single i.p. injection at a dose of 40 mg/kg, formulated in a vehicle of saline, emulphor, and ethanol.[4][10]

  • Tissue Collection and Processing : At various time points after injection, mice were euthanized, and brains were rapidly removed, flash-frozen, and stored at -80°C.[4]

  • Endocannabinoid Quantification : Brain tissue was homogenized and lipids were extracted. 2-AG and AEA levels were quantified by LC-MS/MS.[4]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct points of intervention of this compound and MAGL inhibitors within the endocannabinoid signaling pathway.

Endocannabinoid Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca2+ Ca2+ DGL DGL Ca2+->DGL Activates NAPE-PLD NAPE-PLD Ca2+->NAPE-PLD Activates 2-AG 2-AG DGL->2-AG Synthesizes AEA AEA NAPE-PLD->AEA Synthesizes 2-AG_syn 2-AG 2-AG->2-AG_syn Release AEA_syn AEA AEA->AEA_syn Release CB1R CB1 2-AG_syn->CB1R Binds MAGL MAGL 2-AG_syn->MAGL Reuptake & Degradation AEA_syn->CB1R Binds FAAH FAAH AEA_syn->FAAH Reuptake & Degradation Arachidonic Acid Arachidonic Acid MAGL->Arachidonic Acid Glycerol Glycerol MAGL->Glycerol FAAH->Arachidonic Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Endocannabinoid signaling at the synapse.

Points of Intervention 2-AG_syn 2-AG in Synapse Reuptake Transporter Reuptake Transporter 2-AG_syn->Reuptake Transporter Reuptake AEA_syn AEA in Synapse AEA_syn->Reuptake Transporter Reuptake MAGL MAGL Reuptake Transporter->MAGL Degradation of 2-AG This compound This compound This compound->Reuptake Transporter Inhibits MAGL Inhibitor MAGL Inhibitor MAGL Inhibitor->MAGL Inhibits

Caption: this compound and MAGL inhibitor intervention points.

Conclusion

This compound and MAGL inhibitors represent two distinct and valuable strategies for modulating the endocannabinoid system. The choice between these approaches depends on the desired therapeutic outcome. This compound, with its moderate and balanced elevation of both 2-AG and AEA and a lower risk of receptor desensitization, may be advantageous for conditions requiring sustained and gentle modulation of the ECS. In contrast, the robust and selective elevation of 2-AG by MAGL inhibitors could be more beneficial for acute conditions or those where a strong, immediate enhancement of 2-AG signaling is required. However, the potential for tolerance with chronic use of MAGL inhibitors must be carefully considered in drug development programs. Further research, including direct comparative studies, will be invaluable in elucidating the full therapeutic potential of these two promising classes of ECS modulators.

References

A Comparative Guide to the Selectivity Profile of WOBE437 and Other Endocannabinoid and Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This guide provides a detailed comparison of the selectivity profile of WOBE437. It is critical to note a common point of confusion: this compound is a potent and Selective Endocannabinoid Reuptake Inhibitor (SERI) , which modulates the endocannabinoid system. It is fundamentally different from Selective Estrogen Receptor Modulators (SERMs) , which target estrogen receptors. This document will first detail the selectivity of this compound within its correct pharmacological class and then, to address the likely interest of the audience, provide a comparative overview of well-known SERMs.

Part 1: this compound - A Selective Endocannabinoid Reuptake Inhibitor (SERI)

This compound is the prototype of a novel class of endocannabinoid system (ECS) modulators.[1] Its mechanism of action involves inhibiting the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] This leads to a mild and localized increase in endocannabinoid levels, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[1] A key feature of this compound is its high selectivity for the endocannabinoid transport mechanism over the primary metabolic enzymes and cannabinoid receptors.

Selectivity Profile of this compound

This compound's selectivity is a significant advancement over previous endocannabinoid uptake inhibitors, which often lacked potency and displayed poor selectivity, particularly over the fatty acid amide hydrolase (FAAH), the main enzyme responsible for AEA degradation.[2] this compound was developed to be highly potent in inhibiting AEA uptake while having minimal activity against other key components of the endocannabinoid system.[4][5]

Table 1: Quantitative Selectivity Profile of this compound

TargetAssay TypeValue (IC50/Ki)Potency/Selectivity Notes
AEA Uptake (U937 cells) EC5010 ± 8 nM Demonstrates high potency as an endocannabinoid reuptake inhibitor.[4]
FAAH (Fatty Acid Amide Hydrolase) IC50> 10 µMOver 1,000-fold selectivity for AEA uptake inhibition over FAAH inhibition, a significant improvement over older inhibitors.[5]
MAGL (Monoacylglycerol Lipase) IC50> 100 µM (rodent brain)Highly selective against the primary degrading enzyme for 2-AG.[4]
CB1 Receptor Binding Ki> 100 µMExcludes direct agonistic or antagonistic actions at the CB1 receptor.[4]
CB2 Receptor Binding Ki18 µMWhile showing some affinity, it is significantly lower than its potency for uptake inhibition, excluding direct agonism.[4]
FABP5 Binding IC50> 100 µMNot a target for this compound, indicating selectivity over this intracellular carrier protein.[4]
COX-2 Inhibition IC50> 100 µMConfirms selectivity against this related enzyme.[4]
Comparison with Other Endocannabinoid System Modulators

To understand the unique profile of this compound, it is useful to compare it with inhibitors of the endocannabinoid-degrading enzymes, FAAH and MAGL. While all three classes of drugs aim to enhance endocannabinoid signaling, their mechanisms and resulting pharmacological effects differ.

Table 2: Comparison of this compound with FAAH and MAGL Inhibitors

FeatureThis compound (SERI)FAAH Inhibitors (e.g., URB597)MAGL Inhibitors (e.g., JZL184)
Primary Mechanism Blocks cellular reuptake of AEA and 2-AG.[2][3]Inhibits the enzymatic degradation of AEA.Inhibits the enzymatic degradation of 2-AG.
Effect on eCB Levels Mild to moderate, localized increase in both AEA and 2-AG.[1]Systemic increase primarily in AEA levels.Substantial, systemic increase in 2-AG levels.
CB1 Receptor Effects Indirect agonism without causing receptor desensitization upon chronic use.[1]Indirect agonism.Can lead to CB1 receptor desensitization and tolerance due to the large increase in 2-AG.[1]
Pharmacological Profile Anxiolytic, anti-inflammatory, and analgesic effects.[1][5]Primarily analgesic and antidepressant-like effects.Pronounced effects on pain, inflammation, and neuroinflammation, but can have a narrower therapeutic window due to CB1 desensitization.
Experimental Protocols

1. Endocannabinoid Uptake Assay: This assay measures the ability of a compound to inhibit the transport of radiolabeled endocannabinoids into cells.[6]

  • Cells: Human U937 cells, Neuro2a cells, or primary neurons are commonly used.[5]

  • Radioligand: [³H]-AEA or [³H]-2-AG is used to track endocannabinoid uptake.

  • Procedure: Cells are pre-incubated with the test compound (e.g., this compound) or vehicle for a defined period. The radiolabeled endocannabinoid is then added, and the incubation continues for a short duration (e.g., 5-15 minutes).[7] The reaction is stopped by washing the cells with ice-cold buffer to remove extracellular radioligand. The cells are then lysed, and intracellular radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (total uptake minus non-specific uptake at 4°C) is determined as the IC50 value.[7]

2. Enzyme Activity Assays (FAAH and MAGL): These assays determine the inhibitory effect of a compound on the enzymatic activity of FAAH or MAGL.

  • Source of Enzyme: Recombinant human enzymes, or homogenates from cell lines or rodent brain tissue can be used.

  • Substrate: Radiolabeled substrates such as [³H]-AEA for FAAH or [³H]-2-AG for MAGL are used.

  • Procedure: The enzyme source is incubated with the test compound at various concentrations. The reaction is initiated by adding the radiolabeled substrate. After a set time, the reaction is stopped, and the substrate and product are separated (e.g., by chromatography or liquid-liquid extraction). The amount of product formed is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.

Endocannabinoid Signaling Pathway

The following diagram illustrates the retrograde signaling mechanism of endocannabinoids and the point of intervention for this compound.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_reuptake Endocannabinoid Reuptake & Degradation Pre_Terminal Presynaptic Terminal Vesicles Neurotransmitter Vesicles CB1R CB1 Receptor Glutamate Glutamate Vesicles->Glutamate 7. Less Release VGCC Voltage-Gated Ca2+ Channel CB1R->VGCC 5. Inhibits VGCC->Vesicles 6. Reduces Ca2+ Influx Post_Terminal Postsynaptic Dendrite mGluR mGluR PLC PLC mGluR->PLC 2. Activates NAPE_PLD NAPE-PLD mGluR->NAPE_PLD 2. Activates DAGL DAGL PLC->DAGL TwoAG 2-AG DAGL->TwoAG 3. Synthesizes AEA Anandamide (AEA) NAPE_PLD->AEA 3. Synthesizes AEA->CB1R AEA_out AEA TwoAG->CB1R TwoAG_out 2-AG FAAH FAAH MAGL MAGL Degradation Degradation Products FAAH->Degradation 9. Hydrolysis MAGL->Degradation 9. Hydrolysis Glutamate->mGluR 1. Binds EMT Endocannabinoid Transporter (EMT) This compound This compound This compound->EMT INHIBITS AEA_out->EMT 8. Reuptake TwoAG_out->EMT

Caption: Endocannabinoid retrograde signaling pathway and this compound's point of action.

Part 2: A Comparative Guide to Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that bind to estrogen receptors (ERs) but have tissue-specific agonist or antagonist effects.[8] This dual activity allows them to be used for various indications, including the treatment and prevention of breast cancer and osteoporosis.[8] The two main estrogen receptor subtypes are ERα and ERβ, and the relative expression of these subtypes in different tissues, along with the specific conformation a SERM induces upon binding, contributes to their tissue-selective actions.

Comparative Profile of Common SERMs: Tamoxifen (B1202) and Raloxifene (B1678788)

Tamoxifen and raloxifene are two of the most well-studied SERMs. While both are used in the context of breast cancer prevention, they have distinct profiles regarding efficacy and side effects.[8][9][10]

Table 3: Comparison of Tamoxifen and Raloxifene

FeatureTamoxifenRaloxifene
Primary Indications Treatment and prevention of ER-positive breast cancer.[8][9]Prevention of breast cancer in postmenopausal women; prevention and treatment of osteoporosis.[8][9]
Effect on Breast Tissue Antagonist (inhibits estrogen-stimulated growth).[11]Antagonist (inhibits estrogen-stimulated growth).[11]
Effect on Bone Tissue Agonist (helps maintain bone density).[11]Agonist (helps maintain bone density).[11]
Effect on Endometrial Tissue Partial Agonist (stimulates endometrial proliferation, increasing the risk of endometrial cancer).[11]Antagonist (does not increase the risk of endometrial cancer).[11]
Breast Cancer Prevention Efficacy Reduces risk of invasive breast cancer by about 50%.About 76% as effective as tamoxifen in preventing invasive breast cancer.[8]
Risk of Thromboembolic Events Increased risk (e.g., DVT, pulmonary embolism).[11]Increased risk, but lower than that of tamoxifen.[12]
Other Side Effects Hot flashes, vaginal dryness.[8]Hot flashes, leg cramps.
Experimental Protocols

1. Estrogen Receptor Competitive Binding Assay: This assay is used to determine the relative binding affinity of a test compound (like a SERM) for estrogen receptors compared to estradiol.[13]

  • Receptor Source: Rat uterine cytosol, which is rich in ERα, or recombinant human ERα and ERβ can be used.[13]

  • Radioligand: [³H]-17β-estradiol ([³H]-E2) is used as the high-affinity labeled ligand.

  • Procedure: A constant concentration of the ER and [³H]-E2 is incubated with increasing concentrations of the unlabeled test compound. The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated (e.g., using hydroxylapatite or dextran-coated charcoal). The amount of bound radioactivity is measured.

  • Data Analysis: A competition curve is generated by plotting the percentage of [³H]-E2 binding against the log concentration of the competitor. The IC50 (the concentration of the test compound that displaces 50% of the specifically bound [³H]-E2) is determined. The relative binding affinity (RBA) is often calculated relative to estradiol's affinity.

Conclusion

It is essential for researchers to distinguish between Selective Endocannabinoid Reuptake Inhibitors (SERIs) like this compound and Selective Estrogen Receptor Modulators (SERMs) . This compound offers a highly selective mechanism for modulating the endocannabinoid system, with a clear advantage over less selective, older compounds due to its minimal off-target effects on FAAH, MAGL, and cannabinoid receptors. In contrast, SERMs like tamoxifen and raloxifene provide tissue-specific estrogenic or anti-estrogenic effects, and their selection for clinical use depends on a careful balance of efficacy for the target tissue and potential side effects in other tissues. The experimental protocols outlined provide a basis for the continued evaluation and development of more selective and effective modulators for both the endocannabinoid and estrogen receptor systems.

References

advantages of WOBE437 over non-selective endocannabinoid inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and databases reveals no specific public information or experimental data for a compound designated "WOBE437." This suggests that "this compound" may be a proprietary, pre-clinical, or hypothetical compound not yet described in publicly accessible resources.

To provide a relevant and data-driven comparison as requested, this guide will use a well-characterized, selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), URB597 (KDS-4103) , as a representative example of a selective endocannabinoid system inhibitor. FAAH is a key enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). We will compare the advantages of this selective approach to that of non-selective inhibitors, which affect multiple components of the endocannabinoid system.

Introduction to Endocannabinoid System Inhibition

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. Key components include the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes that synthesize and degrade them.

Inhibition of the enzymes that break down endocannabinoids, primarily Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (MAGL) for 2-AG, can potentiate endocannabinoid signaling. This approach is being explored for various therapeutic applications, including pain, anxiety, and inflammation.

Selective inhibitors , such as the FAAH inhibitor URB597, target a single enzyme in the ECS. Non-selective inhibitors , on the other hand, may inhibit multiple enzymes (e.g., both FAAH and MAGL) or interact with other components of the ECS, such as cannabinoid receptors.

Advantages of Selective FAAH Inhibition (e.g., URB597) over Non-Selective Inhibition

The primary advantage of a selective inhibitor like URB597 lies in its targeted mechanism of action, which can lead to a more favorable efficacy and safety profile compared to non-selective inhibitors.

Targeted Modulation of Endocannabinoid Tone

Selective FAAH inhibition elevates the levels of anandamide without significantly affecting the levels of 2-AG. This is a critical distinction, as AEA and 2-AG have different physiological roles and signaling properties. For instance, 2-AG is a high-efficacy agonist at both CB1 and CB2 receptors, and its widespread elevation by non-selective inhibitors can lead to receptor desensitization and psychotropic side effects similar to direct CB1 agonists. In contrast, AEA is a partial agonist at CB1 receptors, and its potentiation through selective FAAH inhibition is thought to produce therapeutic effects with a reduced risk of these adverse effects.

Reduced Off-Target Effects and Improved Safety Profile

Non-selective inhibitors, by definition, interact with multiple targets. This can lead to a range of off-target effects and a more complex pharmacological profile. For example, an inhibitor that blocks both FAAH and MAGL would lead to a global increase in endocannabinoid signaling that may not be desirable for all therapeutic indications. Furthermore, some non-selective inhibitors may also interact with other lipases or receptors, contributing to an increased risk of side effects. The high selectivity of compounds like URB597 for FAAH minimizes such off-target interactions.

Comparative Data: URB597 vs. Non-Selective Inhibitors

The following table summarizes the key differences in the pharmacological profiles of a selective FAAH inhibitor (URB597) and a representative non-selective inhibitor.

ParameterURB597 (Selective FAAH Inhibitor)Non-Selective Inhibitor (e.g., JZL195)
Primary Target Fatty Acid Amide Hydrolase (FAAH)FAAH and Monoacylglycerol Lipase (MAGL)
IC50 for human FAAH ~5 nM~2 nM
IC50 for human MAGL >10,000 nM~4 nM
Effect on AEA levels in brain Significant increaseSignificant increase
Effect on 2-AG levels in brain No significant changeSignificant increase
CB1 Receptor Agonism None (acts by elevating endogenous ligand)None (acts by elevating endogenous ligands)
Reported In Vivo Effects Analgesic, anxiolytic, antidepressant-like effects with minimal psychotropic side effects.Pronounced cannabinoid-like effects, including analgesia, but also catalepsy, hypothermia, and reduced locomotion.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of an inhibitor against FAAH and MAGL.

Methodology:

  • Enzyme Source: Recombinant human FAAH and MAGL expressed in a suitable cell line (e.g., HEK293) are used.

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC) for FAAH, is used.

  • Procedure:

    • The inhibitor, at various concentrations, is pre-incubated with the enzyme in an assay buffer.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence generated by the enzymatic cleavage of the substrate is measured over time using a plate reader.

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

In Vivo Measurement of Endocannabinoid Levels

Objective: To assess the effect of the inhibitor on brain endocannabinoid levels in a living organism (e.g., mouse).

Methodology:

  • Animal Dosing: A cohort of animals is administered the inhibitor (e.g., via intraperitoneal injection), while a control group receives a vehicle.

  • Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and brain tissue is rapidly collected and frozen to prevent post-mortem changes in endocannabinoid levels.

  • Lipid Extraction: Endocannabinoids are extracted from the brain tissue using a lipid extraction method (e.g., Folch extraction).

  • Quantification: The levels of AEA and 2-AG in the extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Endocannabinoid levels in the inhibitor-treated group are compared to those in the vehicle-treated group.

Visualizing Mechanisms and Workflows

G cluster_0 Endocannabinoid Signaling Pathway AEA Anandamide (AEA) CB1R CB1 Receptor AEA->CB1R Activation FAAH FAAH AEA->FAAH Degradation TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->CB1R Activation MAGL MAGL TwoAG->MAGL Degradation Neuron Neuron CB1R->Neuron Modulates Neurotransmission G cluster_1 Selective vs. Non-Selective Inhibition This compound Selective Inhibitor (e.g., URB597) FAAH FAAH This compound->FAAH Inhibits NonSelective Non-Selective Inhibitor NonSelective->FAAH Inhibits MAGL MAGL NonSelective->MAGL Inhibits CB1R CB1 Receptor NonSelective->CB1R May Interact OtherLipases Other Lipases NonSelective->OtherLipases May Interact G cluster_2 Experimental Workflow: Inhibitor Selectivity Start Start Dosing Administer Inhibitor or Vehicle to Animals Start->Dosing Tissue Collect Brain Tissue Dosing->Tissue Extraction Lipid Extraction Tissue->Extraction LCMS LC-MS Quantification of AEA and 2-AG Extraction->LCMS Analysis Data Analysis LCMS->Analysis End End Analysis->End

WOBE437 as a Tool Compound for Studying Endocannabinoid Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of WOBE437 with other tool compounds used to study the endocannabinoid system (ECS). Experimental data is presented to support the comparison, along with detailed protocols for key assays.

Introduction to Endocannabinoid Transport and its Inhibition

The endocannabinoid system, a crucial neuromodulatory network, relies on the timely synthesis, release, and degradation of its primary signaling lipids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The termination of endocannabinoid signaling is a critical step, primarily mediated by cellular uptake followed by enzymatic hydrolysis. While the enzymes responsible for degradation, fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (B570770) (MAGL) for 2-AG, are well-characterized, the mechanism of endocannabinoid transport across the cell membrane remains an area of active investigation.

Selective endocannabinoid reuptake inhibitors (SERIs) are invaluable tools for dissecting the role of this transport process. By blocking uptake, these compounds increase the extracellular concentration of endocannabinoids, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This compound has emerged as a potent and selective SERI, offering distinct advantages over other pharmacological tools.

This compound: A Profile of a Selective Endocannabinoid Reuptake Inhibitor

This compound is a natural product-derived compound that has been identified as a highly potent and selective inhibitor of both AEA and 2-AG cellular uptake.[1] Its mechanism of action is distinct from that of FAAH and MAGL inhibitors, as it does not directly inhibit these enzymes.[2] This selectivity makes this compound a valuable tool to specifically investigate the physiological and pathological roles of endocannabinoid transport.

Key Features of this compound:

  • Potent Inhibition of Endocannabinoid Uptake: this compound inhibits AEA and 2-AG uptake in the low nanomolar range in various cell lines.[3]

  • High Selectivity: It shows minimal to no activity against FAAH, MAGL, and a wide range of other CNS targets, ensuring that its effects are primarily due to the inhibition of endocannabinoid transport.[2]

  • In Vivo Efficacy and Brain Penetrance: this compound is orally bioavailable and effectively crosses the blood-brain barrier, reaching bioactive concentrations in the brain.[1][4] This allows for the study of its effects on the central nervous system in preclinical models.

  • Modulation of Endocannabinoid Levels: Administration of this compound leads to a moderate and significant increase in the levels of both AEA and 2-AG in the brain and other tissues.[1][5][6] This dual elevation of endocannabinoids can produce a broader range of physiological effects compared to single-enzyme inhibitors.

Comparison with Alternative Tool Compounds

The study of the endocannabinoid system has been facilitated by a variety of pharmacological inhibitors. Here, we compare this compound to other classes of inhibitors, highlighting their respective strengths and limitations.

Endocannabinoid Transport Inhibitors

Several other compounds have been described as endocannabinoid transport inhibitors, including OMDM-2 and VDM-11. However, these earlier generation inhibitors often suffer from lower potency and selectivity compared to this compound.

Enzyme Inhibitors: FAAH and MAGL Inhibitors

Inhibitors of the primary endocannabinoid degrading enzymes, FAAH and MAGL, represent an alternative strategy to elevate endocannabinoid levels.

  • FAAH Inhibitors (e.g., URB597): These compounds selectively increase AEA levels, leading to the activation of cannabinoid and other receptors.

  • MAGL Inhibitors (e.g., JZL184): These compounds cause a robust elevation of 2-AG, a full agonist at both CB1 and CB2 receptors.

While effective in increasing endocannabinoid tone, these enzyme inhibitors act downstream of the transport process and only elevate one of the two major endocannabinoids. In contrast, this compound's action at the transport level leads to a more physiological, dual increase in both AEA and 2-AG.

Quantitative Data Comparison

CompoundTargetIC50Effect on Endocannabinoid Levels (In Vivo)Key Features
This compound Endocannabinoid TransportAEA uptake: ~10-55 nM (cell-dependent)[3]Increases both AEA and 2-AG levels in the brain[1][5][6]High potency, selectivity, and oral bioavailability. Brain penetrant.
OMDM-2 Endocannabinoid TransportMicromolar range-Lower potency and selectivity compared to this compound.
VDM-11 Endocannabinoid TransportMicromolar range-Lower potency and selectivity compared to this compound.
URB597 FAAH~4.6 nM[7]Selectively increases AEA levels in the brain[8][9][10]Potent and selective FAAH inhibitor.
JZL184 MAGL~8 nM[11][12]Selectively and robustly increases 2-AG levels in the brain[13][14][15][16][17]Potent and selective irreversible MAGL inhibitor.

Experimental Protocols

Cellular Endocannabinoid Uptake Assay

This protocol describes a method to assess the inhibition of anandamide (AEA) or 2-arachidonoylglycerol (2-AG) uptake in cultured cells (e.g., U937 or Neuro2a).

Materials:

  • U937 or Neuro2a cells

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin/Streptomycin

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA), fatty acid-free

  • Radiolabeled endocannabinoid ([³H]AEA or [¹⁴C]2-AG)

  • Test compounds (e.g., this compound) and vehicle (e.g., DMSO)

  • Scintillation cocktail and counter

  • 24-well plates

Procedure:

  • Cell Culture: Culture U937 or Neuro2a cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the assay.

  • Pre-incubation: On the day of the experiment, wash the cells once with warm PBS. Add serum-free medium containing 1% fatty acid-free BSA to each well and incubate for 30-60 minutes at 37°C.

  • Inhibitor Treatment: Add the test compounds (e.g., this compound at various concentrations) or vehicle to the wells and incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled endocannabinoid to each well to a final concentration of ~100 nM.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS containing 0.5% BSA.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of radiolabeled endocannabinoid taken up by the cells. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Mouse Hot Plate Test for Analgesia

This test is used to assess the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Male BALB/c or C57BL/6 mice (20-25 g)

  • Test compound (e.g., this compound) and vehicle

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the stopwatch immediately.

  • Observation: Observe the mouse for signs of nociception, which include licking or flicking of the hind paws or jumping.

  • Recording Latency: Stop the stopwatch as soon as a nociceptive response is observed and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If a mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

  • Drug Administration: Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the latency for each mouse.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle-treated group. An increase in latency indicates an analgesic effect.

Mouse Cannabinoid Tetrad Test

This series of four tests is used to characterize the cannabinoid-like activity of a compound in mice. The four components are: hypomotility, catalepsy, analgesia, and hypothermia.

Materials:

  • Open-field arena

  • Horizontal bar for catalepsy test

  • Rectal thermometer

  • Hot plate or tail-flick apparatus

  • Male mice

  • Test compound and vehicle

Procedure:

  • Drug Administration: Administer the test compound or vehicle to the mice.

  • Hypomotility (Spontaneous Activity): At a specific time post-injection (e.g., 30 minutes), place the mouse in the center of an open-field arena. Record the locomotor activity (e.g., distance traveled, line crossings) for a set period (e.g., 10 minutes). A decrease in activity indicates hypomotility.

  • Catalepsy (Bar Test): Following the open-field test, assess for catalepsy. Gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile in this position. A duration of immobility exceeding a predefined criterion (e.g., 20 seconds) is considered catalepsy.

  • Analgesia (Hot Plate or Tail-Flick Test): Assess analgesia using the hot plate test as described above or a tail-flick test. An increased latency to respond to the thermal stimulus indicates analgesia.

  • Hypothermia: Measure the rectal temperature of the mouse using a lubricated rectal probe at a set time post-injection (e.g., 60 minutes). A significant decrease in body temperature compared to the vehicle group indicates hypothermia.

  • Data Analysis: Score each of the four components of the tetrad. A compound is considered to have full cannabinoid-like activity if it produces significant effects in all four tests.

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice

EAE is a widely used animal model for multiple sclerosis. This protocol describes the induction of EAE in C57BL/6 mice using MOG₃₅₋₅₅ peptide.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Preparation of Emulsion: Prepare an emulsion of MOG₃₅₋₅₅ in CFA. Dissolve MOG₃₅₋₅₅ in sterile PBS and emulsify with an equal volume of CFA.

  • Immunization (Day 0): Anesthetize the mice and administer a subcutaneous injection of the MOG₃₅₋₅₅/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer an intraperitoneal injection of PTX dissolved in sterile PBS.

  • Clinical Scoring: Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

  • Treatment: Begin treatment with the test compound (e.g., this compound) or vehicle at the onset of clinical signs (therapeutic regimen) or from the day of immunization (prophylactic regimen).

  • Data Analysis: Record the daily clinical scores for each mouse. Calculate the mean clinical score for each treatment group over time. Other parameters such as disease incidence, day of onset, and peak disease severity can also be analyzed.

Signaling Pathways and Experimental Workflows

Endocannabinoid_Signaling_and_WOBE437_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) CB1 CB1 Receptor AEA_ext->CB1 Activation EMT Endocannabinoid Transporter (EMT) AEA_ext->EMT Uptake AG_ext 2-AG AG_ext->CB1 CB2 CB2 Receptor AG_ext->CB2 AG_ext->EMT AEA_int Anandamide (AEA) EMT->AEA_int AG_int 2-AG EMT->AG_int FAAH FAAH AEA_int->FAAH Hydrolysis MAGL MAGL AG_int->MAGL Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine/Glycerol FAAH->Arachidonic_Acid MAGL->Arachidonic_Acid This compound This compound This compound->EMT Inhibition

Caption: Endocannabinoid transport and inhibition by this compound.

Uptake_Assay_Workflow start Seed Cells in 24-well Plate wash1 Wash with PBS start->wash1 preincubate Pre-incubate in Serum-free Medium + BSA wash1->preincubate add_inhibitor Add this compound or Vehicle preincubate->add_inhibitor incubate_inhibitor Incubate (15-30 min) add_inhibitor->incubate_inhibitor add_radioligand Add [³H]AEA or [¹⁴C]2-AG incubate_inhibitor->add_radioligand incubate_uptake Incubate for Uptake (5-15 min) add_radioligand->incubate_uptake wash2 Wash 3x with Ice-cold PBS + BSA incubate_uptake->wash2 lyse Lyse Cells wash2->lyse count Scintillation Counting lyse->count analyze Data Analysis (IC50) count->analyze

Caption: Workflow for an in vitro endocannabinoid uptake assay.

References

Comparative In Vivo Validation of WOBE437: A Guide to Receptor Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of WOBE437, a first-in-class selective endocannabinoid reuptake inhibitor (SERI), and outlines the critical role of receptor antagonists in validating its mechanism of action.[1] this compound represents a novel therapeutic strategy for modulating the endocannabinoid system (ECS) by inducing a moderate and significant increase of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG).[1] This action is achieved without directly targeting cannabinoid receptors or the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[1][2]

The therapeutic potential of this compound has been demonstrated in preclinical models of multiple sclerosis, pain, anxiety, and inflammation.[1][3] Unlike direct CB1 receptor agonists, which can cause significant central nervous system side effects like sedation and receptor desensitization, this compound offers a more nuanced modulation of the ECS.[1][4] This guide details the experimental evidence confirming that the effects of this compound are mediated through the cannabinoid receptors CB1 and CB2, and compares its profile to alternative ECS modulators.

Mechanism of Action: The Role of Receptor Antagonists

To validate that the pharmacological effects of this compound are dependent on its ability to increase endogenous cannabinoid levels, which then act on cannabinoid receptors, in vivo studies were conducted using selective receptor antagonists.[1][5] Co-administration of this compound with antagonists for CB1 (Rimonabant) and CB2 (AM630) receptors allows for the dissection of its downstream effects.[1][5]

The core logic behind using a receptor antagonist for in vivo validation is to demonstrate target engagement and specificity. If this compound's effects are indeed mediated by the CB1 and CB2 receptors, then blocking these receptors should abolish or significantly reduce the observed therapeutic outcomes.

cluster_0 Hypothesis cluster_1 Validation with Antagonist This compound This compound increases endocannabinoid (eCB) levels eCBs Increased eCBs (AEA, 2-AG) activate CB1/CB2 receptors This compound->eCBs inhibits reuptake Effect Therapeutic Effect (e.g., Reduced Disease Score) eCBs->Effect leads to BlockedReceptor CB1/CB2 Receptors Blocked eCBs->BlockedReceptor eCBs cannot bind Antagonist CB1/CB2 Antagonist (e.g., Rimonabant, AM630) Antagonist->BlockedReceptor blocks NoEffect Therapeutic Effect Abolished BlockedReceptor->NoEffect prevents effect of eCBs

Figure 1. Logical flow of antagonist-based validation.

Comparative Efficacy of this compound with and without Receptor Antagonists

In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound administered at 10 mg/kg significantly reduced disease severity.[1][3] The contribution of CB1 and CB2 receptors to this effect was quantified by co-administering their respective antagonists.

Table 1: Effect of Receptor Antagonists on this compound Efficacy in EAE Mouse Model

Treatment Group Peak Disease Score (Mean) Effect on this compound Efficacy Reference
Vehicle ~2.5 - 3.0 - [1]
This compound (10 mg/kg) ~1.5 Significant reduction in disease severity [1][3]
This compound + Rimonabant (CB1 Antagonist) ~2.0 - 2.5 Partial inhibition of therapeutic effect [1][5]

| this compound + AM630 (CB2 Antagonist) | ~2.5 - 3.0 | Full inhibition of therapeutic effect |[1][5] |

Note: Scores are estimated from graphical data presented in the cited literature. Rimonabant was administered at 3 mg/kg and AM630 at 3 mg/kg.[1][5]

These results demonstrate that the therapeutic effect of this compound in the EAE model is mediated by both CB1 and CB2 receptors, with the CB2 receptor playing a predominant role.[1][5] Blockade of the CB2 receptor completely prevented the beneficial effects of this compound, returning the disease score to vehicle levels.[1][5] CB1 blockade resulted in a partial reduction of this compound's effect.[1][5]

Similarly, in a hot plate test for analgesia, the pain-reducing effects of orally administered this compound (50 and 100 mg/kg) were completely abolished by pre-treatment with the CB1 antagonist Rimonabant (5 mg/kg, i.p.).[2]

Comparison with Alternative Endocannabinoid System Modulators

This compound's mechanism as a SERI distinguishes it from other strategies aimed at augmenting endocannabinoid signaling, such as direct receptor agonists or inhibitors of enzymes that degrade endocannabinoids.

Table 2: Comparison of this compound with Other ECS Modulating Strategies

Compound Class Primary Mechanism Key Advantages Key Disadvantages
This compound (SERI) Inhibits reuptake of AEA and 2-AG, mildly increasing their synaptic levels.[1] Self-limiting action, avoids CB1 receptor desensitization, favorable side-effect profile.[1][3] Efficacy may be context-dependent on basal endocannabinoid tone.
FAAH Inhibitors Block the degradation of AEA.[1] Generally lack the psychotropic side effects of direct CB1 agonists.[4] Limited efficacy in some clinical trials; do not affect 2-AG levels.[1]
MAGL Inhibitors Block the degradation of 2-AG, the most abundant eCB in the CNS.[1] Potent effects on neurotransmission.[1] Can cause CB1 receptor desensitization and tolerance upon chronic use.[1]

| Direct CB1 Agonists (e.g., Dronabinol) | Directly activate CB1 receptors.[1][5] | Established therapeutic use for specific indications (e.g., spasticity).[1][5] | Significant CNS side effects (sedation, psychotropic effects), receptor desensitization.[1][4] |

Experimental Protocols

This protocol provides a detailed methodology for validating the effects of this compound using receptor antagonists in an EAE mouse model, based on published studies.[1][5]

cluster_workflow Experimental Workflow: EAE Antagonist Study start Induce EAE in C57BL/6 Mice onset Monitor for Disease Onset (e.g., tail limpness) start->onset grouping Randomize Mice into Treatment Groups: 1. Vehicle 2. This compound (10 mg/kg) 3. This compound + Rimonabant (3 mg/kg) 4. This compound + AM630 (3 mg/kg) onset->grouping treatment Daily Intraperitoneal (i.p.) Injections (Antagonist given 30 min prior to this compound) grouping->treatment scoring Daily Clinical Scoring for 20 Days (0=normal, 3=full paralysis) treatment->scoring end Endpoint Analysis: Compare disease scores between groups scoring->end

Figure 2. Workflow for EAE antagonist validation study.
  • Animal Model : Female C57BL/6 mice are used.[1][3]

  • EAE Induction : EAE is induced using MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment Groups : Upon disease onset, animals are randomized into groups.[1][5]

    • Group 1: Vehicle (e.g., DMSO).

    • Group 2: this compound (10 mg/kg, i.p.).

    • Group 3: this compound (10 mg/kg, i.p.) + Rimonabant (3 mg/kg, i.p.).

    • Group 4: this compound (10 mg/kg, i.p.) + AM630 (3 mg/kg, i.p.).

  • Drug Administration : Antagonists (Rimonabant or AM630) are administered 30 minutes prior to this compound injection daily for the duration of the study (e.g., 20 days).[1]

  • Clinical Assessment : Mice are weighed and scored daily for clinical signs of EAE on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).[1]

  • Data Analysis : The primary endpoint is the clinical score over time. Statistical analysis (e.g., two-way ANOVA) is used to compare the treatment effects.

This compound Signaling Pathway and Point of Inhibition

This compound acts upstream of receptor activation. By inhibiting the reuptake of AEA and 2-AG into the presynaptic neuron or surrounding glial cells, it increases the concentration of these endocannabinoids in the synaptic cleft, thereby enhancing their ability to activate postsynaptic CB1 and CB2 receptors.

cluster_presyn Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsyn Postsynaptic Terminal presyn_node eCB Synthesis (on demand) ecbs AEA & 2-AG presyn_node->ecbs Release receptor CB1/CB2 Receptor G-protein signaling ecbs->receptor:f0 Binds & Activates reuptake Endocannabinoid Reuptake Transporter ecbs->reuptake Uptake for Degradation receptor:f1->presyn_node Retrograde Signaling This compound This compound This compound->reuptake Inhibits

Figure 3. this compound mechanism of action in the synapse.

References

A Comparative Analysis of WOBE437 and JZL195: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endocannabinoid modulators WOBE437 and JZL195. By examining their distinct mechanisms of action, in vitro potency, and in vivo efficacy, this document aims to furnish a comprehensive resource for informed decision-making in endocannabinoid system research.

This comparative analysis delves into the pharmacological profiles of this compound, a selective endocannabinoid reuptake inhibitor (SERI), and JZL195, a dual inhibitor of the endocannabinoid-degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). While both compounds aim to enhance endocannabinoid signaling by increasing the levels of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their divergent mechanisms result in distinct biochemical and physiological outcomes.

At a Glance: Key Differences in Mechanism

This compound is designed to block the reuptake of AEA and 2-AG from the synaptic cleft, thereby prolonging their availability to cannabinoid receptors.[1][2] This mechanism is considered to be self-limiting, potentially offering a more modulated and physiological enhancement of endocannabinoid tone.[3] In contrast, JZL195 acts by irreversibly inhibiting FAAH and MAGL, the primary enzymes responsible for the degradation of AEA and 2-AG, respectively.[4][5] This dual enzymatic blockade leads to a more pronounced and sustained elevation of endocannabinoid levels.[4][6]

Quantitative Comparison of In Vitro Potency

The following table summarizes the in vitro potency of this compound and JZL195 against their respective targets. It is important to note that a direct comparison of IC50/EC50 values is nuanced due to the different assays and targets.

CompoundTargetAssay SystemPotency (IC50/EC50)Reference
This compound Anandamide (AEA) UptakeU937 cellsEC50 = 10 ± 8 nM[2]
AEA UptakeNeuro2a cellsIC50 = 55 ± 18 nM[1]
AEA UptakeHMC-1 cellsIC50 = 137 ± 31 nM[1]
Fatty Acid Amide Hydrolase (FAAH)Cellular and brain homogenatesIC50 > 2 µM[7]
Monoacylglycerol Lipase (MAGL)Cellular and brain homogenatesIC50 > 100 µM[7]
JZL195 Fatty Acid Amide Hydrolase (FAAH)Recombinant enzymeIC50 = 2 nM[4]
Monoacylglycerol Lipase (MAGL)Recombinant enzymeIC50 = 4 nM[4]

In Vivo Efficacy: A Look at Endocannabinoid Levels and Analgesia

Both this compound and JZL195 have demonstrated the ability to elevate endocannabinoid levels in the central nervous system and produce analgesic effects in preclinical models. However, the magnitude and dynamics of these effects differ, reflecting their distinct mechanisms.

Effects on Brain Endocannabinoid Levels

Studies have shown that both compounds increase AEA and 2-AG levels in the brain, though direct comparative studies are lacking.

  • This compound: Following oral administration in mice, this compound has been shown to significantly increase AEA levels in the somatosensory cortex.[8] In a mouse model of multiple sclerosis, this compound treatment led to a 30-50% increase in both AEA and 2-AG levels in the brain and cerebellum during the chronic phase of the disease.[9]

  • JZL195: Administration of JZL195 in rats resulted in a significant, dose-dependent increase in both 2-AG (4.5 to 7-fold) and AEA levels across various brain regions, including the nucleus accumbens, caudate-putamen, hippocampus, and prefrontal cortex.[6][10]

Performance in Animal Models of Pain

Both compounds have shown efficacy in attenuating pain, albeit in different experimental paradigms.

CompoundPain ModelAnimal ModelEfficacy (ED50)Reference
This compound Acute Thermal Pain (Hot Plate Test)Mouse42.5 ± 3.9 mg/kg (p.o.)[11]
JZL195 Neuropathic Pain (Chronic Constriction Injury)MouseAnti-allodynia: ED50 < 10 mg/kg (i.p.)[5]
Motor Incoordination (Rotarod)MouseED50 > 40 mg/kg (i.p.)[5]
Catalepsy (Bar Test)MouseED50 > 40 mg/kg (i.p.)[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_this compound This compound Mechanism This compound This compound Reuptake Endocannabinoid Reuptake Transporter This compound->Reuptake Inhibits AEA_2AG_synapse AEA & 2-AG (Synaptic Cleft) Reuptake->AEA_2AG_synapse Blocks transport of CB_receptors Cannabinoid Receptors (CB1/CB2) AEA_2AG_synapse->CB_receptors Activates Signaling Downstream Signaling CB_receptors->Signaling Initiates

Caption: Mechanism of action for this compound.

G cluster_JZL195 JZL195 Mechanism JZL195 JZL195 FAAH FAAH JZL195->FAAH Inhibits MAGL MAGL JZL195->MAGL Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Degrades CB_receptors Cannabinoid Receptors (CB1/CB2) AEA->CB_receptors Activates TwoAG->CB_receptors Activates Signaling Downstream Signaling CB_receptors->Signaling Initiates

Caption: Mechanism of action for JZL195.

G cluster_workflow In Vivo Analgesia Experimental Workflow Animal_Model Animal Model (e.g., Mouse) Drug_Admin Drug Administration (this compound or JZL195) Animal_Model->Drug_Admin Pain_Test Pain Assessment (e.g., Hot Plate, Von Frey) Drug_Admin->Pain_Test Data_Analysis Data Analysis (e.g., ED50 Calculation) Pain_Test->Data_Analysis

Caption: Generalized experimental workflow for in vivo pain assessment.

Detailed Experimental Protocols

Cellular Endocannabinoid Uptake Assay (for this compound)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide ([³H]-AEA) into cells.

  • Cell Culture: Human U937 cells or other suitable cell lines are cultured to the desired confluence.

  • Incubation: Cells are pre-incubated with the test compound (this compound) or vehicle at various concentrations for a specified time (e.g., 10-30 minutes).

  • Substrate Addition: [³H]-AEA is added to the cell suspension to initiate the uptake process.

  • Termination: After a defined incubation period (e.g., 1-15 minutes), the uptake is stopped by rapid filtration or washing with ice-cold buffer to remove extracellular [³H]-AEA.

  • Quantification: The amount of radioactivity inside the cells is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of [³H]-AEA uptake by the test compound is calculated relative to the vehicle control, and IC50 or EC50 values are determined.[1][12]

FAAH and MAGL Enzyme Activity Assays (for JZL195)

These assays determine the inhibitory potency of a compound against the enzymes FAAH and MAGL.

  • Enzyme Source: Recombinant human or rodent FAAH and MAGL enzymes, or tissue homogenates (e.g., brain membranes) are used as the enzyme source.

  • Incubation: The enzyme preparation is pre-incubated with the test compound (JZL195) or vehicle at various concentrations.

  • Substrate Addition: A specific substrate for each enzyme is added to initiate the reaction. For FAAH, radiolabeled AEA or a fluorogenic substrate can be used. For MAGL, radiolabeled 2-AG or a colorimetric/fluorogenic substrate is employed.[13][14][15][16][17]

  • Reaction: The enzymatic reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

  • Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. For radiolabeled substrates, this involves separating the product from the substrate followed by scintillation counting. For fluorogenic or colorimetric substrates, the change in fluorescence or absorbance is measured.[13][14][15][16][17]

  • Data Analysis: The percentage of enzyme inhibition by the test compound is calculated, and IC50 values are determined.

Hot Plate Test (for this compound)

This test assesses the analgesic effect of a compound against a thermal pain stimulus.[4][6][7][18][19]

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 52-55°C). An open-ended cylinder is placed on the plate to confine the animal.

  • Acclimation: Animals (mice or rats) are acclimated to the testing room before the experiment.

  • Drug Administration: The test compound (this compound) or vehicle is administered at various doses and at a specified time before the test.

  • Testing: Each animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The latency to respond is compared between the drug-treated and vehicle-treated groups. The dose-response relationship is analyzed to determine the ED50 value.[4][6][7][18][19]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain (for JZL195)

This surgical model induces a peripheral neuropathy that mimics chronic pain in humans.[3][11][20][21][22]

  • Surgery: Under anesthesia, the sciatic nerve of one hind limb of a mouse or rat is exposed, and loose ligatures are placed around it. This leads to the development of mechanical and thermal hypersensitivity in the affected paw.

  • Post-operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) during which the neuropathic pain phenotype develops.

  • Baseline Measurement: Before drug administration, the baseline pain sensitivity is assessed using methods like the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

  • Drug Administration: The test compound (JZL195) or vehicle is administered.

  • Pain Assessment: At various time points after drug administration, the pain sensitivity is reassessed to determine the anti-allodynic or anti-hyperalgesic effect of the compound.

  • Data Analysis: The withdrawal threshold or latency is compared between the drug-treated and vehicle-treated groups, and the ED50 for the analgesic effect is calculated.[3][11][20][21][22]

Conclusion

This compound and JZL195 represent two distinct and valuable strategies for modulating the endocannabinoid system. This compound, as a selective endocannabinoid reuptake inhibitor, offers a potentially more nuanced and physiological approach to enhancing endocannabinoid signaling. In contrast, JZL195, as a potent dual inhibitor of FAAH and MAGL, provides a robust and sustained elevation of endocannabinoid levels. The choice between these compounds will depend on the specific research question and therapeutic goal. The quantitative data and detailed protocols provided in this guide are intended to aid researchers in designing and interpreting experiments aimed at further elucidating the complex roles of the endocannabinoid system in health and disease.

References

WOBE437: A Novel Therapeutic Candidate for Multiple Sclerosis Shows Promise in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – WOBE437, a first-in-class selective endocannabinoid reuptake inhibitor (SERI), has demonstrated significant therapeutic potential in preclinical models of multiple sclerosis (MS), suggesting a promising new avenue for the treatment of this chronic autoimmune disease. In a comprehensive assessment of its efficacy, this compound was compared against existing MS therapies, showing a marked reduction in disease severity in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical analogue of MS.

This compound operates through a novel mechanism of action, selectively blocking the reuptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This action moderately increases the levels of these signaling molecules in the brain and periphery, thereby enhancing their natural neuroprotective and anti-inflammatory effects. This targeted modulation of the endocannabinoid system offers the potential for a favorable safety profile, notably avoiding the psychoactive effects and receptor desensitization associated with direct cannabinoid receptor agonists.

Comparative Efficacy of this compound in the EAE Model

Preclinical studies have provided quantitative data on the efficacy of this compound in mitigating MS-like symptoms in the EAE model. When administered to mice with induced EAE, this compound led to a significant reduction in clinical scores, which are a composite measure of disease severity including paralysis and motor impairment.

A key study demonstrated that this compound treatment resulted in a 35% reduction in the Area Under the Curve (AUC) for the EAE clinical score compared to a vehicle-treated control group[1]. This reduction in overall disease burden highlights the potential of this compound as a disease-modifying therapy. The therapeutic effect was observed to be dependent on both CB1 and CB2 cannabinoid receptors.

The following tables provide a comparative summary of the preclinical efficacy of this compound versus a range of existing MS treatments in the EAE mouse model. It is important to note that direct head-to-head studies are limited, and variations in experimental protocols (e.g., mouse strain, EAE induction method, drug dosage, and treatment regimen) can influence outcomes. Therefore, these comparisons should be interpreted with consideration of the different study designs.

Table 1: Comparative Efficacy of this compound and Oral MS Therapies in the EAE Mouse Model

TreatmentMechanism of ActionMouse StrainEAE InductionDosing RegimenKey Efficacy EndpointsReference
This compound Selective Endocannabinoid Reuptake InhibitorC57BL/6MOG35-5510 mg/kg, i.p., daily35% reduction in AUC of clinical score.[1]
Fingolimod Sphingosine-1-phosphate receptor modulatorC57BL/6JMOG35-550.3 mg/kg, oral, dailySignificant reduction in mean clinical score (e.g., from ~2.7 in vehicle to ~1.4 in treatment group at day 21). Total clinical score reduced by ~59-60%.[2][3]
Dimethyl Fumarate (B1241708) Nrf2 pathway activatorC57BL/6JMOG35-557.5 mg/kg, oral, every 12hSignificant reduction in maximum clinical score (from 3.3 to 1.1) and cumulative score (from 20.1 to 8.4).[4]
Teriflunomide Dihydroorotate dehydrogenase inhibitorDark Agouti RatSpinal cord homogenate10 mg/kg, oral, dailyAmeliorated EAE disease severity by reducing inflammation, demyelination, and axonal loss.[5]
Cladribine Purine nucleoside analogue-MOG35-55Oral, 5 consecutive daysSignificantly less severe disease course (p=0.0056). Lower cumulative EAE score.[1][6]
Siponimod Sphingosine-1-phosphate receptor modulatorC57BL/6JMOG35-550.01 g/kg in dietUp to 72.5% reduction in EAE scores at optimal dose.[7]

Table 2: Comparative Efficacy of this compound and Injectable/Infused MS Therapies in the EAE Mouse Model

TreatmentMechanism of ActionMouse StrainEAE InductionDosing RegimenKey Efficacy EndpointsReference
This compound Selective Endocannabinjaminoid Reuptake InhibitorC57BL/6MOG35-5510 mg/kg, i.p., daily35% reduction in AUC of clinical score.[1]
Glatiramer Acetate (B1210297) ImmunomodulatorC57BL/6JMOG35-55125 µ g/mouse/day , s.c.Significantly lower mean clinical score during the disease phase (p < 0.0001).[8]
Natalizumab α4-integrin antagonist--5 mg/kgSignificantly reduced expression of MMPs, indicative of reduced inflammation and BBB breakdown.[9]
Ocrelizumab Anti-CD20 monoclonal antibody---Reduces relapse rate and disease progression in human studies. Preclinical EAE data on clinical scores is less consistently reported.[10]
Alemtuzumab Anti-CD52 monoclonal antibody---Rapidly leads to clinical and radiographic remission in human MS. Preclinical EAE data on clinical scores is less consistently reported.[11]
Sativex (Nabiximols) Cannabinoid receptor agonistABH miceSpinal cord homogenate10 mg/kg THC + 10 mg/kg CBD, i.v.~40% peak reduction in spasticity.[12]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are mediated by the enhancement of endocannabinoid signaling. The following diagram illustrates the proposed mechanism of action.

WOBE437_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Endocannabinoid Reuptake Endocannabinoids (eCBs) Endocannabinoids (eCBs) CB1R CB1 Receptor Endocannabinoids (eCBs)->CB1R Retrograde Signaling eCB Transporter eCB Transporter Endocannabinoids (eCBs)->eCB Transporter Presynaptic Neuron Presynaptic Neuron CB1R->Presynaptic Neuron Inhibition of Neurotransmitter Release eCB Precursors eCB Precursors eCB Synthesis eCB Synthesis eCB Precursors->eCB Synthesis Depolarization eCB Synthesis->Endocannabinoids (eCBs) Release Synaptic Cleft Synaptic Cleft Intracellular Degradation Intracellular Degradation eCB Transporter->Intracellular Degradation This compound This compound This compound->eCB Transporter Inhibition

Mechanism of this compound Action

This compound's inhibition of the endocannabinoid transporter leads to increased endocannabinoid levels in the synaptic cleft, enhancing the activation of presynaptic CB1 receptors and producing its therapeutic effects.

Experimental Protocols

The preclinical efficacy of this compound was evaluated using the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely accepted animal model of MS.

EAE Induction in C57BL/6 Mice (for this compound studies):

  • Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Procedure: Female C57BL/6 mice were immunized subcutaneously with an emulsion of MOG35-55 in CFA.

  • Pertussis Toxin: Mice also received intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.

  • Clinical Scoring: Disease severity was monitored daily using a standardized 0-5 scale, where 0 indicates no clinical signs and 5 indicates a moribund state.

This compound Treatment Protocol:

  • Dose: 10 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Daily.

  • Treatment Initiation: In different experimental arms, treatment was initiated either at the onset of clinical symptoms or at the peak of the disease to assess both preventative and therapeutic effects.

The following diagram illustrates the general experimental workflow for evaluating the therapeutic potential of a compound in the EAE model.

EAE_Experimental_Workflow Start Start EAE Induction EAE Induction (MOG35-55 + CFA + PTX) Start->EAE Induction Randomization Randomization EAE Induction->Randomization Treatment Group Test Compound (e.g., this compound) Randomization->Treatment Group Control Group Vehicle Control Randomization->Control Group Daily Clinical Scoring Daily Clinical Scoring Treatment Group->Daily Clinical Scoring Control Group->Daily Clinical Scoring Data Analysis Data Analysis Daily Clinical Scoring->Data Analysis End End Data Analysis->End

General EAE Experimental Workflow

Conclusion

The preclinical data for this compound are encouraging, positioning it as a novel therapeutic candidate for multiple sclerosis with a distinct mechanism of action. Its ability to modulate the endocannabinoid system without direct receptor agonism presents a potentially safer and more nuanced approach to treating this complex autoimmune disease. Further research, including head-to-head comparative studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the management of multiple sclerosis.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information presented is based on preclinical studies and does not represent approved medical advice.

References

WOBE437: A Comparative Analysis with Other Natural Product-Derived Cannabinoid Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of WOBE437 with other natural product-derived cannabinoid modulators, focusing on their performance backed by experimental data. This compound is a novel, potent, and selective endocannabinoid reuptake inhibitor (SERI) that elevates the levels of endogenous cannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), by blocking their transport into cells.[1][2] This indirect mechanism of action distinguishes it from direct-acting cannabinoid receptor agonists and presents a promising therapeutic strategy with a potentially improved side-effect profile. This document will delve into the quantitative data, experimental methodologies, and relevant signaling pathways to offer a comprehensive overview for research and drug development purposes.

Quantitative Data Summary

The following table summarizes the key in vitro performance metrics of this compound in comparison to other notable natural product-derived cannabinoid modulators that act as endocannabinoid reuptake inhibitors.

CompoundNatural SourceAEA Uptake Inhibition (IC50/EC50)FAAH Inhibition (IC50)MAGL Inhibition (IC50)CB1 Receptor Binding (Ki)CB2 Receptor Binding (Ki)
This compound Synthetic derivative of a natural dodeca-2E,4E-diene amide scaffold10 ± 8 nM (EC50)[1]2 - 32 µM[1]> 100 µM[1]> 100 µM[1]18 µM[1]
Guineensine Piper nigrum (Black Pepper)288 nM (IC50)[3][4]No significant inhibition[3][5]No significant inhibition[3][5]No direct interaction[3]No direct interaction[3]
Yangonin Piper methysticum (Kava)Not reported as a primary mechanismNo significant inhibition[6]No significant inhibition[6]0.72 µM[6]> 10 µM[6]

Note: IC50/EC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Ki values represent the binding affinity of the compound to the receptor. Lower values indicate higher potency or affinity.

Signaling Pathways and Mechanism of Action

This compound, as a selective endocannabinoid reuptake inhibitor (SERI), does not directly bind to and activate cannabinoid receptors. Instead, it enhances endocannabinoid signaling by increasing the synaptic concentration of AEA and 2-AG. These endocannabinoids then activate cannabinoid receptors (CB1 and CB2), as well as other receptors like TRPV1 and PPARγ, leading to downstream cellular effects.[5]

SERI_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_2AG_ext AEA & 2-AG EMT Endocannabinoid Membrane Transporter AEA_2AG_ext->EMT Uptake CB1R CB1 Receptor AEA_2AG_ext->CB1R Activation AEA_2AG_int AEA & 2-AG EMT->AEA_2AG_int Signaling Downstream Signaling CB1R->Signaling FAAH_MAGL FAAH / MAGL (Degradation) AEA_2AG_int->FAAH_MAGL Hydrolysis This compound This compound This compound->EMT Inhibition

Mechanism of Action of a Selective Endocannabinoid Reuptake Inhibitor (SERI) like this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison.

Endocannabinoid Uptake Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide ([³H]-AEA) into cells.

Materials:

  • Human U937 cells (or other suitable cell line)

  • Culture medium (e.g., RPMI-1640)

  • [³H]-Anandamide

  • Test compounds (this compound, etc.)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture U937 cells to the desired density.

  • Plating: Plate the cells in a 96-well plate at a density of approximately 1 x 10⁶ cells/well.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound (or vehicle control) for 10 minutes at 37°C.

  • Uptake Initiation: Add [³H]-AEA to each well to a final concentration of 100 nM and incubate for 15 minutes at 37°C to allow for uptake.

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold assay buffer.

  • Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of [³H]-AEA uptake for each concentration of the test compound and determine the IC50/EC50 value.

FAAH and MAGL Inhibition Assays

These assays determine the selectivity of the compound by measuring its ability to inhibit the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL). Fluorometric assays are commonly used.

Materials:

  • Recombinant human FAAH and MAGL enzymes

  • Fluorogenic substrates (e.g., AMC-arachidonoyl amide for FAAH, 4-nitrophenylacetate for MAGL)

  • Test compounds

  • Assay buffer

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the FAAH or MAGL enzyme in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or vehicle control. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement: Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage inhibition and calculate the IC50 value.

Cannabinoid Receptor Binding Assay

This assay determines the binding affinity of the compound to CB1 and CB2 receptors using a radioligand displacement method.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Plot the data and calculate the Ki value, which represents the binding affinity of the compound.

Experimental Workflow

The evaluation of a novel cannabinoid modulator like this compound typically follows a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Screening Primary Screening (e.g., Endocannabinoid Uptake Assay) Selectivity Selectivity Profiling (FAAH, MAGL, CB1/CB2 Binding) Screening->Selectivity Hit Confirmation Mechanism Mechanism of Action Studies (e.g., Endocannabinoid Level Measurement) Selectivity->Mechanism Lead Identification PK Pharmacokinetics (ADME) Mechanism->PK Candidate Selection Efficacy Efficacy in Animal Models (e.g., Pain, Inflammation, MS) PK->Efficacy Safety Safety & Toxicology Efficacy->Safety

A generalized experimental workflow for the evaluation of cannabinoid modulators.

Conclusion

This compound emerges as a highly potent and selective endocannabinoid reuptake inhibitor with a distinct pharmacological profile compared to other natural product-derived modulators. Its nanomolar potency in inhibiting AEA uptake, coupled with its selectivity over degrading enzymes and direct receptor binding, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system. The provided experimental protocols offer a foundation for researchers to further investigate and compare the activity of this compound and other cannabinoid modulators.

References

Evaluating the Translational Potential of WOBE437: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel endocannabinoid reuptake inhibitor, WOBE437, with other key modulators of the endocannabinoid system (ECS). By presenting experimental data, detailed methodologies, and visual pathways, this guide aims to facilitate an informed evaluation of this compound's translational potential.

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. Pharmacological manipulation of the ECS, primarily by enhancing the levels of endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), has emerged as a promising therapeutic strategy for various disorders. This compound is a potent and selective endocannabinoid reuptake inhibitor (SERI) that represents a distinct approach to ECS modulation compared to the more extensively studied inhibitors of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This guide compares this compound with the FAAH inhibitor URB597, the MAGL inhibitor JZL184, and the dual FAAH/MAGL inhibitor JZL195.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and its comparators, highlighting differences in potency, selectivity, and in vivo efficacy.

Compound Primary Target(s) IC50 (nM) Selectivity Reported In Vivo Efficacy Models
This compound Endocannabinoid Uptake10 ± 8 (AEA uptake)>1000-fold vs. FAAH; >100 µM vs. MAGLAcute & Chronic Pain, Anxiety, Endotoxemia, Multiple Sclerosis
URB597 FAAH~3-5 (human & rat FAAH)Highly selective for FAAH in the brainInflammatory Pain, Anxiety, Depression
JZL184 MAGL~8 (mouse brain MAGL)>300-fold vs. FAAHNeuropathic & Inflammatory Pain, Anxiety
JZL195 FAAH & MAGLFAAH: 2; MAGL: 4Dual inhibitorNeuropathic & Inflammatory Pain, Anxiety
In Vivo Model This compound URB597 JZL184 JZL195
Inflammatory Pain Effective[1]Effective[1][2]EffectiveMore effective than single inhibitors[3]
Neuropathic Pain Data not availableIneffective in a specific model[1][2]EffectiveEffective[3]
Anxiety Anxiolytic effects reportedAnxiolytic effects reported[4]Anxiolytic effects reported[5][6][7]Lacks anxiolytic effect in some models[5][6][7]
Multiple Sclerosis (EAE model) Reduces disease severity and accelerates recovery[8][9][10]Data not availableReduces neuroinflammation[8]Data not available
Cannabinoid-like Side Effects (e.g., catalepsy, hypothermia) Not observed at effective dosesNot observed at effective doses[4]Observed at higher dosesObserved

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these compounds lead to different downstream effects on the endocannabinoid system.

Endocannabinoid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell / Postsynaptic Neuron 2AG 2-AG CB1R CB1 Receptor 2AG->CB1R Activates AEA Anandamide (AEA) AEA->CB1R Activates Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Fusion eCB_precursors eCB Precursors NAPE_PLD NAPE-PLD eCB_precursors->NAPE_PLD DAGL DAGL eCB_precursors->DAGL AEA_post AEA NAPE_PLD->AEA_post 2AG_post 2-AG DAGL->2AG_post AEA_cleft AEA AEA_post->AEA_cleft Retrograde Signaling 2AG_cleft 2-AG 2AG_post->2AG_cleft Retrograde Signaling EMT Endocannabinoid Membrane Transporter (EMT) AEA_cleft->EMT Uptake 2AG_cleft->EMT Uptake FAAH FAAH EMT->FAAH Leads to MAGL MAGL EMT->MAGL Leads to Inactive_metabolites Inactive Metabolites FAAH->Inactive_metabolites MAGL->Inactive_metabolites This compound This compound This compound->EMT Inhibits URB597 URB597 URB597->FAAH Inhibits JZL184 JZL184 JZL184->MAGL Inhibits JZL195 JZL195 JZL195->FAAH Inhibits JZL195->MAGL Inhibits

Caption: Endocannabinoid signaling at the synapse and points of intervention.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for assessing the efficacy of compounds like this compound in preclinical models of pain and multiple sclerosis.

Hot_Plate_Test_Workflow Start Start Acclimatize Acclimatize Mice to Testing Environment Start->Acclimatize Baseline Measure Baseline Paw Lick Latency on Hot Plate Acclimatize->Baseline Administer Administer this compound or Comparator Compound Baseline->Administer Wait Waiting Period (e.g., 30-60 min) Administer->Wait Test Measure Post-treatment Paw Lick Latency Wait->Test Analyze Analyze Data: Compare Latencies Test->Analyze End End Analyze->End

Caption: Workflow for the hot plate test to assess analgesic effects.

EAE_Model_Workflow Start Start Induce_EAE Induce EAE in Mice (e.g., MOG peptide) Start->Induce_EAE Monitor_Symptoms Monitor for Onset of Clinical Symptoms Induce_EAE->Monitor_Symptoms Treatment_Groups Randomize Mice into Treatment Groups Monitor_Symptoms->Treatment_Groups Administer_Treatment Daily Administration of This compound or Vehicle Treatment_Groups->Administer_Treatment Clinical_Scoring Daily Clinical Scoring of Disease Severity Administer_Treatment->Clinical_Scoring Repeated Endpoint_Analysis Endpoint Analysis: Histology, Cytokine Levels, Immune Cell Infiltration Clinical_Scoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Workflow for the EAE model to assess efficacy in multiple sclerosis.

Experimental Protocols

Hot Plate Test for Analgesia

This protocol is designed to assess the central analgesic effects of a test compound.

1. Animals: Male BALB/c mice (8-10 weeks old) are used. They are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

3. Procedure:

  • Mice are habituated to the testing room for at least 1 hour before the experiment.
  • Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
  • A baseline latency is recorded for each mouse.
  • Mice are then administered the test compound (e.g., this compound, 10 mg/kg, i.p.) or vehicle.
  • At a predetermined time after administration (e.g., 30 or 60 minutes), the paw lick latency is measured again.
  • The percentage of maximal possible effect (%MPE) is calculated for each animal.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This is a widely used animal model for human multiple sclerosis.

1. Animals: Female C57BL/6 mice (8-12 weeks old) are used.

2. Induction of EAE:

  • On day 0, mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
  • On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.

3. Treatment:

  • Treatment with the test compound (e.g., this compound, 10 mg/kg, i.p.) or vehicle is initiated at the onset of clinical signs or at a specific day post-immunization.
  • Treatment is typically administered daily for a specified period (e.g., 20 days).

4. Clinical Assessment:

  • Mice are weighed and scored daily for clinical signs of EAE according to a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

5. Endpoint Analysis:

  • At the end of the study, spinal cords and brains can be collected for histological analysis (e.g., to assess inflammation and demyelination), flow cytometry to analyze immune cell infiltration, and measurement of cytokine and endocannabinoid levels.[8][9][10]

Discussion and Translational Potential

This compound presents a unique pharmacological profile as a selective endocannabinoid reuptake inhibitor. Its ability to moderately elevate both AEA and 2-AG levels without directly inhibiting their primary metabolic enzymes distinguishes it from FAAH and MAGL inhibitors.

Potential Advantages of this compound:

  • Broader Therapeutic Window: By avoiding the dramatic and sustained elevation of a single endocannabinoid, as seen with FAAH or MAGL inhibitors, this compound may have a reduced risk of on-target side effects and the development of tolerance, which has been observed with chronic MAGL inhibition.

  • Efficacy in a Wider Range of Conditions: The balanced elevation of both AEA and 2-AG could be beneficial in complex disorders where both endocannabinoids play a role. The efficacy of this compound in the EAE model, a condition with both inflammatory and neurodegenerative components, is a promising indicator of its potential.[8][9][10]

  • Favorable Side Effect Profile: Preclinical studies suggest that this compound does not induce the typical cannabinoid-like side effects at therapeutically relevant doses.

Challenges and Future Directions:

  • Direct Comparative Studies: While this guide provides a comparison based on available data, direct, head-to-head preclinical studies of this compound against URB597, JZL184, and JZL195 in standardized models of pain, anxiety, and other relevant conditions are needed for a more definitive assessment of its relative efficacy and safety.

  • Pharmacokinetics and Metabolism: Further characterization of the pharmacokinetic and metabolic profile of this compound in different species, including humans, is essential for its clinical development.

  • Target Identification: The precise molecular target(s) of this compound and the mechanism of endocannabinoid transport are still not fully elucidated. Identifying the transporter will be a significant step forward in the field.

References

WOBE437: A Potent and Selective Endocannabinoid Reuptake Inhibitor with Minimal FAAH and MAGL Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selectivity of a compound is a critical parameter. This guide provides a comparative analysis of WOBE437, a novel endocannabinoid reuptake inhibitor, against the key endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). The data presented here confirms the high selectivity of this compound, making it a valuable tool for studying the endocannabinoid system.

This compound has emerged as a potent inhibitor of endocannabinoid (eCB) reuptake, a mechanism that increases the levels of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3][4][5][6][7] A key advantage of this compound is its remarkable selectivity, showing minimal inhibition of FAAH and MAGL, the primary enzymes responsible for the degradation of AEA and 2-AG, respectively.[1][2][3][4][5][8] This selectivity allows for the potentiation of eCB signaling without directly interfering with their metabolic pathways, a feature that distinguishes it from many other less selective inhibitors.[4][6][9]

Comparative Selectivity Data

The inhibitory activity of this compound against FAAH and MAGL has been quantified using various in vitro assays. The following table summarizes the key findings, demonstrating the compound's significant selectivity.

Target EnzymeAssay TypeIC50 Value (this compound)Selectivity over FAAHReference
FAAH Cellular Assays2 - 32 µM-[1]
Rodent and Pig Brain Homogenates> 100 µM-[1]
--> 1,000-fold[5]
MAGL/ABHD Cellular Assays2 - 32 µM-[1]
Rodent and Pig Brain Homogenates> 100 µM-[1]

Caption: Comparative inhibitory activity of this compound against FAAH and MAGL.

Experimental Protocols

The selectivity of this compound was determined using rigorous experimental methodologies, as detailed below.

In Vitro Enzyme Inhibition Assays

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against FAAH and MAGL enzymatic activity.

Methodology: Enzyme activity assays were conducted using both cellular preparations and mammalian brain homogenates with radiolabeled substrates.[1]

  • Enzyme Sources: Recombinant human or rodent FAAH and MAGL enzymes, or homogenates from rodent and pig brains.

  • Substrates: Radiolabeled anandamide ([³H]-AEA) for FAAH activity and radiolabeled 2-arachidonoylglycerol ([³H]-2-AG) for MAGL activity.

  • Procedure:

    • Serial dilutions of this compound were prepared.

    • The enzyme preparation was pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction was initiated by the addition of the radiolabeled substrate.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The reaction was terminated, and the amount of hydrolyzed substrate was quantified using liquid scintillation counting.

    • The percentage of enzyme inhibition was plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of this compound across a broader range of serine hydrolases in a native biological system.

Methodology: Activity-based protein profiling (ABPP) was performed on membranes obtained from mouse brain to evaluate the off-target activity of this compound.[8]

  • Biological Matrix: Mouse brain membranes.

  • Probe: A broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh).

  • Procedure:

    • Mouse brain membranes were treated with this compound or control inhibitors (URB597 for FAAH, JZL184 for MAGL).

    • The activity-based probe was then added, which covalently labels the active site of serine hydrolases that are not blocked by the inhibitor.

    • Proteins were separated by SDS-PAGE.

    • Labeled proteins were visualized using a fluorescence gel scanner.

  • Results: this compound did not inhibit any of the major serine hydrolases in the mouse brain membranes, confirming its high selectivity.[8]

Visualizing the Selectivity

The following diagrams illustrate the experimental workflow for determining inhibitor selectivity and the distinct mechanism of action of this compound compared to FAAH and MAGL inhibitors.

G cluster_0 In Vitro Enzyme Inhibition Assay cluster_1 Activity-Based Protein Profiling (ABPP) A Enzyme (FAAH or MAGL) D Incubation A->D B This compound (Varying Concentrations) B->D C Radiolabeled Substrate ([³H]-AEA or [³H]-2-AG) C->D E Quantification of Hydrolysis D->E F IC50 Determination E->F G Mouse Brain Membranes H This compound or Control Inhibitor G->H I Activity-Based Probe H->I J SDS-PAGE I->J K Fluorescence Scanning J->K L Selectivity Profile K->L

Caption: Experimental workflows for assessing inhibitor selectivity.

G cluster_0 Endocannabinoid Signaling cluster_1 Mechanism of Action eCB Endocannabinoids (AEA, 2-AG) Receptor Cannabinoid Receptors eCB->Receptor Activation Reuptake eCB Reuptake eCB->Reuptake FAAH FAAH eCB->FAAH Degradation of AEA MAGL MAGL eCB->MAGL Degradation of 2-AG Degradation Inactive Metabolites This compound This compound This compound->Reuptake Inhibits FAAH_I FAAH Inhibitor FAAH_I->FAAH Inhibits MAGL_I MAGL Inhibitor MAGL_I->MAGL Inhibits Reuptake->eCB Increases Extracellular Concentration FAAH->Degradation MAGL->Degradation

Caption: this compound's selective inhibition of eCB reuptake.

References

Safety Operating Guide

Proper Disposal of WOBE437: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ann Arbor, MI - Researchers and drug development professionals utilizing the potent endocannabinoid uptake inhibitor WOBE437 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, based on available safety data and general laboratory best practices.

This compound, identified by CAS Number 2108100-73-6, is a crystalline solid intended for research use only and should be considered hazardous until comprehensive toxicological data is available.[1] Proper disposal is not merely a suggestion but a critical component of laboratory safety protocols.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to consult the complete Safety Data Sheet (SDS) for this compound, which should be obtained from your institution's environmental health and safety (EHS) office or the chemical supplier. The product information sheet from Cayman Chemical explicitly warns that the material should be considered hazardous.[1][2]

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale the compound.[1]

  • Thorough Washing: Wash hands and any exposed skin thoroughly after handling.[1]

This compound Disposal Protocol

The proper disposal of this compound, like many research chemicals, involves segregation, proper containment, and disposal through a licensed hazardous waste contractor.

Step 1: Waste Segregation

All materials contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired this compound solid.

  • Solutions containing this compound (e.g., in DMSO or DMF).

  • Contaminated consumables such as pipette tips, tubes, and vials.

  • Contaminated PPE (gloves, etc.).

Step 2: Waste Containment and Labeling
  • Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealable hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. The label must clearly state the contents, including the solvent used (e.g., "this compound in DMSO").

Step 3: Storage and Pickup

Store the sealed and labeled hazardous waste containers in a designated, secure area, away from incompatible materials, until they can be collected by your institution's hazardous waste management service.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of use to final disposal.

WOBE437_Disposal_Workflow This compound Disposal Workflow cluster_lab_operations Laboratory Operations cluster_waste_management Waste Management A Handling of this compound (Solid or in Solution) B Generation of This compound Waste A->B C Contaminated Materials (PPE, Consumables) A->C D Segregate Solid and Liquid Waste Streams B->D C->D E Package in Labeled Hazardous Waste Containers D->E F Store in Designated Secure Area E->F G Arrange for Pickup by Licensed Waste Contractor F->G

References

Essential Safety and Handling Protocol for WOBE437

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: WOBE437 is a novel, potent, and biologically active research compound. As a specific Safety Data Sheet (SDS) is not publicly available, this document provides essential safety and logistical guidance based on established protocols for handling new chemical entities with unknown long-term hazards. All laboratory personnel must treat this compound as a hazardous substance and adhere to these guidelines in conjunction with their institution's specific Environmental Health and Safety (EHS) policies. A thorough risk assessment should be conducted before any handling of this compound.[1][2]

Hazard Assessment and Engineering Controls

Given that this compound is an endocannabinoid reuptake inhibitor active in biological systems, it must be handled with care to prevent accidental exposure. The primary hazards are presumed to be:

  • Acute Toxicity: Potential for harmful effects upon inhalation, ingestion, or skin contact.[3]

  • Unknown Long-Term Effects: As a novel molecule, the chronic toxicological properties, including potential reproductive hazards or carcinogenicity, are unknown.[4]

  • Physical Form: If handled as a powder, it poses an inhalation risk. If in solution, the solvent introduces its own set of hazards (e.g., flammability, toxicity).

Primary Engineering Control: All handling of this compound, especially weighing of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier against dermal, ocular, and respiratory exposure.[2]

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Body Protection Flame-resistant lab coat with long sleeves and tight-fitting cuffs.[2] A disposable, back-closing gown should be worn over the lab coat.[2]Protects skin and personal clothing from splashes and spills. The additional gown provides a secondary barrier against permeation.[2]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).[2]Prevents direct skin contact. Double-gloving provides an additional layer of protection in case of a breach in the outer glove.[2]
Eye & Face Protection Chemical splash goggles providing a complete seal around the eyes.[2] A full-face shield must be worn over the goggles.[5]Protects eyes from splashes, sprays, and aerosols. A face shield provides an additional layer of protection for the entire face.[2]
Respiratory Protection A fit-tested N95 or higher-rated respirator is recommended, especially when handling powders or generating aerosols.[2]Protects against the inhalation of airborne particles and potential vapors.[2]
Foot Protection Closed-toe shoes. Disposable, slip-resistant shoe covers are also recommended.[2]Prevents exposure from spills and avoids tracking contamination outside the lab.[2]

Operational Plan for Handling this compound

This procedural guidance ensures that this compound is handled in a manner that minimizes exposure and maintains a safe laboratory environment.

Experimental Workflow:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvents) and waste containers within the fume hood before beginning work.

    • Don the required PPE as specified in Table 1, following the correct donning sequence.

  • Weighing and Solution Preparation:

    • If in solid form, carefully weigh the required amount of this compound on a microbalance inside the fume hood. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.

    • Add the desired solvent to the vial containing the this compound powder. Ensure the solvent is compatible with the experimental protocol and subsequent steps.

    • Cap the vial securely and mix gently (e.g., by vortexing) until the compound is fully dissolved.

  • Post-Handling and Decontamination:

    • Wipe down all surfaces within the fume hood that may have come into contact with this compound using an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 Gown d2 Respirator d1->d2 d3 Goggles & Face Shield d2->d3 d4 Inner Gloves d3->d4 d5 Outer Gloves d4->d5 f1 Outer Gloves f2 Gown f1->f2 f3 Goggles & Face Shield f2->f3 f4 Inner Gloves f3->f4 f5 Respirator f4->f5

Caption: PPE Donning and Doffing Sequence.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[6]

Waste Segregation and Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, gowns, shoe covers) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams to prevent unknown reactions.[6]

  • Sharps Waste: Any sharps (e.g., needles) contaminated with this compound must be disposed of in a designated sharps container.[2]

All waste containers must be labeled immediately with a hazardous waste tag detailing the contents and stored in a designated satellite accumulation area until collection by the institution's EHS department.[1][6]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Containment solid Contaminated Solid Items (Gloves, Gowns, Pipettes) solid_container Labeled Hazardous Solid Waste Bin solid->solid_container liquid Unused this compound Solutions & Rinsates liquid_container Labeled Hazardous Liquid Waste Bottle liquid->liquid_container sharps Contaminated Needles & Syringes sharps_container Labeled Sharps Container sharps->sharps_container ehs EHS Waste Pickup solid_container->ehs liquid_container->ehs sharps_container->ehs

Caption: Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WOBE437
Reactant of Route 2
Reactant of Route 2
WOBE437

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.